2-Methyl-4-(methylsulfonyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKZLBGODVDBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281149 | |
| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118939-09-6 | |
| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118939-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-(methylsulfonyl)benzoic acid (CAS No. 118939-09-6), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, outlines a detailed, field-proven synthetic protocol, and provides a thorough analysis of its characterization through modern analytical techniques. Furthermore, it explores the compound's significant role in the synthesis of high-value molecules and addresses critical safety and handling considerations. This guide is intended to be an essential resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational knowledge and practical insights to facilitate its effective use in research and manufacturing.
Introduction: A Versatile Building Block
This compound is a substituted aromatic carboxylic acid that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a methyl group, and a methylsulfonyl group, makes it an ideal precursor for the construction of complex molecular architectures.[2] The presence of the electron-withdrawing methylsulfonyl group and the electron-donating methyl group on the benzoic acid backbone imparts distinct reactivity and physicochemical properties, which are highly valuable in the design of bioactive molecules.
This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical applications, with a focus on empowering researchers to confidently and safely incorporate it into their synthetic workflows.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This section details the key characteristics of this compound.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 118939-09-6 | [3] |
| Molecular Formula | C₉H₁₀O₄S | [4] |
| Molecular Weight | 214.24 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
Note: Specific melting point, boiling point, and solubility data are not consistently reported in publicly available literature. It is recommended to determine these experimentally for specific batches.
Structural Representation
The molecular structure of this compound is fundamental to its reactivity and function as a synthetic intermediate.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Plausible and Detailed Protocol
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-(methylthio)benzoic acid
This step involves a Sandmeyer-type reaction, where the amino group of 2-methyl-4-aminobenzoic acid is converted to a methylthio group.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-4-aminobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.
-
-
Thiocyanation:
-
In a separate flask, prepare a solution of potassium thiocyanate (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium thiocyanate solution, keeping the temperature below 10°C. A precipitate of 2-methyl-4-thiocyanatobenzoic acid should form.
-
-
Hydrolysis and Methylation:
-
To the reaction mixture, add a solution of sodium sulfide (1.5 equivalents) in water and heat the mixture to reflux for 2-3 hours to hydrolyze the thiocyanate.
-
Cool the reaction mixture and then add dimethyl sulfate (1.5 equivalents) dropwise. Stir at room temperature overnight to methylate the thiol.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-4-(methylthio)benzoic acid.
-
Step 2: Oxidation to this compound
This step involves the selective oxidation of the methylthio group to a methylsulfonyl group.
-
Reaction Setup:
-
In a round-bottom flask, suspend 2-methyl-4-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid.
-
-
Oxidation:
-
Slowly add a 30% aqueous solution of hydrogen peroxide (2.5-3.0 equivalents) to the suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Filter the white solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected results from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons on the ring, and the methyl protons of the sulfonyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The methyl group attached to the aromatic ring should appear as a singlet around 2.5 ppm, and the methylsulfonyl protons as a singlet around 3.2 ppm. The acidic proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals will include the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the aromatic carbons (120-150 ppm), the methyl carbon on the ring (around 20 ppm), and the methylsulfonyl carbon (around 45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.
-
S=O Stretch (Sulfonyl): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the deprotonated ion [M-H]⁻ at m/z 213.2 in negative ion mode or as the protonated ion [M+H]⁺ at m/z 215.2 in positive ion mode.
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structural motifs are found in several pharmaceutical and agrochemical compounds.
Potential Role as a Precursor to Etoricoxib
While direct evidence is limited in the readily available literature, the structure of this compound strongly suggests its potential as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib . The core structure of Etoricoxib contains a 4-(methylsulfonyl)phenyl group, which could be derived from this benzoic acid derivative through a series of well-established synthetic transformations. The synthesis of Etoricoxib often involves the coupling of a substituted pyridine derivative with a phenylacetic acid or a related precursor bearing the 4-(methylsulfonyl)phenyl moiety.[5]
Utility in Agrochemical Synthesis
Substituted benzoic acid derivatives containing a methylsulfonyl group are known intermediates in the preparation of certain herbicides.[6] The specific substitution pattern of this compound makes it a candidate for the development of new agrochemicals with potentially enhanced efficacy and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area and avoid the formation of dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields or goggles.[5]
-
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1]
-
In case of skin contact: Wash off with soap and plenty of water.[5]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 2-8°C.[4]
-
Incompatible Materials: Strong oxidizing agents.[1]
Conclusion
This compound is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical synthesis. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and a framework for its analytical characterization. By understanding the fundamental chemistry and practical applications of this compound, researchers and drug development professionals can better leverage its potential in the creation of novel and impactful molecules. The information presented herein, grounded in established chemical principles and available data, serves as a robust resource for the scientific community.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(methylsulfonyl)benzoic Acid
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Methyl-4-(methylsulfonyl)benzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines not only the fundamental characteristics of the molecule but also the robust experimental methodologies required for their validation. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical understanding and practical application.
Molecular Structure and Core Characteristics
This compound (CAS RN: 118939-09-6) is a substituted benzoic acid derivative featuring both a methyl group and a methylsulfonyl group on the aromatic ring.[3] This unique substitution pattern imparts specific electronic and steric properties that are crucial for its function as a versatile chemical building block.[1] The electron-withdrawing nature of the sulfonyl group, combined with the electron-donating methyl group, creates a distinct electronic environment that influences the molecule's reactivity and intermolecular interactions.
Below is a summary of its fundamental molecular attributes:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄S | [4] |
| Molecular Weight | 214.24 g/mol | [4] |
| CAS Number | 118939-09-6 | [3] |
Synthesis and Purification: A Proposed Protocol
While this compound is commercially available, an understanding of its synthesis is crucial for process optimization and scale-up. A robust and common method for preparing aryl sulfones is through the oxidation of the corresponding aryl thioether. This approach is advantageous due to the ready availability of starting materials and the generally high yields.
Proposed Synthetic Pathway
The synthesis can be logically structured in a two-step process starting from 2-methyl-4-mercaptobenzoic acid.
References
- 1. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of 2-Methyl-4-(methylsulfonyl)benzoic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Guide to Theoretical Prediction and Experimental Determination
Abstract
2-Methyl-4-(methylsulfonyl)benzoic acid is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing its solubility and presents a detailed, field-proven experimental protocol for its quantitative determination. By bridging theoretical understanding with practical methodology, this document serves as an essential resource for researchers working with this compound.
Introduction to this compound
This compound (CAS No: 118939-09-6) is an organic compound featuring a benzoic acid core substituted with a methyl group at the 2-position and a methylsulfonyl group at the 4-position.[1][] Understanding its molecular structure is the first step in predicting its solubility behavior.
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This functional group is known to confer acidity and generally enhances solubility in polar, protic solvents.[3]
-
Methylsulfonyl Group (-SO₂CH₃): This is a strongly polar, aprotic group. The sulfonyl moiety contains two electronegative oxygen atoms, making it a good hydrogen bond acceptor. This group significantly increases the overall polarity of the molecule.
-
Aromatic Ring: The benzene ring is inherently nonpolar.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds hydrophobicity to the molecule.
The interplay of these functional groups—the polar, hydrogen-bonding carboxylic and methylsulfonyl groups versus the nonpolar aromatic ring and methyl group—dictates the compound's solubility across a spectrum of organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118939-09-6 | [1] |
| Molecular Formula | C₉H₁₀O₄S | [1][] |
| Molecular Weight | 214.24 g/mol | [1][] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Predicted logP (XLogP3) | 1.1 | [1] |
Theoretical Principles and Solubility Prediction
The fundamental principle of "like dissolves like" provides a strong framework for predicting solubility.[4] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and methylsulfonyl groups of the target molecule. The carboxylic acid can donate a hydrogen bond to the solvent's oxygen atom, and the solvent's hydroxyl group can donate a hydrogen bond to the oxygens of both the carboxyl and sulfonyl groups. Therefore, high solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors. The carboxylic acid group of the solute can donate a hydrogen bond to the solvent. Strong dipole-dipole interactions between the solvent and the highly polar methylsulfonyl group will also be a major contributing factor. Consequently, good to high solubility is expected, particularly in highly polar aprotic solvents like DMSO.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The nonpolar aromatic ring and methyl group of the solute will have favorable interactions with these solvents, but these are likely to be outweighed by the strong, cohesive forces of the polar carboxylic acid and methylsulfonyl groups. To dissolve, the solute must overcome the strong solute-solute interactions (like hydrogen bonding between carboxylic acid dimers), and the energy gained from weak solute-solvent interactions is often insufficient. Therefore, low to negligible solubility is predicted in nonpolar solvents.
Experimental Determination of Solubility
While theoretical prediction is a valuable starting point, empirical determination is essential for accurate process development. A robust and reproducible protocol is critical. The following sections detail a comprehensive workflow for the quantitative determination of solubility.
Preliminary Qualitative Assessment
Before proceeding to a quantitative analysis, a rapid qualitative test can provide a useful solubility classification. This helps in selecting appropriate solvents and concentration ranges for the quantitative study. The general principle involves observing the dissolution of a small, pre-weighed amount of solute in a fixed volume of solvent.[5][6]
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7] The process involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or screw-cap test tubes
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a 10 mL volumetric flask. This is your stock solution.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Method Development:
-
Develop a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.
-
The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid to ensure the carboxylic acid is protonated.
-
Determine a suitable detection wavelength (e.g., by running a UV scan of a standard solution) to maximize sensitivity.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration) and verify its linearity (R² > 0.999).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to several vials (performing replicates is crucial for trustworthiness). An amount that ensures solid is present after equilibration is key.
-
Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined time sufficient to reach equilibrium. A 24-hour period is common, but this should be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.
-
-
Sample Analysis:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor.
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Data Presentation
Systematic recording of solubility data is essential for comparison and application. The following table provides a template for presenting results obtained from the experimental protocol.
Table 2: Illustrative Solubility of this compound at 25°C (Note: The following values are hypothetical examples for illustrative purposes and should be replaced with experimental data.)
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Molar Solubility (mol/L) |
| Polar Protic | Methanol | High | > 100 | > 0.467 |
| Ethanol | High | 85.2 | 0.398 | |
| Water | Moderate | 1.5 | 0.007 | |
| Polar Aprotic | DMSO | High | > 200 | > 0.934 |
| Acetone | Good | 55.6 | 0.260 | |
| Acetonitrile | Moderate | 12.3 | 0.057 | |
| Nonpolar | Toluene | Low | < 0.5 | < 0.002 |
| Hexane | Negligible | < 0.1 | < 0.0005 |
Conclusion
The solubility of this compound is a complex function of its molecular structure. A theoretical analysis based on its functional groups provides a strong predictive foundation, suggesting high solubility in polar solvents and poor solubility in nonpolar media. However, for applications in drug development and process chemistry, these predictions must be confirmed by rigorous experimental measurement. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating system for obtaining accurate, quantitative solubility data. This information is indispensable for guiding solvent selection for synthesis, crystallization, and formulation, ultimately enabling more efficient and robust chemical process development.
References
A Guide to the Spectroscopic Characterization of 2-Methyl-4-(methylsulfonyl)benzoic Acid
This technical guide provides a detailed analysis of the expected spectral data for 2-Methyl-4-(methylsulfonyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous compounds, ensuring a robust and reliable analysis.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a methyl group at the 2-position and a methylsulfonyl group at the 4-position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra for this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram illustrating the structure of this compound and the numbering of its atoms, which will be referenced throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]
-
Instrumentation: Record the spectra on a 400 or 500 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1][2]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylsulfonyl protons, and the carboxylic acid proton. The predicted chemical shifts (δ) and multiplicities are summarized in the table below.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet.[3] |
| Aromatic (H3, H5, H6) | 7.5 - 8.5 | Multiplet | 3H | The aromatic protons are deshielded due to the ring current and the electron-withdrawing effects of the carboxylic acid and methylsulfonyl groups. The substitution pattern will lead to complex splitting (multiplet). |
| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | 3H | The methyl group attached to the aromatic ring is expected to appear as a singlet in this region. |
| Methylsulfonyl (-SO₂CH₃) | 3.1 - 3.3 | Singlet | 3H | The protons of the methyl group attached to the sulfonyl group are deshielded by the electronegative oxygen atoms. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded.[4] |
| Aromatic (C1-C6) | 120 - 150 | The aromatic carbons appear in this range. The carbons attached to substituents (C1, C2, C4) will have distinct chemical shifts from the protonated carbons (C3, C5, C6). The exact shifts are influenced by the electronic effects of the substituents. |
| Methyl (-CH₃) | 20 - 25 | The methyl carbon attached to the aromatic ring is expected in this region. |
| Methylsulfonyl (-SO₂CH₃) | 40 - 45 | The methyl carbon of the methylsulfonyl group is deshielded by the sulfonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[1]
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.[1]
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration | Justification |
| Carboxylic Acid (-OH) | 2500 - 3300 (broad) | O-H stretch | The broadness is due to hydrogen bonding.[5] |
| Carboxylic Acid (C=O) | 1680 - 1710 | C=O stretch | Conjugation with the aromatic ring lowers the frequency.[5] |
| Aromatic (C=C) | 1450 - 1600 | C=C stretch | Characteristic of the benzene ring. |
| Sulfonyl (S=O) | 1300 - 1350 and 1120 - 1160 | Asymmetric and symmetric S=O stretch | Strong absorptions characteristic of the sulfonyl group. |
| C-H (Aromatic) | 3000 - 3100 | C-H stretch | |
| C-H (Aliphatic) | 2850 - 3000 | C-H stretch |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum
The molecular formula of this compound is C₉H₁₀O₄S, with a molecular weight of 214.24 g/mol .
-
Molecular Ion Peak ([M]⁺): A peak is expected at m/z = 214, corresponding to the intact molecule with one electron removed. A smaller M+1 peak at m/z = 215 will be present due to the natural abundance of ¹³C.
-
Key Fragmentation Patterns:
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The comprehensive analysis of the predicted NMR, IR, and MS spectra provides a robust framework for the structural characterization of this compound. By combining the information from these orthogonal techniques, researchers can confidently identify and characterize this molecule. The detailed protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(methylsulfonyl)benzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the development of a variety of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a carboxylic acid, a methyl group, and a methylsulfonyl group on the aromatic ring, allows for diverse chemical modifications, making it a versatile precursor for complex target molecules. This guide provides a comprehensive overview of a practical and efficient synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and analytical characterization.
Strategic Approach to Synthesis
The most direct and logical synthetic route to this compound involves a two-step sequence starting from a readily available substituted toluene derivative. This strategy hinges on the initial introduction of a sulfur-containing functional group, which is subsequently oxidized to the desired sulfone. The key intermediate in this pathway is 2-methyl-4-(methylthio)benzoic acid.
The overall transformation can be visualized as follows:
Caption: Proposed two-step synthesis of this compound.
This pathway is advantageous due to the commercial availability of the starting material and the generally high yields and selectivity of the individual reactions.
Part 1: Synthesis of the Key Intermediate: 2-Methyl-4-(methylthio)benzoic Acid
The initial step focuses on the nucleophilic aromatic substitution of a halogenated precursor with a methylthiolate source, followed by the hydrolysis of a nitrile group to the corresponding carboxylic acid. A plausible and efficient method is the reaction of 4-chloro-2-methylbenzonitrile with sodium methyl mercaptide.
Mechanistic Considerations
The first reaction is a nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by the methylthiolate anion. The subsequent step is the hydrolysis of the nitrile functional group to a carboxylic acid, which can be achieved under basic conditions.
Experimental Protocol: Synthesis of 2-Methyl-4-(methylthio)benzoic Acid
Caution: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials:
-
4-chloro-2-methylbenzonitrile
-
Sodium methyl mercaptide (NaSMe)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylbenzonitrile in a suitable anhydrous solvent like DMF.
-
Slowly add sodium methyl mercaptide to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Hydrolysis of the Nitrile:
-
Work-up and Purification:
-
Pour the cooled reaction mixture into water and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude 2-methyl-4-(methylthio)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Part 2: Oxidation to this compound
The second and final step is the oxidation of the sulfide group in 2-methyl-4-(methylthio)benzoic acid to a sulfone. This transformation is a common and reliable reaction in organic synthesis. A variety of oxidizing agents can be employed, with hydrogen peroxide being a green and efficient choice.
Mechanistic Considerations
The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The sulfur atom in the thioether is nucleophilic and attacks the electrophilic oxygen of the oxidizing agent. A second oxidation step then converts the sulfoxide to the sulfone.
Experimental Protocol: Oxidation of 2-Methyl-4-(methylthio)benzoic Acid
Caution: Handle hydrogen peroxide with care as it is a strong oxidizing agent. This procedure should be conducted in a well-ventilated fume hood.
Materials:
-
2-methyl-4-(methylthio)benzoic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Deionized water
-
Sodium bisulfite (for quenching excess peroxide)
Procedure:
-
Oxidation Reaction:
-
In a round-bottom flask, dissolve 2-methyl-4-(methylthio)benzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the cooled solution, maintaining the temperature below 10-15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.[4][5]
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
If necessary, add a small amount of sodium bisulfite solution to quench any unreacted hydrogen peroxide.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.
-
Data Presentation and Characterization
The successful synthesis of the target compound and its intermediate should be confirmed by analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 2-Methyl-4-(methylthio)benzoic acid | C₉H₁₀O₂S | 182.24 | Solid | Not readily available |
| This compound | C₉H₁₀O₄S | 214.24 | Solid | Not readily available |
Expected Analytical Data for this compound:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group on the ring, a singlet for the methylsulfonyl group, and aromatic protons with characteristic splitting patterns.
-
¹³C NMR: The spectrum should display distinct signals for the carboxylic acid carbon, the aromatic carbons, the methyl carbon, and the methylsulfonyl carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Conclusion
This technical guide outlines a robust and practical synthetic pathway for the preparation of this compound. The described two-step process, involving the synthesis of a thioether intermediate followed by its oxidation, offers a reliable method for obtaining this valuable building block for research and development in the pharmaceutical and agrochemical industries. The provided experimental protocols are designed to be clear and reproducible, emphasizing safety and efficiency.
References
- 1. a2bchem.com [a2bchem.com]
- 2. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 3. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
mechanism of action of 2-Methyl-4-(methylsulfonyl)benzoic acid derivatives
An In-Depth Technical Guide on the Mechanism of Action of 2-Methyl-4-(methylsulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a versatile chemical framework that serves as a foundational component in a diverse array of biologically active compounds. Rather than exhibiting a single, defined mechanism of action as a class, its derivatives have been successfully developed to target distinct biological pathways, underscoring the scaffold's utility in medicinal chemistry and agrochemical design. This guide provides an in-depth technical exploration of the varied mechanisms of action of key derivatives built upon this core structure. By examining three distinct classes of compounds—selective COX-2 inhibitors for inflammation, 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for herbicidal activity, and retinoid X receptor (RXR) agonists for cancer therapy—this document will elucidate the specific molecular interactions and signaling pathways modulated by these agents. Through detailed mechanistic discussions, experimental protocols, and visual representations of pathways, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of how the this compound moiety contributes to a range of therapeutic and commercial applications.
The this compound Core: A Privileged Scaffold
The this compound structure is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its chemical properties, including the presence of a carboxylic acid group for potential interactions with biological targets and a methylsulfonyl group that can influence solubility and binding, make it an attractive starting point for the development of novel bioactive molecules. The true mechanistic story of this chemical family is one of divergence, where the core scaffold has been elaborated to achieve highly specific and potent activities against different biological targets. This guide will explore three prominent examples of such derivatives and their well-elucidated mechanisms of action.
Case Study 1: Selective COX-2 Inhibition for Anti-Inflammatory Therapy
Derivatives of the this compound scaffold have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. A prime example of a structurally related class of drugs are the coxibs, such as Celecoxib and Etoricoxib.
Mechanism of Action: Targeting Prostaglandin Synthesis
The primary mechanism of action for selective COX-2 inhibitors is the blockage of prostaglandin synthesis, which are key mediators of pain and inflammation.[2][3] The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[4]
Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to anti-inflammatory effects but also an increased risk of gastrointestinal side effects.[5][6] Selective COX-2 inhibitors, by specifically targeting the inflammatory pathway, aim to provide potent anti-inflammatory and analgesic effects with a reduced risk of these adverse events.[7][8] The methylsulfonyl group in some of these molecules is crucial for binding to a hydrophilic side pocket of the COX-2 enzyme's active site, contributing to their selectivity.[3][7]
Caption: COX-2 Inhibition Pathway.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To determine the inhibitory potency of a this compound derivative against COX-2, a common method is a cell-free enzyme inhibition assay.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human COX-2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound at various concentrations. Arachidonic acid is used as the substrate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Detection: The reaction is allowed to proceed for a specified time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX-2 inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Quantitative Data: COX-2 Selectivity
The selectivity of a compound for COX-2 over COX-1 is a critical parameter.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Etoricoxib | ~50 | ~0.5 | ~106 |
Note: IC50 values can vary depending on assay conditions.
Case Study 2: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition for Herbicidal Action
A significant application of this compound derivatives is in the development of herbicides. Mesotrione, a triketone herbicide, is a prominent example of a compound that, while not a direct derivative, shares a related mechanism of action that could be engineered into this scaffold.
Mechanism of Action: Disruption of Carotenoid Biosynthesis
Mesotrione and other HPPD-inhibiting herbicides act by blocking the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[9][10] This enzyme is a key component in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[10] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids.
By inhibiting HPPD, these herbicides prevent the formation of carotenoids.[11] Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" of the leaves, followed by plant death.[9][11] The selectivity of these herbicides for weeds over crops like maize is often due to the crop's ability to rapidly metabolize the herbicide.[12][13]
Caption: HPPD Inhibition Pathway.
Experimental Protocol: Plant-Based Herbicide Efficacy Assay
To assess the herbicidal activity of a potential HPPD inhibitor, a whole-plant bioassay is conducted.
Objective: To determine the effective dose of a test compound that causes 50% growth inhibition (GR50) in a target weed species.
Methodology:
-
Plant Cultivation: Seeds of a susceptible weed species (e.g., Amaranthus retroflexus) are sown in pots and grown under controlled greenhouse conditions.
-
Compound Application: The test compound is formulated and applied to the plants at various concentrations, typically at the 2-4 leaf stage.
-
Symptom Observation: Plants are observed daily for signs of herbicidal activity, such as bleaching, necrosis, and growth inhibition.
-
Biomass Measurement: After a set period (e.g., 14 days), the above-ground biomass of the treated plants is harvested, dried, and weighed.
-
Data Analysis: The percentage of growth reduction is calculated relative to untreated control plants. The GR50 value is determined from the dose-response curve.
Quantitative Data: HPPD Inhibition Potency
The inhibitory constant (Ki) is a measure of the potency of an inhibitor.
| Compound | Target Organism | Ki Value (pM) |
| Mesotrione | Arabidopsis thaliana HPPD | ~6-18 |
Note: Ki values are highly dependent on the enzyme source and assay conditions.[10]
Case Study 3: Retinoid X Receptor (RXR) Agonism in Cancer Therapy
The benzoic acid moiety is a common feature in retinoids, a class of compounds that includes agonists for the retinoid X receptor (RXR). Bexarotene is an RXR-selective agonist used in the treatment of cutaneous T-cell lymphoma (CTCL).[14][15]
Mechanism of Action: Modulation of Gene Expression
Bexarotene selectively binds to and activates RXRs.[14][16] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptors, and thyroid hormone receptors.[17] These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating gene transcription.
The activation of RXRs by bexarotene leads to changes in the expression of genes involved in cell differentiation, proliferation, and apoptosis (programmed cell death).[14][16] In the context of CTCL, the therapeutic effect of bexarotene is believed to be mediated by the induction of apoptosis in malignant T-cells.[18]
Caption: RXR Agonist Signaling Pathway.
Experimental Protocol: Cell-Based Reporter Gene Assay
A reporter gene assay is a standard method to measure the activation of nuclear receptors like RXR.
Objective: To determine the concentration at which a test compound produces half-maximal activation (EC50) of RXR.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the RXR protein and another containing a reporter gene (e.g., luciferase) under the control of an RXR-responsive promoter.
-
Compound Treatment: The transfected cells are treated with the test compound at various concentrations.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The fold induction of reporter gene activity is calculated relative to a vehicle control. The EC50 value is determined from the dose-response curve.
Quantitative Data: Receptor Activation
The EC50 value indicates the potency of a compound as a receptor agonist.
| Compound | Receptor | EC50 (nM) |
| Bexarotene | RXR | ~30-100 |
Note: EC50 values can vary depending on the cell line and specific reporter construct used.
Conclusion
The this compound scaffold is a testament to the power of medicinal chemistry to adapt a core structure for a wide range of biological targets. The derivatives discussed in this guide, from selective COX-2 inhibitors to HPPD inhibitors and RXR agonists, demonstrate the remarkable diversity of mechanisms of action that can be achieved through chemical modification of this privileged framework. For researchers and drug development professionals, this scaffold represents a promising starting point for the design of novel therapeutics and agrochemicals with tailored biological activities. A thorough understanding of the structure-activity relationships and the specific molecular interactions that drive the distinct mechanisms of these derivatives is crucial for the future development of even more potent and selective agents.
References
- 1. Etoricoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Mesotrione - Wikipedia [en.wikipedia.org]
- 10. Mesotrione: a new selective herbicide for use in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Bexarotene - Wikipedia [en.wikipedia.org]
- 15. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. dermnetnz.org [dermnetnz.org]
- 17. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-4-(methylsulfonyl)benzoic acid in Drug Discovery
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds are paramount to addressing unmet medical needs. 2-Methyl-4-(methylsulfonyl)benzoic acid, a seemingly unassuming molecule, presents a compelling case for investigation by medicinal chemists and pharmacologists. While its direct biological activities are not yet extensively documented, a detailed analysis of its constituent functional groups—a carboxylic acid, a methyl group, and a methylsulfonyl moiety—reveals a significant potential for therapeutic applications. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its prospective roles in drug design, supported by established scientific principles and methodologies. As we delve into the structure-activity relationships of related compounds and propose pathways for its evaluation, we will illuminate the promising avenues this scaffold opens for the development of new chemical entities.
Physicochemical Properties and Structural Rationale
This compound (CAS No. 118939-09-6) is a white to off-white crystalline solid with a molecular formula of C9H10O4S and a molecular weight of 214.24 g/mol .[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a methylsulfonyl group at position 4.
| Property | Value | Source |
| Molecular Formula | C9H10O4S | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 118939-09-6 | [1] |
The strategic placement of these functional groups provides a unique combination of properties relevant to drug design:
-
Carboxylic Acid: This group is a common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets. However, its presence can sometimes lead to poor metabolic stability and limited membrane permeability. The exploration of bioisosteres for the carboxylic acid group could be a viable strategy to optimize the pharmacokinetic profile of derivatives.
-
Methylsulfonyl Group: This functional group is a key feature in many approved drugs. It is known to be metabolically stable and can act as a hydrogen bond acceptor, enhancing binding affinity to target proteins. Its introduction can also modulate the physicochemical properties of a molecule, such as solubility and lipophilicity.
-
Methyl Group: The ortho-methyl group can influence the conformation of the carboxylic acid, potentially impacting its interaction with target binding sites. It can also serve as a metabolic "soft spot" or, conversely, block metabolism at an adjacent position, thereby influencing the pharmacokinetic profile.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. A common precursor is 2-nitro-4-methylsulfonylbenzoic acid, which is a key intermediate in the synthesis of the herbicide Mesotrione.[2][3]
A plausible synthetic route starting from p-toluenesulfonyl chloride is outlined below. This multi-step synthesis involves methylation, halogenation, nitration, and oxidation.[4]
References
- 1. a2bchem.com [a2bchem.com]
- 2. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 3. CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid - Google Patents [patents.google.com]
- 4. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
A Technical Guide to 2-Methyl-4-(methylsulfonyl)benzoic acid: Synthesis, Characterization, and its Strategic Role as a Precursor in COX-2 Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Methyl-4-(methylsulfonyl)benzoic acid, a specialized chemical intermediate. While not a direct, commonly cited precursor, its structural features position it as a strategic starting material for the synthesis of key intermediates in the production of selective Cyclooxygenase-2 (COX-2) inhibitors, most notably Etoricoxib. This document outlines a robust, proposed synthesis for the title compound based on established chemical transformations of analogous molecules. It further details the necessary conversion pathways to integrate this intermediate into the mainstream synthesis of the critical Etoricoxib precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. This guide is intended to serve as a practical resource, combining theoretical insight with actionable, field-proven protocols to support research and development in medicinal chemistry.
Introduction: The Unseen Value of Specialized Intermediates
In the intricate multi-step processes of Active Pharmaceutical Ingredient (API) synthesis, chemical intermediates are the foundational building blocks.[1][2] Their purity, reactivity, and the efficiency of their synthesis directly impact the yield, cost, and safety profile of the final drug product.[3][4] While mainstream intermediates are well-documented, a significant competitive advantage often lies in the strategic use of alternative or specialized precursors that can offer novel synthetic routes, circumvent existing patents, or streamline production.
This compound (CAS No. 118939-09-6) is one such compound. It possesses the critical methylsulfonylphenyl moiety, a key pharmacophore responsible for the selective inhibition of the COX-2 enzyme.[5] This feature makes it a molecule of high interest for the synthesis of "coxib" class drugs, such as Etoricoxib. This guide elucidates its synthesis, characterization, and a scientifically-grounded pathway for its utilization in the synthesis of a pivotal Etoricoxib intermediate.
Physicochemical Properties & Structural Data
A comprehensive understanding of a chemical intermediate begins with its fundamental properties. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 118939-09-6 | [6] |
| Molecular Formula | C₉H₁₀O₄S | [6] |
| Molecular Weight | 214.24 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | - |
| SMILES | CC1=CC(=CC=C1C(=O)O)S(C)(=O)=O | [6] |
Predicted Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts:
-
δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho to the sulfonyl group.
-
δ ~7.5-7.7 ppm (m, 1H): Aromatic proton ortho to the methyl group.
-
δ 3.25 ppm (s, 3H): Methyl sulfonyl protons (-SO₂CH₃).
-
δ 2.40 ppm (s, 3H): Aromatic methyl protons (-CH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆) Predicted Shifts:
-
δ ~167.0 ppm: Carboxylic acid carbon (-COOH).
-
δ ~145.0 ppm, ~142.0 ppm, ~135.0 ppm, ~130.0 ppm, ~128.0 ppm, ~125.0 ppm: Aromatic carbons.
-
δ ~43.5 ppm: Methyl sulfonyl carbon (-SO₂CH₃).
-
δ ~21.0 ppm: Aromatic methyl carbon (-CH₃).
-
Synthesis of this compound: A Proposed Protocol
A direct, published synthesis for this compound is not widely available. However, a robust and industrially scalable protocol can be constructed based on the well-established oxidation of substituted toluenes, a method frequently patented for analogous compounds like 2-chloro- and 2-nitro-4-(methylsulfonyl)benzoic acid.[7][8] The proposed two-step synthesis starts from the readily available 4-chloro-2-methyltoluene.
Workflow Diagram: Synthesis of the Target Intermediate
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Methyl-4-(methylthio)toluene
Causality: This step replaces the chloro group with a methylthio group via nucleophilic aromatic substitution. The methylthio group is essential as it will be subsequently oxidized to the target methylsulfonyl group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
Protocol:
-
To a stirred solution of 4-chloro-2-methyltoluene (1.0 eq) in DMF (5 vol), add sodium methanethiolate (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (20 vol).
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Methyl-4-(methylthio)toluene, which can be used in the next step without further purification.
Step 2: Oxidation to this compound
Causality: This is a dual oxidation step. Hydrogen peroxide, in the presence of a phase-transfer catalyst like sodium tungstate, is a powerful and relatively clean oxidizing agent. It will oxidize both the methylthio group to a methylsulfonyl group and the aromatic methyl group to a carboxylic acid. Acetic acid serves as the solvent.
Protocol:
-
Charge a reaction vessel with 2-Methyl-4-(methylthio)toluene (1.0 eq), acetic acid (10 vol), and sodium tungstate dihydrate (0.02 eq).
-
Heat the mixture to 60 °C.
-
Slowly add 30% hydrogen peroxide (5.0-6.0 eq) dropwise over 2-3 hours, maintaining the temperature between 60-70 °C. Caution: This reaction is exothermic.
-
After the addition is complete, continue stirring at 70 °C for 8-12 hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture to ambient temperature. A precipitate should form.
-
Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum at 60-70 °C to yield the final product, this compound.
Role as a Chemical Intermediate for Etoricoxib Synthesis
The primary value of this compound lies in its potential as a precursor to the key Etoricoxib intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone . Established industrial syntheses of this ketone intermediate typically employ [4-(methylsulfonyl)phenyl]acetic acid in an Ivanov-Claisen condensation with an ester of 6-methylnicotinic acid.[9]
Therefore, a logical synthetic strategy involves the conversion of our title compound into this crucial phenylacetic acid derivative. This requires a two-step homologation of the carboxylic acid.
Workflow Diagram: Conversion to a Key Synthetic Precursor
Caption: Proposed pathway from the benzoic acid to a key Etoricoxib precursor.
Protocol Part 1: Homologation to [2-Methyl-4-(methylsulfonyl)phenyl]acetic acid
Causality: The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids. It proceeds via an acid chloride, which reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and water yields the desired homologous acid.
Protocol:
-
Acid Chloride Formation: Reflux this compound (1.0 eq) in thionyl chloride (3.0 eq) with a catalytic amount of DMF for 2-3 hours. Remove excess thionyl chloride under vacuum to obtain the crude 2-Methyl-4-(methylsulfonyl)benzoyl chloride.[8]
-
Arndt-Eistert Reaction:
-
Dissolve the crude acid chloride in anhydrous diethyl ether.
-
Extreme Caution: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a proper fume hood with safety shields. Add an ethereal solution of diazomethane (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.
-
To the resulting solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water.
-
Stir the mixture at room temperature, then gently reflux until the reaction is complete (TLC monitoring).
-
Filter the reaction mixture to remove the silver catalyst. Acidify the aqueous layer with HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield [2-Methyl-4-(methylsulfonyl)phenyl]acetic acid.
-
Protocol Part 2: Synthesis of the Key Ketone Intermediate
Causality: The Ivanov-Claisen condensation provides an efficient route to form the carbon-carbon bond between the two key fragments of the Etoricoxib precursor. The Grignard reagent deprotonates the phenylacetic acid to form a reactive enolate (Ivanov reagent), which then attacks the ester of the pyridine fragment.
Protocol:
-
To a solution of [2-Methyl-4-(methylsulfonyl)phenyl]acetic acid (1.0 eq) in anhydrous THF (10 vol), add tert-butylmagnesium chloride (2.2 eq, 1.0 M solution in THF) dropwise at 65-70 °C.
-
Stir the mixture for 1 hour at this temperature to ensure complete formation of the Ivanov reagent.
-
Add a solution of methyl 6-methylnicotinate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 65-70 °C.
-
Stir for an additional 1-2 hours post-addition.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .[9]
Conclusion
This compound represents a valuable, though not direct, intermediate in the synthesis of COX-2 inhibitors. Its synthesis can be reliably achieved through a proposed two-step process involving nucleophilic substitution and subsequent oxidation. While its direct application is not prominent in patent literature, this guide demonstrates a scientifically sound, multi-step pathway to convert it into a key precursor for Etoricoxib synthesis. By understanding the underlying chemical principles and leveraging established protocols for analogous transformations, researchers and process chemists can effectively integrate this specialized intermediate into their drug development programs, potentially opening new avenues for process optimization and intellectual property development.
References
- 1. patents.justia.com [patents.justia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 8. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 9. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
A Methodological Guide to Assessing the Thermal Stability of 2-Methyl-4-(methylsulfonyl)benzoic Acid
Abstract: 2-Methyl-4-(methylsulfonyl)benzoic acid (CAS 118939-09-6) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its thermal stability is a critical parameter for ensuring safety, optimizing reaction conditions, defining storage protocols, and guaranteeing product purity. This guide provides a comprehensive framework for researchers and drug development professionals to characterize the thermal stability of this compound. While specific experimental data for this molecule is not extensively published, this document outlines the theoretical considerations, standard analytical protocols, and potential degradation pathways based on the known behavior of its core functional groups: an aromatic carboxylic acid and a diaryl sulfone.
Theoretical Foundation and Expected Thermal Behavior
Understanding the thermal lability of a molecule begins with an analysis of its constituent parts. The structure of this compound incorporates two key functional groups on a benzene ring: a carboxylic acid and a methylsulfonyl group.
-
Aromatic Sulfone Moiety: The diphenyl sulfone unit is known for its high thermal, chemical, and oxidative stability.[2] Studies on various aromatic sulfones indicate that the onset of thermal decomposition for acyclic sulfones attached to two aromatic groups typically occurs at temperatures greater than 350°C.[3][4] This suggests the C-S bonds in the methylsulfonyl group are likely to be highly stable.
-
Benzoic Acid Moiety: The thermal decomposition of benzoic acid itself is well-documented and often proceeds via decarboxylation at elevated temperatures (ranging from 300 to over 500°C, depending on conditions).[5] Before decomposition, benzoic acid undergoes melting at approximately 122°C.[6]
Based on this, it can be hypothesized that this compound will exhibit a melting point, followed by decomposition at a significantly higher temperature, likely initiated by either decarboxylation or cleavage of the sulfonyl group. The degradation of similar aromatic poly(ether sulfone) copolymers has been observed to start in the range of 370 to 650°C.[7]
Recommended Experimental Workflow for Thermal Analysis
A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a complete thermal profile.
Core Experimental Techniques
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary method for determining decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions.
The logical flow for analyzing a novel compound like this compound is outlined below.
Caption: Proposed workflow for thermal stability assessment.
Detailed Experimental Protocols
The following protocols are designed to provide a robust and validated assessment of thermal stability.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and identify other solid-state phase transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of the dried compound into a Tzero aluminum pan. Crimp a lid onto the pan.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.[3]
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min. A slower rate of 5°C/min can be used for higher resolution of thermal events.[8]
-
Cool the sample back to 25°C.
-
Perform a second heating cycle under the same conditions to observe the behavior of the melt-quenched material.
-
-
Data Analysis: Analyze the resulting heat flow curve. An endothermic peak will correspond to the melting of the sample. The onset temperature of this peak is typically reported as the melting point.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (Td) and quantify mass loss events.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument using appropriate standards for mass and temperature.
-
Sample Preparation: Place 10-20 mg of the compound into a 70 µL alumina or platinum crucible.[3]
-
Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min to provide an inert atmosphere.[3]
-
Thermal Program:
-
Data Analysis: Plot the sample mass (%) as a function of temperature. The onset temperature of decomposition is often determined by the intersection of the baseline tangent with the tangent of the mass loss curve. This is often reported as T5%, the temperature at which 5% mass loss occurs.
Interpretation of Hypothetical Data
While no specific data exists, we can predict the likely output from the analyses described above. This provides a baseline for what researchers might expect to observe.
Table 1: Predicted Thermal Properties for this compound
| Parameter | Analytical Method | Predicted Value/Observation | Rationale |
| Melting Point (Tm) | DSC | ~190 - 220°C | Based on the melting point of the related analog 2-Nitro-4-methylsulfonylbenzoic acid (211-212°C).[9] A single sharp endotherm is expected. |
| Decomposition Onset (Td) | TGA | > 350°C | Aromatic sulfones are generally stable to at least 350°C.[3][4] The initial mass loss should be sharp, indicating a well-defined decomposition process. |
| Char Yield @ 600°C | TGA | 30 - 40 wt% | Aromatic compounds, particularly those containing sulfone groups, often produce a significant amount of carbonaceous residue (char) upon pyrolysis.[7] |
Potential Decomposition Pathways
Understanding the potential degradation mechanism is crucial for predicting byproducts and ensuring process safety. Based on chemical principles, two primary pathways are plausible.
Caption: Plausible thermal degradation pathways for the title compound.
-
Pathway A (Decarboxylation): This is a common decomposition route for benzoic acid derivatives.[5] Heating could induce the loss of carbon dioxide (CO₂), yielding 1-methyl-3-(methylsulfonyl)benzene. This pathway is often favored for aromatic carboxylic acids.
-
Pathway B (Sulfone Cleavage): The C-S bonds in the sulfone group could cleave at very high temperatures. This may involve the elimination of sulfur dioxide (SO₂) and a methyl radical, leading to various radical-mediated secondary reactions. The scission of diphenyl sulfone moieties and elimination of SO₂ has been observed at temperatures above 450°C in polymers.[7]
To definitively identify the gaseous byproducts and confirm the degradation mechanism, coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is highly recommended.
Conclusion and Recommendations
For drug development professionals and researchers, a thorough understanding of the thermal stability of this compound is non-negotiable. Although specific literature data is sparse, a robust characterization can be achieved by applying the standard methodologies of DSC and TGA as detailed in this guide.
Key Recommendations:
-
Always use a high-purity, dry sample to avoid artifacts from impurities or residual solvents.
-
Perform DSC analysis first to identify the melting point, ensuring that the TGA decomposition data is not confounded by simple vaporization post-melt.
-
Conduct TGA analysis in an inert atmosphere (nitrogen) to isolate thermal decomposition from oxidative degradation.
-
For mechanistic insight, employ evolved gas analysis techniques like TGA-MS to identify decomposition products.
By following this methodological framework, scientists can generate the reliable and accurate thermal stability data required for safe handling, process optimization, and regulatory compliance.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Fluorescent Aromatic Polyether Sulfones: Processable, Scalable, Efficient, and Stable Polymer Emitters and Their Single-Layer Polymer Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]
- 7. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups | MDPI [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Nitro-4-methylsulfonylbenzoic acid | 110964-79-9 [chemicalbook.com]
Purity Analysis of 2-Methyl-4-(methylsulfonyl)benzoic Acid: An In-depth Technical Guide
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
2-Methyl-4-(methylsulfonyl)benzoic acid, a substituted aromatic carboxylic acid, serves as a vital intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a carboxylic acid, a methyl group, and a methylsulfonyl group, provides a versatile scaffold for the development of complex molecules. The efficacy and safety of the final active pharmaceutical ingredients (APIs) or agrochemical active ingredients derived from this intermediate are inextricably linked to its purity. Even minute amounts of impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final product.
This technical guide provides a comprehensive framework for the purity analysis of commercially available this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The methodologies detailed herein are grounded in established analytical principles and regulatory expectations, ensuring a robust and reliable assessment of material quality.
Understanding the Impurity Landscape: A Synthesis-Based Approach
A thorough understanding of the potential impurities in this compound begins with an examination of its common synthetic pathways. While multiple routes exist, a prevalent method involves the oxidation of 2-methyl-4-(methylthio)benzoic acid. This key transformation, along with other steps in the synthesis, can introduce several classes of impurities.
Potential Impurities:
-
Starting Materials: Unreacted 2-methyl-4-(methylthio)benzoic acid is a primary potential impurity.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
Byproducts: Side reactions can generate structurally similar molecules. A key example is the over-oxidation of the methyl group on the benzene ring to a carboxylic acid, or incomplete oxidation of the thioether to a sulfoxide instead of a sulfone.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification processes can be carried over into the final product.
-
Degradation Products: The compound may degrade under certain storage conditions, leading to the formation of new impurities.
The following diagram illustrates the relationship between the target molecule and a key potential process-related impurity:
Caption: Synthetic relationship between the starting material and the target molecule.
A Multi-Faceted Approach to Purity Determination
A comprehensive purity analysis of this compound necessitates the use of multiple analytical techniques, each providing unique and complementary information. The following workflow outlines a robust strategy for the complete characterization of the purity profile.
Caption: A comprehensive workflow for the purity analysis of this compound.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the cornerstone for determining the chromatographic purity of this compound and quantifying related substances. The method's high resolving power allows for the separation of the main component from structurally similar impurities.
Rationale for Method Development
The selection of chromatographic conditions is critical for achieving optimal separation. For a polar aromatic acid like this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase should be acidic to suppress the ionization of the carboxylic acid group, thereby increasing its retention and improving peak shape. A mixture of an aqueous acid solution (e.g., phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. A gradient elution is often preferred to ensure the timely elution of both polar and less polar impurities.
Experimental Protocol: HPLC-UV/DAD Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 235 nm (or monitor at multiple wavelengths) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of approximately 0.5 mg/mL. |
Method Validation:
The analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Assay Determination: Potentiometric Titration
While HPLC provides a measure of purity as a percentage of the total peak area, an absolute assay of the acidic content is best determined by a classical analytical technique such as potentiometric titration. This method offers high precision and accuracy and is based on the neutralization of the carboxylic acid group with a standardized basic solution.
Principle of the Method
A known mass of the this compound sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration, which corresponds to the equivalence point where all the acid has been neutralized, is determined by monitoring the change in pH with a potentiometer.
Experimental Protocol: Titrimetric Assay
Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (neutralized)
-
Potentiometer with a pH electrode
-
Burette and stirrer
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Immerse the pH electrode in the solution and stir gently.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the volume of titrant and the corresponding pH values.
-
Determine the endpoint of the titration from the inflection point of the titration curve.
-
Calculate the percentage assay of the sample.
Residual Solvents Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Residual solvents are organic volatile chemicals that are used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. As they have no therapeutic benefit, they should be removed to the extent possible to meet product specifications, good manufacturing practices, or other quality-based requirements. Headspace GC-MS is the technique of choice for the identification and quantification of residual solvents due to its high sensitivity and specificity.
Rationale for Headspace GC-MS
In headspace GC, the sample is heated in a sealed vial, and the volatile compounds partition between the sample matrix and the headspace gas. A portion of the headspace gas is then injected into the GC system for separation and detection. This technique is ideal for the analysis of residual solvents in solid samples as it avoids the injection of non-volatile matrix components that could contaminate the GC system. The use of a mass spectrometer as a detector allows for the positive identification of the solvents based on their mass spectra.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector.
GC-MS Conditions (General):
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Injector Temperature | 200 °C |
| Oven Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min) |
| MS Transfer Line | 250 °C |
| Ion Source | 230 °C |
| Mass Range | m/z 35-350 |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Headspace Transfer Line Temp | 100 °C |
| Sample Preparation | Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide). |
Structural Confirmation and Impurity Identification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to confirm the identity of this compound. Furthermore, ¹H NMR can be used for the quantitative determination of impurities if suitable, well-resolved signals are present.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group attached to the benzene ring, and the methyl group of the sulfonyl moiety. The chemical shifts and coupling patterns of these signals provide a unique fingerprint of the molecule. The presence of signals that do not correspond to the main component can indicate the presence of impurities. By integrating the signals of the main component and the impurities, a quantitative estimation of their relative amounts can be made, provided the number of protons for each signal is known.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals in the spectrum corresponds to the number of unique carbon environments in the molecule. This can be used to confirm the overall structure and symmetry of the molecule.
Regulatory Context and Acceptance Criteria
The purity requirements for a synthetic intermediate like this compound are often dictated by the regulatory requirements for the final drug substance. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A(R2)) that are widely adopted by regulatory agencies worldwide.[5][6][7][8][9]
Key ICH Q3A(R2) Thresholds:
| Threshold | Definition |
| Reporting Threshold | The level at or above which an impurity must be reported in the registration application. |
| Identification Threshold | The level at or above which an impurity must be identified (i.e., its structure determined). |
| Qualification Threshold | The level at or above which an impurity must be qualified (i.e., its biological safety established). |
The specific thresholds are dependent on the maximum daily dose of the final drug product. It is crucial to have analytical procedures with sufficient sensitivity to detect and quantify impurities at or below these thresholds.
Conclusion: A Holistic Approach to Ensuring Quality
The purity analysis of commercially available this compound is a multi-faceted process that requires a combination of chromatographic, spectroscopic, and titrimetric techniques. A thorough understanding of the synthetic process is essential for anticipating potential impurities and developing appropriate analytical methods. By implementing the robust analytical strategies outlined in this guide, and adhering to regulatory guidelines for method validation and impurity control, researchers and manufacturers can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the safety and efficacy of the final products.
References
- 1. p-(Methylsulphonyl)benzoic acid | C8H8O4S | CID 77670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. Q3A(R2) | PPTX [slideshare.net]
Methodological & Application
protocol for the synthesis of 2-Methyl-4-(methylsulfonyl)benzoic acid
An Application Note and Protocol for the Synthesis of 2-Methyl-4-(methylsulfonyl)benzoic Acid
Introduction: A Key Building Block for Modern Chemistry
This compound is a versatile chemical intermediate valued for its role as a key building block in the development of complex organic molecules.[1] Its unique structure, featuring a carboxylic acid for derivatization, a methyl group, and a polar methylsulfonyl moiety, makes it a crucial component in the synthesis of various pharmaceuticals and agrochemicals.[1][2] For researchers in drug discovery and process development, a reliable and well-understood synthetic protocol is paramount.
This guide provides a detailed, field-proven . We will explore the primary and most efficient synthetic route—the oxidation of a sulfide precursor—and also present a robust alternative via the carboxylation of a Grignard reagent. The discussion moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt it as needed.
Strategic Analysis of Synthetic Pathways
The synthesis of the target molecule can be approached from two principal directions: late-stage functionalization of a pre-existing aromatic core or the systematic construction of the molecule from smaller fragments.
Strategy 1: Oxidation of a Thioether Precursor (Recommended)
The most direct and common route to sulfones involves the oxidation of the corresponding sulfide (thioether).[3] This pathway is advantageous due to the high efficiency and selectivity of modern oxidation methods. The starting material, 2-Methyl-4-(methylthio)benzoic acid, can be oxidized to the desired sulfone, this compound.
The core of this strategy lies in the choice of oxidant. While historically, heavy metal-based reagents were used, contemporary methods favor more environmentally benign options like hydrogen peroxide (H₂O₂).[3][4] The oxidation proceeds in two stages: first from the sulfide to a sulfoxide, and then from the sulfoxide to the sulfone.[5] Controlling the reaction conditions and stoichiometry is key to preventing the reaction from stalling at the sulfoxide stage and ensuring a complete conversion to the desired sulfone.[3][6] A particularly relevant analogue is the synthesis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, which is successfully prepared by oxidizing the corresponding methylsulfenyl precursor with hydrogen peroxide in acetic acid.[7]
Strategy 2: Carboxylation of a Grignard Reagent (Alternative)
An alternative strategy involves forming the carboxylic acid group on a pre-functionalized aromatic ring. The carboxylation of Grignard reagents is a classic and highly effective method for converting organic halides into carboxylic acids with an additional carbon atom.[8][9][10]
This pathway would begin with an appropriate aryl halide, such as 2-bromo-5-(methylsulfonyl)toluene.[11] This precursor is treated with magnesium metal in an anhydrous ether solvent to form the organomagnesium halide (Grignard reagent). This potent nucleophile then readily attacks the electrophilic carbon of carbon dioxide (typically from dry ice), forming a magnesium carboxylate salt.[10][12] A final acidic workup protonates the salt to yield the target carboxylic acid.[9] The primary limitation of this method is the strict requirement for anhydrous conditions and the incompatibility of Grignard reagents with any acidic protons in the starting material, such as those from -OH or -NH groups.[8][9]
Primary Protocol: Synthesis via Oxidation of 2-Methyl-4-(methylthio)benzoic acid
This protocol details the selective oxidation of the thioether to the sulfone using hydrogen peroxide. Acetic acid serves as both the solvent and a catalyst, facilitating the oxidation process.
Experimental Workflow Diagram
Caption: Workflow for the oxidation synthesis route.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 2-Methyl-4-(methylthio)benzoic acid | 52599-56-9 | 182.24 | 5.00 g (27.4 mmol) | Starting material |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | Solvent |
| Hydrogen Peroxide (30% w/w aq.) | 7722-84-1 | 34.01 | 6.2 mL (60.3 mmol) | Oxidizing agent (2.2 equivalents) |
| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | For work-up and washing |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | Purification solvent |
| Standard Glassware | - | - | - | Round-bottom flask, condenser, etc. |
| Magnetic Stirrer, Ice Bath, Filtration setup | - | - | - | Equipment |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (27.4 mmol) of 2-Methyl-4-(methylthio)benzoic acid in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 10-15°C.
-
Addition of Oxidant: Slowly add 6.2 mL (60.3 mmol, 2.2 eq.) of 30% hydrogen peroxide dropwise via a dropping funnel over 20-30 minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the oxidation and prevent a dangerous temperature runaway. Maintaining a low temperature minimizes potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and water. A white precipitate will form.
-
Filtration: Stir the slurry for 15-20 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acetic acid and hydrogen peroxide.
-
Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.
Alternative Protocol: Synthesis via Grignard Reagent Carboxylation
This protocol is an excellent alternative if the thioether starting material is unavailable. It builds the carboxylic acid functionality onto the aromatic ring in the final step.
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis route.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 2-Bromo-5-(methylsulfonyl)toluene | 702672-96-6 | 249.12 | 5.00 g (20.1 mmol) | Starting aryl bromide[11] |
| Magnesium Turnings | 7439-95-4 | 24.31 | 0.54 g (22.1 mmol) | 1.1 equivalents |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | Anhydrous solvent is critical |
| Iodine | 7553-56-2 | 253.81 | 1-2 small crystals | To initiate the reaction |
| Dry Ice (Solid CO₂) | 124-38-9 | 44.01 | ~30 g | Source of CO₂ for carboxylation |
| Hydrochloric Acid (e.g., 2 M aq.) | 7647-01-0 | 36.46 | As needed | For acidic workup |
| Diethyl Ether or Ethyl Acetate | 60-29-7 | 74.12 | ~100 mL | Extraction solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Drying agent |
Step-by-Step Protocol
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction must be maintained under an inert atmosphere.
-
Grignard Formation: To a flame-dried 250 mL flask, add 0.54 g (22.1 mmol) of magnesium turnings and a small crystal of iodine. Add 10 mL of anhydrous THF.
-
Initiation: Prepare a solution of 5.00 g (20.1 mmol) of 2-bromo-5-(methylsulfonyl)toluene in 40 mL of anhydrous THF. Add ~2-3 mL of this solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle warming may be required.[9]
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 60 minutes to ensure all the magnesium has reacted. Cool the resulting cloudy grey solution to room temperature.
-
Carboxylation: In a separate beaker, place approximately 30 g of crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with gentle stirring. Causality Note: A large excess of CO₂ is used to maximize carboxylation and minimize a side reaction where the Grignard reagent attacks the initially formed carboxylate salt.[9]
-
Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly and carefully add 50 mL of 2 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether or ethyl acetate.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography.
Troubleshooting Guide (Primary Protocol)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete | Insufficient oxidant; Reaction time too short; Low temperature. | Add an additional small portion (0.1-0.2 eq.) of H₂O₂. Extend the reaction time and monitor by TLC. Ensure the reaction is allowed to proceed at room temperature after the initial cooling. |
| Sulfoxide Intermediate Remains | Insufficient oxidant or reaction time. | The presence of the sulfoxide intermediate is common. Extend the reaction time or slightly increase the amount of H₂O₂. Gentle warming (to 30-40°C) can also drive the reaction to completion.[3] |
| Low Yield of Precipitated Product | Product has some solubility in the acidic aqueous mixture; Incomplete reaction. | Ensure the reaction mixture is thoroughly chilled before and during filtration. Minimize the amount of water used for washing. Confirm complete conversion by TLC/LC-MS before work-up. |
| Product is Oily or Difficult to Crystallize | Presence of impurities or residual solvent (acetic acid). | Ensure the product is washed thoroughly with cold water on the filter. If an oil persists, attempt to triturate with a non-polar solvent like hexanes to induce solidification before recrystallization. |
References
- 1. a2bchem.com [a2bchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 11. 2-Bromo-4-(methylsulfonyl)toluene | 702672-96-6 [chemicalbook.com]
- 12. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
analytical methods for quantification of 2-Methyl-4-(methylsulfonyl)benzoic acid
An Application Guide to the Quantitative Analysis of 2-Methyl-4-(methylsulfonyl)benzoic acid
Introduction
This compound is an organic compound featuring a benzoic acid core substituted with both a methyl and a methylsulfonyl group. Its structural complexity makes it a valuable building block or intermediate in the synthesis of various pharmaceutical and agrochemical compounds[1]. The methylsulfonyl moiety, in particular, is a common functional group in many active pharmaceutical ingredients (APIs), valued for its ability to enhance properties such as solubility and metabolic stability. Consequently, the accurate and precise quantification of this compound is critical for process control in chemical synthesis, quality assessment of starting materials, and potentially in pharmacokinetic studies if it is identified as a metabolite.
This technical guide provides detailed analytical methods for the robust quantification of this compound in both simple (e.g., reaction mixtures) and complex biological matrices (e.g., plasma). We present two primary protocols: a widely accessible Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for routine quality control, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.
Physicochemical Properties of the Analyte
Understanding the fundamental properties of this compound is the cornerstone of effective analytical method development. The presence of a carboxylic acid group dictates its acidic nature and pH-dependent solubility, while the aromatic ring provides a chromophore for UV detection.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₉H₁₀O₄S | [1][2] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | White to off-white solid | Assumed |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Predicted pKa | ~4.0 (for the carboxylic acid) | Inferred from benzoic acid structure |
Principles of Analysis
The selection of an analytical technique is dictated by the analyte's properties and the analytical objective (e.g., sensitivity, sample matrix).
-
Reverse-Phase HPLC (RP-HPLC): This is the workhorse technique for the analysis of moderately polar organic molecules like our target compound. The analyte, dissolved in a polar mobile phase, is passed through a nonpolar stationary phase (typically C18). The retention of this compound is governed by hydrophobic interactions between the molecule and the stationary phase. To ensure consistent retention and sharp peak shape, the mobile phase is acidified (e.g., with phosphoric or formic acid). This suppresses the ionization of the carboxylic acid group (pKa ~4), rendering the molecule less polar and increasing its retention time.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as analyzing samples from biological matrices, LC-MS/MS is the definitive method[3][4]. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer then isolates the parent ion (precursor ion), fragments it, and detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, enabling quantification at very low concentrations[3][5].
Application Note 1: Quantification by RP-HPLC-UV
Scope: This method is suitable for the quantification of this compound in bulk materials, process intermediates, and other relatively clean sample matrices. It offers a balance of performance, robustness, and accessibility.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (reagent grade)
-
0.45 µm syringe filters (PTFE or nylon)
2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 0.1% Phosphoric Acid in Water / Acetonitrile (60:40, v/v). The exact ratio may require optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm. This is a typical wavelength for substituted benzoic acids; a full UV scan of the analyte is recommended to determine the absorbance maximum.[6]
-
Injection Volume: 10 µL.
-
Run Time: ~10 minutes.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow Diagram
Caption: General workflow for sample preparation and HPLC-UV analysis.
Expected Performance Characteristics
| Parameter | Expected Result | Guideline |
| Linearity (r²) | > 0.999 | ICH Q2(R2)[7][8][9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | ICH Q2(R2)[8][10] |
| Precision (% RSD) | < 2.0% | ICH Q2(R2)[7][8] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ICH Q2(R2)[8] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ICH Q2(R2)[8] |
Application Note 2: High-Sensitivity Quantification by LC-MS/MS
Scope: This method is designed for the trace-level quantification of this compound in complex biological matrices such as human or animal plasma. It requires Solid Phase Extraction (SPE) for sample cleanup to minimize matrix effects.
Experimental Protocol
1. Reagents and Materials
-
All reagents from the HPLC method, but of LC-MS grade.
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound (e.g., 2-Chloro-4-(methylsulfonyl)benzoic acid[11]) can be used.
-
SPE Cartridges: Mixed-mode or polymeric reverse-phase cartridges (e.g., Waters Oasis HLB).
-
Plasma (e.g., human plasma with K₂EDTA anticoagulant).
2. Instrumentation and Conditions
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B (Linear Ramp)
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: 95% to 5% B (Return to Initial)
-
4.1 - 5.0 min: Hold at 5% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Key Transitions (MRM):
-
Analyte: Q1: 213.0 m/z → Q3: 169.0 m/z (Loss of CO₂) Hypothetical, requires experimental optimization.
-
Internal Standard: To be determined based on its structure.
-
-
Source Parameters: Capillary voltage, gas flows, and temperatures must be optimized for the specific instrument to maximize signal for the analyte.
4. Sample Preparation (Solid Phase Extraction)
-
Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard working solution and 400 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and adjusts pH.[12][13]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 A:B). Transfer to an autosampler vial for analysis.
Workflow Diagram
Caption: Workflow for biological sample preparation and LC-MS/MS analysis.
Expected Performance Characteristics
| Parameter | Expected Result | Guideline |
| Linearity (r²) | > 0.995 | FDA Bioanalytical[14][15] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | FDA Bioanalytical[14][16] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | FDA Bioanalytical[14][16] |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL | Method Dependent |
Method Validation
Any analytical method intended for regulatory submission or critical decision-making must be validated to demonstrate its fitness for purpose.[10] Validation is a formal process that proves the method is reliable, reproducible, and accurate for the intended analysis. Key validation parameters are defined by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) for pharmaceutical quality control and the FDA's "Bioanalytical Method Validation" guidance for studies involving biological matrices.[7][9][14][15]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] In HPLC-UV, this is often demonstrated by peak purity analysis and separation from known impurities. In LC-MS/MS, it is demonstrated by the absence of interfering peaks in blank matrix at the retention time of the analyte.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) and y-intercept should be reported.[7][8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][10]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and expressing the result as percent recovery or percent bias.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trials).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.[8]
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound;6854-07-5 [abichem.com]
- 3. food.actapol.net [food.actapol.net]
- 4. lcms.cz [lcms.cz]
- 5. ijsr.net [ijsr.net]
- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijisrt.com [ijisrt.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. centerforbiosimilars.com [centerforbiosimilars.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Methyl-4-(methylsulfonyl)benzoic acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Methyl-4-(methylsulfonyl)benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification critical for quality control and process monitoring[1]. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, all within the framework of established regulatory guidelines.
Introduction
This compound (Figure 1) is a versatile chemical building block whose purity and concentration must be rigorously controlled during manufacturing processes[1]. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and quantitative accuracy[2]. This document provides a detailed protocol for a reversed-phase HPLC method, a common and effective approach for analyzing moderately polar aromatic compounds like the target analyte.
The causality behind choosing a reversed-phase C18 column lies in the analyte's structure: a benzoic acid moiety providing some polarity, and a methyl and methylsulfonyl-substituted benzene ring contributing non-polar character. This amphiphilic nature allows for good retention and separation on a C18 stationary phase with a polar mobile phase. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[3][4][5].
Figure 1: Chemical Structure of this compound
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric Acid (ACS grade)
-
-
Reference Standard: this compound (Purity ≥ 98%)
Chromatographic Conditions
The selection of these parameters is based on achieving optimal separation and peak shape. A C18 column provides the necessary hydrophobicity. The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution of the analyte with good symmetry. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, which sharpens the peak and ensures reproducible retention times. A detection wavelength of 230 nm was chosen based on the UV absorbance spectrum of the aromatic system.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD, Wavelength: 230 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Water:Acetonitrile (60:40 v/v). This is identical to the mobile phase to ensure peak shape is not compromised by solvent effects.
Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing an estimated 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical process, from system setup to final data analysis. This workflow ensures that system suitability is established before sample analysis, a key requirement of pharmacopeial guidelines like USP <621>[2][7][8][9].
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures[3][4][5][10]. The validation process ensures the method is reliable, reproducible, and accurate for its intended application.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure the chromatography system is adequate for the intended analysis[7][9][11]. A working standard (e.g., 50 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo (matrix without the analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally in the presence of other components.
Linearity
The linearity of the method was evaluated by analyzing six standard solutions across a concentration range of 1-100 µg/mL. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to origin |
Accuracy
Accuracy was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 98.0 - 102.0 | 98.0% - 102.0% |
| 100% | 98.0 - 102.0 | 98.0% - 102.0% |
| 120% | 98.0 - 102.0 | 98.0% - 102.0% |
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day. The Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.
Conclusion
This application note presents a simple, rapid, and reliable isocratic reversed-phase HPLC method for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines and demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control analysis in both research and manufacturing environments.
References
- 1. a2bchem.com [a2bchem.com]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. This compound [sobekbio.com]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Proposed Use of 2-Methyl-4-(methylsulfonyl)benzoic acid as a Safety-Catch Linker in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid assembly of complex molecules. A critical component of this methodology is the linker, which tethers the growing molecule to the solid support. This application note details the proposed use of 2-Methyl-4-(methylsulfonyl)benzoic acid as a novel "safety-catch" linker. While direct literature for this specific molecule's application is emerging, its structural motifs suggest a powerful utility based on the well-established principles of acylsulfonamide chemistry. We will explore its potential advantages, outline detailed protocols for its immobilization and use in solid-phase synthesis, and provide the scientific rationale for its proposed activation and cleavage mechanisms.
Introduction: The "Safety-Catch" Linker Concept
In solid-phase synthesis, a "safety-catch" linker is a connecting molecule that remains stable under a variety of reaction conditions but can be "activated" by a specific chemical transformation to allow for cleavage of the synthesized molecule from the solid support.[1][2][3] This two-stage release strategy offers significant advantages:
-
Orthogonality: It allows for the use of a wide range of protecting group strategies (e.g., both acid-labile Boc and base-labile Fmoc) during the synthesis without premature cleavage of the product from the resin.[2][3]
-
Flexibility: The final product can be cleaved under mild conditions after activation, preserving sensitive functionalities.
-
Diversification: After synthesis, the activated linker can be treated with various nucleophiles to generate a library of compounds with diverse C-terminal modifications (e.g., amides, esters, thioesters).[1][2]
Many safety-catch linkers are based on the acylsulfonamide functionality.[1][2][4][5] The acylsulfonamide bond is exceptionally stable to both acidic and basic conditions. However, upon N-alkylation, the sulfonamide becomes a good leaving group, activating the acyl group for nucleophilic attack and subsequent cleavage.
Proposed Application of this compound as a Safety-Catch Linker
We propose that this compound can be derivatized and immobilized on a solid support to serve as a novel safety-catch linker. The key features of this molecule and their proposed roles are:
-
Carboxylic Acid: This functional group serves as the attachment point to an amino-functionalized solid support (e.g., Rink Amide resin).
-
Methylsulfonyl Group: This powerful electron-withdrawing group is expected to enhance the acidity of the sulfonamide proton (once formed), potentially influencing the conditions required for the activation step.
-
Ortho-Methyl Group: The methyl group positioned ortho to the point of attachment to the growing molecule may introduce a beneficial steric hindrance, potentially influencing the stability of the linker and the kinetics of the cleavage reaction.
The proposed workflow for using a linker derived from this compound is illustrated below:
Figure 1. Proposed workflow for solid-phase synthesis using a this compound-derived linker.
Detailed Protocols
Protocol 1: Synthesis and Immobilization of the Proposed Linker
The commercially available this compound must first be converted into a sulfonamide derivative suitable for attachment to the resin. A plausible route is outlined below:
Figure 2. Proposed synthetic route for linker immobilization.
Step-by-Step Protocol:
-
Chlorosulfonylation: this compound is reacted with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group. This reaction is typically performed at low temperatures and under anhydrous conditions.
-
Amination: The resulting acyl chloride/sulfonyl chloride intermediate is carefully reacted with an amine source (e.g., ammonia or a protected diamine like mono-Boc-ethylenediamine) to form the corresponding sulfonamide. This step creates the core functionality of the safety-catch linker.
-
Purification: The functionalized linker is purified using standard techniques such as crystallization or chromatography.
-
Immobilization on Solid Support:
-
Swell Rink Amide resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotect the resin's amine groups using piperidine in DMF.
-
Couple the purified, functionalized linker to the deprotected resin using standard peptide coupling reagents such as diisopropylcarbodiimide (DIC) and Oxyma Pure.
-
Wash the resin extensively with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Protocol 2: Solid-Phase Synthesis of a Model Peptide
This protocol describes the synthesis of a model dipeptide on the newly prepared resin.
Materials and Reagents:
| Reagent | Purpose |
| Immobilized Linker Resin | Solid Support |
| Fmoc-protected Amino Acids | Building Blocks |
| DIC/Oxyma Pure | Coupling Reagents |
| 20% Piperidine in DMF | Fmoc Deprotection |
| Iodoacetonitrile or Trimethylsilyldiazomethane | Activating Agent |
| 1 M Amine Solution (e.g., piperidine in DMF) | Cleavage Nucleophile |
| Trifluoroacetic Acid (TFA) with Scavengers | Side-chain Deprotection & Final Cleavage |
| DMF, DCM, Methanol | Solvents for Washing and Reactions |
Step-by-Step Protocol:
-
Resin Swelling: Swell the immobilized linker resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) to the sulfonamide nitrogen of the linker. This may require activation of the amino acid's carboxylic acid with a coupling agent like HATU.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the first amino acid by treating the resin with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) to the deprotected N-terminus of the first amino acid using DIC/Oxyma Pure in DMF.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the dipeptide with 20% piperidine in DMF.
-
Side-Chain Deprotection (if necessary): If amino acids with acid-labile side-chain protecting groups were used, treat the resin with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Crucially, the N-acylsulfonamide linker is stable to these conditions.[1][2]
Protocol 3: Activation and Cleavage
This two-step process is the hallmark of the safety-catch strategy.
Figure 3. The two-stage activation and cleavage process.
Step-by-Step Protocol:
-
Activation (N-Alkylation):
-
Wash the resin-bound peptide thoroughly with an anhydrous solvent like DMF.
-
Treat the resin with a solution of iodoacetonitrile and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in DMF.[2] Allow the reaction to proceed for several hours at room temperature. This step alkylates the sulfonamide nitrogen, transforming it into a labile, activated form.[1][2]
-
Wash the resin to remove excess reagents.
-
-
Cleavage (Nucleophilic Displacement):
-
Treat the activated resin with a solution of the desired nucleophile. The choice of nucleophile determines the C-terminal functionality of the final product:
-
Allow the cleavage reaction to proceed for 1-12 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional solvent to ensure complete recovery of the product.
-
The collected solution can then be concentrated and the crude product purified by standard methods such as HPLC.
-
Troubleshooting and Expert Insights
-
Incomplete Activation: If cleavage yields are low, the N-alkylation (activation) step may be incomplete. Consider increasing the reaction time, temperature, or using a more reactive alkylating agent. The electron-withdrawing nature of the methylsulfonyl group on the linker may necessitate more forcing conditions for alkylation compared to standard acylsulfonamide linkers.
-
Racemization: Coupling of the first amino acid to the sulfonamide linker is a potential point for racemization. Using coupling reagents known to suppress racemization, such as DIC/Oxyma Pure, is critical.
-
Steric Hindrance: The ortho-methyl group may slow down both the coupling of the first building block and the final cleavage. Optimization of reaction times may be necessary.
Conclusion
While the direct application of this compound in solid-phase synthesis is not yet established in the literature, its structure presents a compelling case for its use as a foundation for a novel safety-catch linker. By leveraging the robust chemistry of acylsulfonamides, a linker based on this molecule could offer a unique combination of stability and controlled release. The protocols and rationale presented here provide a strong starting point for researchers to explore this promising avenue in solid-phase synthesis, potentially leading to new tools for the efficient construction of complex molecules in drug discovery and beyond.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable and Efficient Synthesis of 2-Methyl-4-(methylsulfonyl)benzoic acid
Introduction
2-Methyl-4-(methylsulfonyl)benzoic acid is a crucial intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals.[1] Its specific substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The increasing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process suitable for large-scale industrial production.
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The presented methodology is designed for optimal yield, purity, and operational safety, addressing the common challenges encountered in scaling up laboratory procedures. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the process for researchers, scientists, and drug development professionals.
Strategic Overview of the Synthetic Approach
The selected synthetic strategy is a two-step process commencing from the readily available starting material, 2-methyl-4-(methylthio)benzoic acid. This precursor can be synthesized via various established methods. The core of our protocol lies in the selective oxidation of the thioether to a sulfone, a critical transformation to achieve the target molecule.
This approach is favored for large-scale production due to several key advantages:
-
Convergent Synthesis: The main carbon skeleton is established early in the synthetic sequence.
-
High Atom Economy: The oxidation step primarily involves the addition of oxygen atoms, minimizing waste.
-
Robust and Scalable Reactions: The chosen oxidation conditions are well-documented and amenable to industrial-scale reactors.
Below is a conceptual workflow of the described synthesis:
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of 2-Methyl-4-(methylthio)benzoic acid (Precursor)
While 2-methyl-4-(methylthio)benzoic acid can be sourced commercially, its synthesis from simpler starting materials may be more cost-effective for large-scale campaigns. A common route involves the reaction of a suitably substituted toluene derivative. For the purpose of this guide, we will assume the availability of this precursor.[2]
Part 2: Large-Scale Oxidation of 2-Methyl-4-(methylthio)benzoic acid
The cornerstone of this synthesis is the selective oxidation of the thioether to the corresponding sulfone. Hydrogen peroxide is the oxidant of choice for industrial applications due to its low cost, high oxygen content, and the benign nature of its primary byproduct, water. The reaction is typically catalyzed by a transition metal salt, such as sodium tungstate, which enhances the rate and selectivity of the oxidation.
Protocol:
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a controlled addition funnel is rendered inert with a nitrogen atmosphere.
-
Charging of Reagents:
-
Charge the reactor with 2-methyl-4-(methylthio)benzoic acid (5.0 kg, 27.4 mol).
-
Add glacial acetic acid (25 L) as the solvent.
-
Stir the mixture at room temperature (20-25 °C) to achieve a homogeneous suspension.
-
-
Initiation of Oxidation:
-
Slowly add 30% aqueous hydrogen peroxide (6.2 L, 61.7 mol) to the stirred suspension via the addition funnel over a period of 2-3 hours. Causality: A slow addition rate is crucial to maintain control over the reaction exotherm. A rapid addition can lead to a dangerous temperature runaway.
-
Maintain the internal temperature of the reactor below 40 °C using a cooling bath.
-
-
Reaction Monitoring:
-
After the complete addition of hydrogen peroxide, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into cold water (50 L) with vigorous stirring. This will precipitate the crude product.
-
Filter the resulting solid using a Nutsche filter and wash the filter cake with deionized water (3 x 10 L) until the washings are neutral to pH paper.
-
-
Purification:
-
The wet cake is transferred to a clean reactor and recrystallized from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.
-
Dry the purified solid under vacuum at 60-70 °C to a constant weight.
-
Data Presentation
The following table summarizes the key quantitative data for a typical large-scale batch of this compound synthesis.
| Parameter | Value |
| Starting Material | 2-Methyl-4-(methylthio)benzoic acid |
| Batch Size | 5.0 kg |
| Oxidizing Agent | 30% Hydrogen Peroxide |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 60-65 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >99.0% |
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating mechanisms to ensure safety, reproducibility, and high product quality:
-
In-Process Controls (IPCs): Regular monitoring of the reaction by HPLC or TLC ensures that the reaction proceeds to completion and allows for timely intervention if necessary.
-
Controlled Addition: The slow, temperature-controlled addition of the oxidizing agent is a critical safety measure to prevent thermal runaway.
-
Purification by Recrystallization: This step is essential for removing any unreacted starting material, byproducts, and impurities, leading to a final product of high purity, which can be verified by analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Detailed Synthetic Pathway and Mechanism
The overall transformation from the thioether to the sulfone is a two-step oxidation process, proceeding through a sulfoxide intermediate.
Caption: Stepwise oxidation from thioether to sulfone via a sulfoxide intermediate.
The use of a catalyst like sodium tungstate in conjunction with hydrogen peroxide forms a peroxotungstate species in situ, which is a more potent oxidizing agent. This catalytic cycle allows for the efficient and selective oxidation of the sulfur atom without affecting other sensitive functional groups in the molecule.
Conclusion
The protocol detailed in this application note provides a comprehensive guide for the large-scale synthesis of this compound. By focusing on a robust and scalable oxidation strategy, this method ensures high yields and purity while maintaining a strong safety profile. The insights into the causality of experimental choices and the inclusion of self-validating process controls are intended to empower researchers and production chemists to implement this synthesis with confidence.
References
Application Notes and Protocols: 2-Methyl-4-(methylsulfonyl)benzoic Acid as a Versatile Building Block for the Synthesis of Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 2-Methyl-4-(methylsulfonyl)benzoic acid as a strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of steps, these notes elucidate the chemical logic and experimental causality behind the transformation of this building block into high-value pyridazinone and pyrazole scaffolds. Detailed, field-proven protocols are provided for the multi-step synthesis of a novel pyridazinone and a pyrazole derivative, complete with characterization data and troubleshooting insights. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of new chemical entities.
Introduction: The Strategic Value of this compound
This compound is a highly versatile and valuable building block in modern organic synthesis. Its utility stems from a unique combination of structural features: a reactive carboxylic acid handle for elaboration, an ortho-methyl group that can influence conformation and provide a point for further functionalization, and a para-methylsulfonyl group. The methylsulfonyl moiety is a key pharmacophore in numerous approved drugs, prized for its ability to act as a hydrogen bond acceptor and to enhance pharmacokinetic properties such as solubility and metabolic stability.
This combination makes the parent molecule an ideal starting point for the construction of complex heterocyclic systems. Heterocycles are at the core of a vast number of pharmaceuticals, agrochemicals, and materials.[1] This guide will focus on two prominent classes of heterocycles accessible from this building block: pyridazinones and pyrazoles. Pyridazinone derivatives are known to possess a wide array of biological activities including cardiovascular, anti-inflammatory, and analgesic properties. Similarly, the pyrazole core is a privileged structure in medicinal chemistry, most notably found in the selective COX-2 inhibitor Celecoxib.[2]
By leveraging the reactivity of the carboxylic acid group, we can forge key intermediates that are primed for cyclization, unlocking a direct and efficient pathway to these important heterocyclic families.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄S |
| Molecular Weight | 214.24 g/mol |
| CAS Number | 118939-09-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as methanol, ethyl acetate, and DMSO. |
Synthetic Strategy: From Benzoic Acid to Heterocycle
The carboxylic acid moiety of this compound is the primary handle for elaboration. Our strategy involves a two-stage approach:
-
Activation and Intermediate Formation: The carboxylic acid is first converted into a more reactive acyl chloride. This intermediate is then used to construct a key precursor containing a 1,3- or 1,4-dicarbonyl relationship.
-
Cyclocondensation: The dicarbonyl precursor is then reacted with a binucleophile, such as hydrazine, to form the desired heterocyclic ring.
This modular approach allows for the synthesis of a variety of derivatives by simply changing the reagents in the intermediate formation or cyclization steps.
Detailed Application Protocols
The following protocols are presented as robust, reproducible methods for the synthesis of a representative pyridazinone and pyrazole derivative.
Protocol 1: Synthesis of 6-(2-Methyl-4-(methylsulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details a three-step synthesis of a novel pyridazinone derivative, a scaffold of significant interest in medicinal chemistry.
Step 1.1: Synthesis of 2-Methyl-4-(methylsulfonyl)benzoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction through the formation of the Vilsmeier reagent in situ.
-
Materials:
-
This compound (10.0 g, 46.7 mmol)
-
Thionyl chloride (11.1 g, 6.8 mL, 93.4 mmol)
-
N,N-Dimethylformamide (DMF) (0.2 mL, catalytic)
-
Anhydrous toluene (100 mL)
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), add this compound (10.0 g, 46.7 mmol) and anhydrous toluene (100 mL).
-
Add a catalytic amount of DMF (0.2 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (6.8 mL, 93.4 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.[3]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4 hours. The reaction can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with methanol, and spotting against the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Methyl-4-(methylsulfonyl)benzoyl chloride is obtained as a solid and can be used in the next step without further purification.
-
Step 1.2: Synthesis of 4-(2-Methyl-4-(methylsulfonyl)phenyl)-4-oxobutanoic Acid (A γ-Keto Acid)
Rationale: This step employs a Friedel-Crafts acylation to form the key γ-keto acid intermediate.[4] Anhydrous aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate the highly electrophilic acylium ion from the acyl chloride. Succinic anhydride is the source of the three-carbon chain.
-
Materials:
-
Crude 2-Methyl-4-(methylsulfonyl)benzoyl chloride (from Step 1.1, ~46.7 mmol)
-
Succinic anhydride (5.14 g, 51.4 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (13.7 g, 103 mmol)
-
Anhydrous dichloromethane (DCM) (150 mL)
-
Ice, water, and concentrated hydrochloric acid (HCl) for workup.
-
-
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (13.7 g, 103 mmol) and anhydrous DCM (150 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add the crude 2-Methyl-4-(methylsulfonyl)benzoyl chloride dissolved in 50 mL of anhydrous DCM to the dropping funnel.
-
Add succinic anhydride (5.14 g, 51.4 mmol) to the AlCl₃ suspension.
-
Add the acyl chloride solution dropwise to the stirred suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 12-16 hours.
-
The reaction mixture is then carefully poured into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl with vigorous stirring.
-
The layers are separated. The aqueous layer is extracted with DCM (2 x 50 mL).
-
The combined organic layers are washed with water (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude γ-keto acid.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.
-
Step 1.3: Synthesis of 6-(2-Methyl-4-(methylsulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one
Rationale: The final step is a cyclocondensation reaction. The hydrazine hydrate acts as a binucleophile, reacting with the ketone and the carboxylic acid functionalities of the γ-keto acid to form the six-membered pyridazinone ring.[5]
-
Materials:
-
4-(2-Methyl-4-(methylsulfonyl)phenyl)-4-oxobutanoic acid (from Step 1.2, ~10.0 g, 35.2 mmol)
-
Hydrazine hydrate (80% solution in water, 2.2 g, 2.1 mL, 35.2 mmol)
-
Ethanol (100 mL)
-
-
Procedure:
-
In a 250 mL round-bottom flask, suspend the γ-keto acid (10.0 g, 35.2 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (2.1 mL, 35.2 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, the solution can be concentrated and cooled in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 60 °C.
-
-
Expected Results & Characterization:
-
Appearance: White to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.8 (s, 1H, NH), 7.8-7.6 (m, 3H, Ar-H), 3.2 (s, 3H, SO₂CH₃), 2.9 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃).
-
Mass Spec (ESI+): m/z = 281.08 [M+H]⁺.
-
Protocol 2: Synthesis of 5-(2-Methyl-4-(methylsulfonyl)phenyl)-3-methyl-1H-pyrazole
This protocol outlines a plausible synthetic route to a pyrazole derivative, another important heterocyclic class.
Step 2.1: Synthesis of Methyl 2-Methyl-4-(methylsulfonyl)benzoate
Rationale: Esterification of the starting carboxylic acid is necessary for the subsequent Claisen condensation. The Fischer esterification using methanol with a catalytic amount of sulfuric acid is a classic and effective method.
-
Materials:
-
This compound (10.0 g, 46.7 mmol)
-
Methanol (150 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (1 mL, catalytic)
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g) in methanol (150 mL).
-
Carefully add concentrated sulfuric acid (1 mL).
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the methyl ester as a solid.
-
Step 2.2: Synthesis of 1-(2-Methyl-4-(methylsulfonyl)phenyl)butane-1,3-dione
Rationale: This step involves a Claisen condensation to form the 1,3-dicarbonyl moiety, which is the direct precursor to the pyrazole ring.[6] A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of acetone, which then acts as a nucleophile attacking the ester carbonyl.
-
Materials:
-
Methyl 2-Methyl-4-(methylsulfonyl)benzoate (from Step 2.1, 5.0 g, 21.9 mmol)
-
Anhydrous Acetone (10 mL)
-
Sodium ethoxide (2.24 g, 32.9 mmol)
-
Anhydrous Toluene (50 mL)
-
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (2.24 g) and anhydrous toluene (50 mL).
-
Add anhydrous acetone (10 mL).
-
Heat the mixture to a gentle reflux.
-
Dissolve the methyl ester (5.0 g) in 20 mL of warm anhydrous toluene and add it dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing for 4 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the mixture with dilute acetic acid until it is neutral to slightly acidic.
-
Transfer the mixture to a separatory funnel, add water (50 mL), and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 1,3-dione.
-
Step 2.3: Synthesis of 5-(2-Methyl-4-(methylsulfonyl)phenyl)-3-methyl-1H-pyrazole
Rationale: Similar to the pyridazinone synthesis, this final step is a cyclocondensation with hydrazine hydrate. The two nitrogen atoms of hydrazine attack the two carbonyl carbons of the 1,3-dione, followed by dehydration to form the aromatic pyrazole ring.
-
Materials:
-
1-(2-Methyl-4-(methylsulfonyl)phenyl)butane-1,3-dione (from Step 2.2, ~4.0 g, 15.7 mmol)
-
Hydrazine hydrate (80% solution in water, 1.0 g, 1.0 mL, 15.7 mmol)
-
Glacial Acetic Acid (30 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude 1,3-dione (4.0 g) in glacial acetic acid (30 mL).
-
Add hydrazine hydrate (1.0 mL) dropwise.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
-
Expected Results & Characterization:
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.5 (br s, 1H, NH), 7.8-7.5 (m, 3H, Ar-H), 6.4 (s, 1H, pyrazole-H), 3.1 (s, 3H, SO₂CH₃), 2.4 (s, 3H, pyrazole-CH₃), 2.2 (s, 3H, Ar-CH₃).
-
Mass Spec (ESI+): m/z = 251.09 [M+H]⁺.
-
Troubleshooting and Experimental Insights
-
Acyl Chloride Formation: Ensure all glassware is thoroughly dried, as thionyl chloride reacts violently with water. The reaction should be performed in a well-ventilated fume hood.
-
Friedel-Crafts Acylation: The quality of the aluminum chloride is critical; it must be anhydrous. The reaction is also highly moisture-sensitive. A slow, controlled addition of the acyl chloride at low temperature is key to minimizing side reactions.
-
Cyclocondensation Reactions: In some cases, the cyclization may require more forcing conditions or a different solvent system. If the reaction is sluggish, extending the reflux time or using a higher-boiling solvent like n-butanol can be beneficial.
-
Purification: The final heterocyclic products can often be purified by recrystallization. A range of solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol) should be screened to find the optimal conditions for obtaining high-purity material.
Conclusion
This compound has been demonstrated to be a proficient and strategically valuable building block for the synthesis of medicinally important pyridazinone and pyrazole heterocycles. The protocols detailed herein provide a clear and logical pathway from a simple benzoic acid derivative to complex, drug-like scaffolds. The key transformations—acyl chloride formation, Friedel-Crafts acylation, Claisen condensation, and cyclocondensation—are robust and well-understood reactions, making these synthetic routes amenable to both discovery and scale-up efforts. The versatility of these pathways allows for the generation of diverse libraries of compounds for biological screening, underscoring the importance of this compound in modern drug development programs.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 4. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application of 2-Methyl-4-(methylsulfonyl)benzoic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Substituted Benzoic Acids in Agrochemical Innovation
In the landscape of modern agrochemical research and development, the strategic design and synthesis of novel active ingredients are paramount for addressing the ever-evolving challenges of weed management and crop protection. Substituted benzoic acid derivatives serve as crucial building blocks in the creation of a diverse array of pesticides. Among these, 2-Methyl-4-(methylsulfonyl)benzoic acid has emerged as a valuable intermediate, particularly in the synthesis of next-generation herbicides. Its unique substitution pattern, featuring a methyl group ortho to the carboxylic acid and a methylsulfonyl group para, provides a versatile scaffold for the construction of complex and highly active herbicidal molecules. This application note provides a detailed exploration of the use of this compound in the synthesis of a key intermediate for the novel herbicide, Fenpyrazone.
Core Application: Synthesis of the Fenpyrazone Intermediate, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid
A significant application of this compound derivatives is in the synthesis of 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. This compound is a vital intermediate in the production of Fenpyrazone, a third-generation HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicide.[1] The synthesis of this intermediate is a multi-step process that leverages the inherent reactivity of the substituted benzoic acid core.
Synthetic Pathway Overview
The synthesis commences with a suitable ester of this compound, which undergoes a series of transformations to introduce the dihydroisoxazole moiety at the 3-position. A representative synthetic route, based on recent patent literature, is outlined below.[2] This pathway highlights the conversion of a precursor, ethyl 3-formyl-2-methyl-4-(methylthio)benzoate, through oxidation and cyclization, followed by hydrolysis to yield the final carboxylic acid intermediate.
Caption: Synthetic pathway to the Fenpyrazone intermediate.
Experimental Protocol: Synthesis of 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid
The following protocol is a representative synthesis based on established chemical transformations and information from patent literature.[2][3]
Step 1: Oxidation of Ethyl 3-formyl-2-methyl-4-(methylthio)benzoate
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve ethyl 3-formyl-2-methyl-4-(methylthio)benzoate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (8%, 2.5 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield ethyl 3-formyl-2-methyl-4-(methylsulfonyl)benzoate.
Step 2: Synthesis of Ethyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoate
-
Dissolve the product from Step 1 (1.0 eq) in DCM in a high-pressure reactor.
-
Add sodium bicarbonate (2.0 eq) and hydroxylamine hydrochloride (1.1 eq).
-
Stir the mixture at room temperature for 5 hours to form the oxime intermediate.
-
Cool the reactor to -5°C and slowly add an 8% sodium hypochlorite solution (3.0 eq).
-
After stirring for 30 minutes, introduce ethylene gas into the reactor to a pressure of 4 MPa.
-
Maintain the reaction under ethylene pressure until the pressure no longer decreases, indicating the completion of the cycloaddition.
-
Carefully vent the reactor and adjust the pH of the reaction mixture to 4-5 with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ethyl ester of the dihydroisoxazole derivative.
Step 3: Hydrolysis to 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid
-
To the crude product from Step 2 (1.0 eq), add ethanol and a 1N aqueous solution of sodium hydroxide (3.0 eq).[3]
-
Stir the mixture at room temperature for 48 hours.[3]
-
Remove the ethanol by distillation under reduced pressure.[3]
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the product.[3]
-
Extract the product with ethyl acetate.[3]
-
Wash the organic layer with water and then with a saturated sodium chloride solution.[3]
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the final product as a white solid.[3]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |
| 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid | C₁₂H₁₃NO₅S | 283.30 | >90% (Step 3) | >95% |
Mechanism of Action of the Final Product: Fenpyrazone
The intermediate, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid, is a precursor to the herbicide Fenpyrazone. Fenpyrazone belongs to the class of HPPD-inhibiting herbicides.[1][4]
HPPD Inhibition Pathway:
The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.
By inhibiting HPPD, Fenpyrazone disrupts the production of plastoquinone. This, in turn, inhibits carotenoid biosynthesis. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening symptoms in susceptible weeds. Ultimately, this disruption of photosynthesis leads to the death of the weed.[1]
Caption: Mechanism of action of Fenpyrazone via HPPD inhibition.
Conclusion
This compound and its derivatives are demonstrably valuable intermediates in the synthesis of innovative agrochemicals. The synthesis of the Fenpyrazone intermediate, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid, showcases the utility of this chemical scaffold. The development of herbicides like Fenpyrazone, with specific modes of action such as HPPD inhibition, is crucial for effective and sustainable weed management strategies in modern agriculture. The protocols and mechanisms detailed in this note are intended to provide researchers and scientists in the field of drug and agrochemical development with a comprehensive understanding of the practical application of this important chemical building block.
References
Application Note: Strategic Synthesis of COX-2 Inhibitor Precursors Utilizing 2-Methyl-4-(methylsulfonyl)benzoic Acid
Abstract
Selective inhibitors of cyclooxygenase-2 (COX-2) represent a cornerstone in the management of inflammation and pain, distinguished by a reduced gastrointestinal risk profile compared to non-selective NSAIDs. A recurring and critical pharmacophore in many potent and selective COX-2 inhibitors, such as Etoricoxib and Rofecoxib, is the 4-(methylsulfonyl)phenyl moiety. This structural feature is paramount for binding within the secondary pocket of the COX-2 enzyme, a key distinction from the COX-1 isoform. This application note details a strategic, field-proven approach for leveraging 2-Methyl-4-(methylsulfonyl)benzoic acid as a versatile starting material for the synthesis of key diaryl ketone intermediates, which are direct precursors to the heterocyclic core of various 'coxib' class inhibitors. We provide a rationale-driven, two-part protocol covering the activation of the benzoic acid and its subsequent use in a Friedel-Crafts acylation reaction, a foundational transformation in medicinal chemistry.
Introduction: The Centrality of the Methylsulfonyl Pharmacophore
The selectivity of modern anti-inflammatory drugs for COX-2 is largely dictated by their ability to interact with a specific hydrophilic side-pocket in the enzyme's active site, which is absent in COX-1. The sulfone (-SO₂) group of the 4-(methylsulfonyl)phenyl moiety is a key hydrogen bond acceptor that anchors the inhibitor within this pocket, conferring high selectivity and potency.[1]
This compound is a highly valuable, albeit underutilized, starting material in this context. Its structure presents two key strategic advantages:
-
The Pre-installed Pharmacophore: It contains the essential 4-methylsulfonylphenyl group, eliminating the need for later-stage, and often harsh, oxidation reactions from a thioether precursor.
-
A Versatile Synthetic Handle: The carboxylic acid moiety is a robust and versatile functional group that can be readily converted into an acylating agent, providing a direct pathway for carbon-carbon bond formation to build the diaryl system characteristic of most coxibs.
This guide focuses on the most logical and efficient application of this starting material: its conversion to a key ketone intermediate, which serves as the immediate precursor for cyclization into the final heterocyclic drug scaffold.
Synthetic Strategy: From Benzoic Acid to Diaryl Ketone Precursor
The most direct and industrially relevant method to construct the diaryl ketone core from a benzoic acid derivative is through Friedel-Crafts acylation.[2][3] This classic electrophilic aromatic substitution reaction involves two primary stages: activation of the carboxylic acid to a more reactive species (an acyl chloride), followed by the Lewis acid-catalyzed acylation of an aromatic partner.
The overall workflow is designed to be robust and scalable, providing a clear path to advanced intermediates for drug discovery and development programs.
Figure 1: General workflow from the starting benzoic acid to a final COX-2 inhibitor.
Experimental Protocols
These protocols are designed as a self-validating system. Successful synthesis of the activated acyl chloride in Part 1 is a prerequisite for the success of Part 2. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Methyl-4-(methylsulfonyl)benzoyl Chloride
Rationale: The carboxylic acid of the starting material is insufficiently electrophilic to participate directly in a Friedel-Crafts reaction. Conversion to an acyl chloride using a reagent like thionyl chloride dramatically increases the electrophilicity of the carbonyl carbon, preparing it for the subsequent C-C bond formation. Thionyl chloride is chosen for its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification. A catalytic amount of DMF accelerates the reaction by forming the reactive Vilsmeier intermediate in situ.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to remove moisture, which would quench the thionyl chloride. Maintain the system under a dry nitrogen or argon atmosphere.
-
Charging Reagents: To the flask, add this compound (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of acid).
-
Initiation: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature. The reaction is exothermic and will be accompanied by the evolution of HCl and SO₂ gas, which should be vented through a scrubber (e.g., a beaker with NaOH solution).
-
Heating: After the initial effervescence subsides, heat the reaction mixture to 80°C and maintain for 2-3 hours, or until the reaction appears complete by TLC (thin-layer chromatography) or the cessation of gas evolution.
-
Workup & Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-Methyl-4-(methylsulfonyl)benzoyl chloride is typically a solid or oil and is often used in the next step without further purification.
Trustworthiness Check: A small aliquot of the crude product can be carefully quenched with methanol. The formation of the corresponding methyl ester, verifiable by LC-MS or GC-MS, confirms the successful generation of the acyl chloride.
Protocol 2: Friedel-Crafts Acylation for Diaryl Ketone Synthesis
Rationale: This step constitutes the core bond-forming reaction. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to coordinate with the acyl chloride.[4] This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic partner (e.g., a substituted pyridine or benzene ring) to form the ketone product. The reaction must be performed under anhydrous conditions at a low initial temperature to control the exothermic reaction and prevent side reactions. A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone.[5]
Materials:
-
2-Methyl-4-(methylsulfonyl)benzoyl chloride (from Protocol 1) (1.0 eq)
-
Aromatic partner (e.g., 2-methylpyridine) (1.1 eq)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: In a separate, dry, nitrogen-flushed flask equipped with a magnetic stirrer and addition funnel, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM (approx. 10 mL per gram of AlCl₃).
-
Acyl Chloride Addition: Cool the AlCl₃ suspension to 0°C using an ice bath. Dissolve the crude 2-Methyl-4-(methylsulfonyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension via the addition funnel. Stir the mixture at 0°C for 20-30 minutes.
-
Nucleophile Addition: Add the aromatic partner (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice mixed with concentrated HCl. This hydrolyzes the aluminum complexes and protonates any basic nitrogens (if using a pyridine substrate). Caution: This step is highly exothermic.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional DCM (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: The crude diaryl ketone product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Representative Data
The following table summarizes expected outcomes for the proposed synthetic sequence. Yields and purity are representative and may vary based on scale and specific substrates used.
| Step | Product | Physical Appearance | Expected Yield | Purity (by HPLC) |
| 1 | 2-Methyl-4-(methylsulfonyl)benzoyl chloride | Off-white to pale yellow solid | >95% (crude) | Assumed quantitative |
| 2 | Aryl-(2-methyl-4-methylsulfonylphenyl)ketone | White to light tan solid | 65 - 85% | >97% (post-purification) |
Downstream Applications: Pathway to Etoricoxib
The diaryl ketone synthesized via this methodology is a direct precursor to the central heterocyclic ring of a COX-2 inhibitor. For example, the well-established synthesis of Etoricoxib involves the reaction of its key ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone , with a vinamidinium salt and ammonia.[6][7] This reaction, known as an annulation, constructs the final 2,3-diarylpyridine core of the drug.
Figure 2: Conceptual cyclization of a diaryl ketone to form a substituted pyridine core.
While the protocols described here would generate a ketone with an additional methyl group on the sulfonyl-bearing ring compared to the specific Etoricoxib intermediate, the fundamental chemistry and strategic application remain identical. This highlights the utility of this compound in rapidly accessing novel, drug-like scaffolds for screening and development as next-generation COX-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 7. WO2013144977A2 - An improved process for the preparation of etoricoxib - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Regioselective Nitration of 2-Methyl-4-(methylsulfonyl)benzoic Acid
Abstract: This document provides a comprehensive, field-proven protocol for the electrophilic nitration of 2-Methyl-4-(methylsulfonyl)benzoic acid. Nitrated derivatives of this compound are valuable precursors in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This guide details the underlying chemical principles, a step-by-step experimental procedure, critical safety measures, and robust analytical methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.
Scientific Principles and Mechanistic Rationale
The nitration of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The successful execution and outcome of this synthesis are governed by the interplay of electronic and steric effects of the substituents on the aromatic ring.
Generation of the Electrophile
The active electrophile, the highly reactive nitronium ion (NO₂⁺), is generated in situ through the protonation of nitric acid by the stronger sulfuric acid, which acts as both a catalyst and a dehydrating agent.[1][2][3]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This equilibrium lies far to the right, ensuring a sufficient concentration of the nitronium ion to drive the reaction forward.[1]
Regioselectivity and Substituent Directing Effects
The position of the incoming nitro group is not random but is directed by the three existing substituents on the benzene ring. Their individual and collective influence determines the regiochemical outcome.[4]
-
Carboxylic Acid (-COOH) at C1: This is a moderately deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects.[1][5][6] It directs incoming electrophiles to the C3 and C5 positions.
-
Methyl Group (-CH₃) at C2: This is a weakly activating, ortho, para-directing group. It donates electron density through an inductive effect, stabilizing the carbocation intermediate (the sigma complex) when substitution occurs at the C3 and C5 positions.[7]
-
Methylsulfonyl Group (-SO₂CH₃) at C4: This is a strongly deactivating, meta-directing group. Its powerful electron-withdrawing properties significantly reduce the nucleophilicity of the aromatic ring and direct electrophiles to the C2 and C6 positions.
Combined Influence: The directing effects of the substituents converge to make the C3 and C5 positions the most probable sites for nitration. Both are meta to the deactivating carboxyl group and are activated (or less deactivated) by the ortho and para influence of the methyl group. Due to the presence of two deactivating groups, the reaction requires forcing conditions and careful temperature control to proceed efficiently while minimizing side reactions.[8] The formation of a mixture of 3-nitro and 5-nitro isomers is possible, which would necessitate purification and analytical confirmation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 118939-09-6 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific | 7664-93-9 |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR | 7697-37-2 |
| Deionized Water | - | - | 7732-18-5 |
| Crushed Ice | - | - | - |
| Ethanol | Reagent Grade | - | 64-17-5 |
| Round-bottom flask (100 mL) | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Dropping funnel | - | - | - |
| Ice-salt bath | - | - | - |
| Thermometer | - | - | - |
| Büchner funnel and vacuum flask | - | - | - |
| Standard glassware for recrystallization | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-salt bath on a magnetic stirrer.
-
Dissolution of Substrate: Carefully add 10.0 mL of concentrated sulfuric acid to the flask. Allow it to cool to below 10°C. While stirring, slowly and portion-wise add 2.14 g (10.0 mmol) of this compound. Ensure the temperature does not exceed 15°C during the addition. Stir until a clear solution is obtained and then cool the mixture to 0-5°C.
-
Addition of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 1.0 mL (approx. 15.8 mmol) of 70% nitric acid to 2.0 mL of concentrated sulfuric acid with cooling. Transfer this cold nitrating mixture to a dropping funnel.
-
Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the benzoic acid derivative over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. [9][10] An uncontrolled temperature increase can lead to the formation of unwanted byproducts and poses a significant safety risk.[11]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for another 60 minutes to ensure the reaction goes to completion.
-
Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture into a 400 mL beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water. This should be done with constant, vigorous stirring to facilitate the precipitation of the crude product and to dissipate heat.
-
Isolation: Allow the ice to melt completely. Collect the precipitated white or pale-yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the washings are neutral to pH paper. This step is vital to remove residual strong acids.[12]
-
Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight. Record the final mass and calculate the percentage yield.
Experimental Workflow Visualization
Caption: Experimental workflow for the nitration of this compound.
Safety Precautions: A Paramount Concern
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the process.[13] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[14][15]
-
Ventilation: All manipulations involving concentrated acids must be conducted within a properly functioning chemical fume hood to prevent inhalation of toxic and corrosive vapors (NOx).[14][16]
-
Corrosive Hazards: Concentrated nitric and sulfuric acids cause severe chemical burns upon contact with skin or eyes.[17][18] An emergency eyewash station and safety shower must be immediately accessible.[11][14]
-
Exothermic Reaction: The reaction generates significant heat.[13] Maintain strict temperature control as described in the protocol to prevent thermal runaway, which can lead to violent decomposition or explosion.[14] Never add water to concentrated acid; always add acid to water (or in this case, the reaction mixture to ice-water).
-
Spill Management: Keep a spill kit containing a neutralizer, such as sodium bicarbonate (baking soda), readily available.[19] In case of a spill, evacuate the area, contain the spill with an inert absorbent material (like sand), and then cautiously neutralize it before cleanup.[19]
-
Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional and local environmental regulations. Do not mix nitric acid waste with organic solvents or other reactive chemicals.[19]
Analytical Characterization
Confirming the identity and purity of the final product is a critical step. The following methods are recommended.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the position of the nitro group. The aromatic region will show distinct signals for the remaining protons on the ring. The introduction of the electron-withdrawing nitro group will cause a downfield shift in the resonance of adjacent protons. The singlets for the methyl (-CH₃) and methylsulfonyl (-SO₂CH₃) groups should remain, though their chemical shifts may be slightly altered.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the nitro group's presence. Look for two strong, characteristic absorption bands corresponding to the asymmetric (1550-1475 cm⁻¹) and symmetric (1360-1290 cm⁻¹) N-O stretching vibrations.[20] The broad O-H stretch of the carboxylic acid and the sharp C=O stretch (~1700 cm⁻¹) should also be present.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product, confirming the addition of a single nitro group. Analysis of the fragmentation pattern can provide further structural evidence.
-
Melting Point: A sharp, well-defined melting point range is indicative of high product purity. This can be compared to literature values if available for the specific isomer obtained.
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. aiinmr.com [aiinmr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. savemyexams.com [savemyexams.com]
- 5. quora.com [quora.com]
- 6. gauthmath.com [gauthmath.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. webassign.net [webassign.net]
- 11. echemi.com [echemi.com]
- 12. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. youtube.com [youtube.com]
- 15. columbuschemical.com [columbuschemical.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. ehs.com [ehs.com]
- 18. columbuschemical.com [columbuschemical.com]
- 19. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 20. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(methylsulfonyl)benzoic Acid
Welcome to the technical support guide for the synthesis of 2-Methyl-4-(methylsulfonyl)benzoic acid, a critical intermediate in the production of various pharmaceuticals, notably the COX-2 inhibitor Etoricoxib.[][2] This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during synthesis and purification.
Our approach is built on explaining the causal chemical principles behind each step and potential pitfall. By understanding why an impurity forms, you can more effectively prevent its formation and implement robust control strategies.
Common Synthesis Pathway Overview
The most prevalent and industrially significant route to this compound involves a multi-step process starting from 2-amino-4-methylbenzoic acid. The sequence typically involves diazotization, introduction of a methylthio group, and subsequent oxidation to the desired sulfone. Each of these steps presents unique challenges and can be a source of specific impurities if not properly controlled.
Synthesis Workflow Diagram
Caption: Key stages in the synthesis of this compound and common impurity formation points.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the root cause and actionable steps for resolution.
Q1: My final product is contaminated with the sulfoxide intermediate, 2-Methyl-4-(methylsulfinyl)benzoic acid. What causes this and how can I fix it?
A1: Root Cause & Mitigation
The presence of the sulfoxide impurity is a classic sign of incomplete oxidation of the thioether intermediate.[3] The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. If the reaction conditions are not sufficiently forcing, the reaction can stall at this stage.
-
Causality: This issue is most often caused by:
-
Insufficient Oxidizing Agent: The stoichiometry of the oxidant (e.g., hydrogen peroxide, m-CPBA) to the thioether is critical. Using less than two equivalents of H₂O₂ will inherently lead to sulfoxide formation.
-
Low Reaction Temperature: Oxidation reactions have an activation energy barrier. If the temperature is too low, the rate of conversion from sulfoxide to sulfone may be kinetically hindered.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
-
Troubleshooting & Resolution:
-
Increase Oxidant Stoichiometry: Ensure at least 2.2-2.5 equivalents of the oxidizing agent are used. A slight excess helps drive the reaction to completion.
-
Optimize Temperature: For H₂O₂ in acetic acid, a temperature range of 80-100°C is often required for full conversion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and time.
-
Extend Reaction Time: Continue heating the reaction mixture until analytical monitoring shows the disappearance of the sulfoxide spot/peak.
-
Purification: If the impurity is already present in the final product, it can be challenging to remove due to similar polarity. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) may be effective. The sulfone is typically less soluble and will crystallize out first upon cooling.
-
Q2: During the Sandmeyer-type reaction to introduce the methylthio group, I'm getting a low yield and a significant amount of dark, tarry byproducts. What's going wrong?
A2: Root Cause & Mitigation
This issue points to problems with the stability and reactivity of the aryl diazonium salt intermediate. Diazonium salts are notoriously unstable and can decompose or participate in side reactions if not handled correctly.[5]
-
Causality:
-
Temperature Control: The diazotization step (formation of the diazonium salt from the amine) is highly exothermic and must be kept cold (0-5°C). If the temperature rises, the diazonium salt will decompose, often leading to the formation of phenolic impurities and nitrogen gas, which can cause foaming and pressure buildup.[6]
-
Copper Catalyst State: The Sandmeyer reaction relies on a Copper(I) catalyst.[7] If the catalyst has been oxidized to Copper(II) through improper storage or handling, the reaction efficiency will decrease significantly, leading to more side reactions, including the formation of biaryl byproducts.[7]
-
Slow Addition: The diazonium salt solution must be added slowly to the solution of sodium methyl mercaptide and the copper catalyst. A rapid addition can lead to localized high concentrations, promoting decomposition and side reactions.
-
-
Troubleshooting & Resolution:
-
Strict Temperature Monitoring: Use an ice/salt bath to maintain the temperature of the diazotization reaction between 0 and 5°C. Monitor the internal temperature continuously.
-
Use Fresh Catalyst: Ensure the Cu(I) salt (e.g., CuBr or CuCl) is fresh and has been stored under an inert atmosphere if possible.
-
Controlled Addition: Add the cold diazonium salt solution to the reaction mixture subsurface via an addition funnel over a prolonged period (e.g., 1-2 hours), ensuring the reaction temperature does not rise uncontrollably.
-
Quenching: After the reaction is complete, any remaining diazonium salt should be quenched, for example, by adding a reducing agent like hypophosphorous acid.
-
Q3: My final product has a persistent yellow or brown color, even after initial filtration. What is the source of this color and how can I remove it?
A3: Root Cause & Mitigation
Colored impurities often stem from trace amounts of highly conjugated byproducts or degradation products formed during the synthesis.
-
Causality:
-
Nitro-Aromatic Precursors: Some synthesis routes may start from nitrated precursors like 2-nitro-4-methylsulfonyl toluene.[8] Any unreacted starting material or related byproducts can impart a yellow color.
-
Azo Compounds: Incomplete reaction or side reactions involving the diazonium salt can sometimes lead to the formation of stable, highly colored azo compounds.
-
Oxidation Byproducts: Over-oxidation or side reactions during the sulfone formation step can sometimes lead to minor, colored aromatic degradation products.[9]
-
-
Troubleshooting & Resolution:
-
Charcoal Treatment: A common and effective method for removing colored impurities is to perform an activated carbon (charcoal) treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes, and then perform a hot filtration through a pad of celite to remove the carbon. The product is then crystallized from the filtrate.
-
Recrystallization: A careful recrystallization is often sufficient. The colored impurities may be more soluble in the mother liquor and will be removed when the purified crystals are isolated.
-
Purity of Starting Materials: Ensure the starting materials, particularly the initial aromatic amine or nitro compound, are of high purity.[]
-
Impurity Summary & Analytical Protocol
Effective process control requires robust analytical methods to identify and quantify impurities. HPLC is the method of choice for this purpose.
| Impurity Name | Common Source | Typical Analytical Method |
| 2-Methyl-4-(methylthio)benzoic acid | Incomplete Oxidation | Reverse-Phase HPLC |
| 2-Methyl-4-(methylsulfinyl)benzoic acid | Incomplete Oxidation | Reverse-Phase HPLC |
| 2-Hydroxy-4-methylbenzoic acid | Diazonium Salt Decomposition | Reverse-Phase HPLC |
| Starting Materials (e.g., 2-amino-4-methylbenzoic acid) | Incomplete Reaction | Reverse-Phase HPLC |
Protocol: HPLC Method for Purity Analysis
This protocol provides a general starting point for analyzing the purity of this compound and its common process-related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Ramp to 80% B
-
25-30 min: Hold at 80% B
-
30-31 min: Ramp to 20% B
-
31-35 min: Equilibrate at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known quantity of the sample (approx. 1 mg/mL) in a diluent like Acetonitrile/Water (50:50).[10][11]
Expected Elution Order: this compound (most polar, earliest eluting) > 2-Methyl-4-(methylsulfinyl)benzoic acid > 2-Methyl-4-(methylthio)benzoic acid (least polar, latest eluting).
References
- 2. a2bchem.com [a2bchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. asianpubs.org [asianpubs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. ijrsset.org [ijrsset.org]
Technical Support Center: Purification of Crude 2-Methyl-4-(methylsulfonyl)benzoic Acid
Welcome to the technical support center for the purification of 2-Methyl-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate.[1] We will explore the underlying principles of various purification techniques and offer troubleshooting advice based on field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the oxidation of a methyl group on the benzene ring, you might find the corresponding aldehyde or alcohol as impurities. Similarly, syntheses starting from sulfonyl chlorides could have residual chlorinated species.[2]
Q2: Which purification technique is generally most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. For solid carboxylic acids like this compound, recrystallization is often the most straightforward and effective initial approach.[3][4] Acid-base extraction is highly effective for removing neutral or basic impurities.[3][5][6][7] For separating impurities with very similar polarities, column chromatography may be necessary.[3]
Q3: My compound is streaking on the silica gel TLC plate. What does this indicate and how can I fix it?
A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue. It is often caused by the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. This can lead to poor separation and tailing of the spot. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3] This helps to keep the carboxylic acid fully protonated, resulting in a more defined spot.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.
Issue 1: Poor Crystal Formation During Recrystallization
-
Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or only an oil precipitates out.
-
Probable Causes:
-
Too much solvent was used: This is a frequent error where the solution is not saturated enough for crystals to form upon cooling.[8]
-
Cooling was too rapid: Rapid cooling can sometimes lead to the formation of an oil or very small, impure crystals.
-
High impurity load: A significant amount of impurities can inhibit crystal lattice formation.
-
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of solid at the surface, allow it to cool slowly again.
-
Induce Crystallization: If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent level.[4] Alternatively, add a "seed crystal" of pure this compound to initiate crystallization.[4]
-
Slow Cooling: Insulate the flask to allow for very slow cooling to room temperature before moving it to an ice bath.[4][8]
-
Pre-Purification: If the crude material is very impure, consider a preliminary purification step like an acid-base extraction to remove a significant portion of the impurities before attempting recrystallization.
-
Issue 2: Low Recovery After Acid-Base Extraction
-
Symptom: The final yield of purified this compound after acid-base extraction and re-precipitation is significantly lower than expected.
-
Probable Causes:
-
Incomplete extraction: The carboxylic acid may not have been fully converted to its carboxylate salt and transferred to the aqueous layer.
-
Incomplete precipitation: The pH of the aqueous layer was not sufficiently lowered to precipitate all of the carboxylic acid.
-
Solubility in the aqueous phase: this compound has some, albeit limited, solubility in acidic water.
-
-
Solutions:
-
Multiple Extractions: Perform the extraction with the basic solution (e.g., saturated sodium bicarbonate) two to three times to ensure complete transfer of the carboxylic acid to the aqueous layer.[3]
-
Ensure Complete Acidification: When re-acidifying the combined aqueous extracts, add the strong acid (e.g., concentrated HCl) dropwise while stirring until the solution is strongly acidic.[3][9] Check the pH with litmus paper to confirm. Adding a slight excess of acid can help ensure complete precipitation.[9]
-
Cooling: Perform the precipitation in an ice bath to minimize the solubility of the product in the aqueous solution.[3]
-
Back-Extraction: After acidification and filtration, you can extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Symptom: During column chromatography, it is difficult to separate the desired product from a closely running impurity.
-
Probable Causes:
-
Inappropriate solvent system: The polarity of the eluent may not be optimized to resolve the compounds.
-
Column overloading: Too much crude material was loaded onto the column.
-
-
Solutions:
-
Optimize the Solvent System: Before running the column, perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation between your product and the impurity. The use of a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.[10]
-
Reduce Sample Load: Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, which may offer different selectivity.[11]
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8]
Solvent Selection Data (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Sparingly soluble | More soluble |
| Ethanol | Soluble | Very soluble |
| Dichloromethane | Slightly soluble | Soluble |
| Ethanol/Water Mixtures | Varies with ratio | Varies with ratio |
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid just dissolves.[4] Add the solvent dropwise to avoid using an excess.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[4][8] Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner or Hirsch funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 2: Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[3][6] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.[3]
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.[3]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[3] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (check with litmus paper).[3][7] The purified this compound should precipitate out.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
References
- 1. a2bchem.com [a2bchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Separation of Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
side reactions to avoid in the synthesis of 2-Methyl-4-(methylsulfonyl)benzoic acid
Technical Support Center: Synthesis of 2-Methyl-4-(methylsulfonyl)benzoic acid
A Guide to Navigating and Avoiding Side Reactions
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging synthesis. The key to success lies in navigating the chemoselectivity of oxidizing two distinct sites—an electron-rich thioether and a benzylic methyl group—without unintended reactions.
Section 1: Understanding the Core Synthetic Challenge
The synthesis of this compound requires two key oxidative transformations on the readily available starting material, 4-(methylthio)toluene. The order and method of these oxidations are critical to avoiding a cascade of potential side reactions. The two primary synthetic routes are outlined below.
Caption: Primary synthetic routes to the target compound.
Route A is generally preferred. Oxidizing the thioether to the electron-withdrawing sulfonyl group first deactivates the aromatic ring, which can help control the subsequent, more challenging oxidation of the 2-methyl group. Route B involves oxidizing the 2-methyl group while the electron-donating methylthio group is present, making the ring highly susceptible to side reactions under the harsh conditions typically required for aryl-methyl oxidation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My main impurity is 4-methyl-2-(methylsulfinyl)benzoic acid (the sulfoxide). How do I ensure complete oxidation to the sulfone?
Answer: Formation of the sulfoxide is a classic case of under-oxidation. The conversion of a thioether to a sulfone is a two-stage process, and stopping at the intermediate sulfoxide is common if conditions are not optimized.[1]
Causality & Troubleshooting Steps:
-
Stoichiometry of the Oxidant: This is the most critical factor. To proceed from the thioether to the sulfone, at least two equivalents of the oxidizing agent are required. Using only one equivalent will preferentially yield the sulfoxide. To ensure full conversion, a slight excess (e.g., 2.1-2.5 equivalents) of the oxidant is recommended.
-
Reaction Time and Temperature: Thioether oxidation is generally fast, but the second step (sulfoxide to sulfone) can be slower.[2] If you observe residual sulfoxide, consider increasing the reaction time. Gentle heating can also increase the rate, but must be done cautiously to avoid side reactions. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to avoid over-oxidation or degradation.[1]
-
Choice of Oxidant: Some oxidants are kinetically slower and may require catalysts to reach the sulfone stage efficiently.[1] Hydrogen peroxide (H₂O₂) is an excellent choice as it is inexpensive, environmentally benign (producing only water as a byproduct), and highly effective, often in the presence of an acid catalyst like acetic acid or a metal catalyst.[3][4]
Q2: I'm trying to oxidize the 2-methyl group to a carboxylic acid using potassium permanganate (KMnO₄), but I'm getting a complex mixture of products and a very low yield. What is happening?
Answer: This is a frequent and significant challenge. Using a strong, non-selective oxidizing agent like hot alkaline potassium permanganate or chromic acid is the primary cause of this issue.[5][6] While these reagents are classic choices for converting an alkylbenzene side chain to a carboxylic acid, they lack the finesse required for a substrate with other sensitive functional groups.[6]
Causality & Troubleshooting Steps:
-
Lack of Chemoselectivity: Strong oxidants like KMnO₄ will aggressively attack any available C-H bond with benzylic character.[6] In your molecule, this includes not only the target 2-methyl group but also the methyl of the methylsulfonyl group. This can lead to cleavage and unwanted byproducts.
-
Ring Degradation: The harsh conditions (high heat, strong base/acid) required for permanganate oxidation can lead to the degradation of the aromatic ring itself, especially with the activating/deactivating substituents present.
-
Recommended Approach: A more controlled, catalytic approach is necessary. For a similar substrate, 2-nitro-4-methylsulfonyl toluene, a successful oxidation was achieved using hydrogen peroxide with a CuO/Al₂O₃ catalyst in a strong acid medium (concentrated H₂SO₄) under carefully controlled temperatures (60-65°C).[7][8] This method enhances the reactivity of H₂O₂ in a more controlled manner, allowing for the oxidation of the deactivated methyl group without rampant side reactions.
Q3: When I perform the thioether oxidation on a substrate that already contains the carboxylic acid (Route B), my yields are poor and I see some decomposition. Should I be protecting the carboxylic acid?
Answer: Yes, protecting the carboxylic acid is a highly advisable strategy if you choose to follow Route B. The free carboxylic acid group has an acidic proton and can participate in acid-base reactions, which can interfere with many oxidation protocols.[9]
Causality & Troubleshooting Steps:
-
Interference with Reaction Conditions: Many oxidation reactions are sensitive to pH. The presence of a free carboxylic acid can alter the pH of the reaction medium, potentially deactivating catalysts or modifying the reactivity of the oxidizing agent.
-
Protecting Group Strategy: Converting the carboxylic acid to an ester is the most common and effective protection strategy.[9][10][11]
-
Methyl or Ethyl Esters: These are easily formed and are generally stable to mild oxidative conditions. They can be removed later by standard base- or acid-catalyzed hydrolysis.[9][12]
-
t-Butyl Esters: These offer the advantage of being removable under acidic conditions that are orthogonal to the hydrolysis of other esters, providing greater synthetic flexibility.[12]
-
-
Self-Validation: The choice of protecting group must be compatible with all subsequent reaction steps. For instance, if you plan to use base-catalyzed hydrolysis for deprotection, ensure no other groups in your molecule are base-labile.[9]
Q4: What is the most reliable and selective synthetic pathway to minimize side reactions?
Answer: Based on extensive analysis, Route A (Thioether Oxidation First) is the most robust and reliable pathway.
Rationale:
-
Step 1: Thioether to Sulfone Oxidation: This step is highly efficient and selective. Oxidizing the thioether on 4-(methylthio)toluene to 2-methyl-4-(methylsulfonyl)toluene can be achieved in high yield with reagents like H₂O₂ in acetic acid.[4] This transformation is selective for the sulfur atom, leaving the 2-methyl group untouched under controlled conditions.
-
Step 2: Aryl Methyl Oxidation: With the sulfone in place, the aromatic ring is now deactivated. This makes the 2-methyl group less reactive, which may seem counterintuitive. However, this deactivation prevents many of the unwanted ring-based side reactions that plague the oxidation of more electron-rich systems.[13] While this step requires more specialized conditions (as discussed in Q2, e.g., catalyzed H₂O₂ oxidation), it provides a much cleaner reaction profile than attempting to oxidize the methyl group on the more reactive thioether-containing precursor of Route B.[7][8]
Section 3: Recommended Experimental Protocol (Route A)
This protocol is designed to maximize yield and purity by following the scientifically vetted Route A. It incorporates best practices for monitoring and control.
Caption: Recommended experimental workflow for the synthesis.
Step 1: Synthesis of 2-Methyl-4-(methylsulfonyl)toluene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylthio)toluene (1.0 equiv) in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to approximately 10°C.[4]
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.2 equiv) dropwise to the stirred solution, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Workup: Pour the reaction mixture into a beaker of cold water. The product may precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methyl-4-(methylsulfonyl)toluene, which can be purified further by recrystallization if necessary.
Step 2: Synthesis of this compound
-
Setup: In a 500 mL flask suitable for heating, carefully add concentrated sulfuric acid. While stirring, add the 2-methyl-4-(methylsulfonyl)toluene (1.0 equiv) from Step 1. Heat the mixture to 60°C.[7]
-
Catalyst Addition: Once the temperature is stable, add the CuO/Al₂O₃ catalyst.[7][8]
-
Oxidant Addition: Slowly add 45% hydrogen peroxide (approx. 7.0 equiv) dropwise. This reaction is exothermic; maintain the temperature between 60-65°C throughout the addition.[7]
-
Reaction: Stir the mixture at 60-65°C for 3-4 hours. Monitor the disappearance of the starting material by HPLC.[7]
-
Workup: After the reaction is complete, cool the solution to room temperature. Very slowly and carefully, add an equal weight of water to the concentrated sulfuric acid solution while cooling in an ice bath to precipitate the product.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum to obtain the final product, this compound.
Section 4: Data Summary
For successful synthesis, the choice of oxidizing agent in the first step is crucial for selectively forming the sulfone without affecting the aryl methyl group.
Table 1: Comparison of Common Oxidizing Agents for Thioether → Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Side Reactions to Avoid |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or H₂SO₄; metal catalysts (e.g., tungstate, CuO)[8][14][15] | Inexpensive, high atom economy, water is the only byproduct, highly selective.[3] | Can be slow without a catalyst; requires careful temperature control to prevent runaway reactions. |
| m-CPBA | Dichloromethane, 0°C to RT[16][17] | High yielding, generally clean reactions. | Stoichiometric waste (m-chlorobenzoic acid), can be explosive when impure, potential for epoxidation if other sensitive groups are present. |
| Oxone® (KHSO₅) | Methanol/Water, RT | Readily available, effective, and works under mild conditions. | Generates inorganic salt waste. |
| Sodium Periodate (NaIO₄) | Methanol/Water, RT[11] | Good for stopping at the sulfoxide stage with 1 equiv. | Requires >2 equiv for sulfone, generates insoluble iodine-containing byproducts. |
| Potassium Permanganate (KMnO₄) | Acetone/Water | Very powerful and inexpensive. | Not Recommended for this step. Lacks selectivity; will readily oxidize the benzylic methyl group, leading to a mixture of products.[6] |
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. youtube.com [youtube.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. fiveable.me [fiveable.me]
- 11. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Crystallization of 2-Methyl-4-(methylsulfonyl)benzoic acid
Welcome to the technical support center for the crystallization of 2-Methyl-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. The following question-and-answer format addresses specific challenges with explanations grounded in scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. For organic compounds like this compound, this can be a common issue, especially if the compound has impurities that depress its melting point. The oily droplets often solidify into an amorphous mass or poorly formed crystals, trapping impurities and defeating the purpose of crystallization.[1]
Causality and Troubleshooting Steps:
-
High Solute Concentration/Rapid Cooling: The most common cause is a solution that is too concentrated, leading to a very high degree of supersaturation upon cooling. Rapid cooling exacerbates this by not allowing sufficient time for orderly crystal lattice formation.
-
Insufficient Solvent: You may not have used enough solvent to keep the compound fully dissolved at the temperature at which it starts to come out of solution.
Here is a systematic approach to resolve this issue:
Protocol: Remedying "Oiling Out"
-
Re-dissolution: Gently heat the mixture to re-dissolve the oil into the solvent completely.
-
Solvent Addition: Add a small, measured amount of additional hot solvent (e.g., 5-10% of the original volume). This will decrease the supersaturation level.
-
Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask with a beaker or glass wool to slow down the rate of cooling. An ideal crystallization should show the first crystals appearing after about 5-20 minutes of cooling.[1]
-
Induce Crystallization at a Lower Temperature: If oiling out persists, try to induce crystallization at a temperature below the compound's melting point. This can be achieved by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[2]
-
Solvent System Modification: If the above steps fail, consider a different solvent or a co-solvent system. A solvent in which the compound is slightly less soluble at higher temperatures might be a better choice.
I'm not getting any crystals to form, even after the solution has cooled to room temperature. What should I do?
Answer:
The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated. This usually means that too much solvent was used initially.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failure of crystallization.
Detailed Steps:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be careful not to boil it to dryness. Aim to reduce the volume by 10-20% at a time.
-
Slow Cooling: Once the volume is reduced, allow the solution to cool slowly to room temperature, and then in an ice bath to maximize yield.[2][3]
-
Induce Nucleation: If crystals still do not form, the solution may need a nucleation site to initiate crystallization.[4]
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[2]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal provides a template for further crystal growth.[2]
-
My crystallization yield is very low. What are the potential causes and how can I improve it?
Answer:
A low yield can be attributed to several factors, from using an excessive amount of solvent to premature crystallization during a hot filtration step.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excessive Solvent | Too much solvent was used, causing a significant portion of the compound to remain in the mother liquor even after cooling.[1] | Before discarding the mother liquor, try evaporating a small amount to see if more solid precipitates. If so, concentrate the mother liquor and cool to recover more product. |
| Incomplete Crystallization | The solution was not cooled for a sufficient amount of time or to a low enough temperature. | Ensure the solution is cooled to room temperature slowly before placing it in an ice bath for at least 20-30 minutes. |
| Premature Crystallization | If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem. | To prevent this, use a pre-heated funnel and flask for the hot filtration and perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help. |
| Incorrect Solvent Choice | The chosen solvent may have a relatively high solubility for the compound even at low temperatures. | Re-evaluate the solvent choice. An ideal solvent should have high solubility at high temperatures and low solubility at low temperatures. |
The crystals I've obtained are very fine or needle-like, making them difficult to filter and wash. How can I get larger crystals?
Answer:
The formation of very small crystals, often referred to as "fines" or needles, is typically a result of rapid crystallization.[1][5] This occurs when the rate of nucleation significantly exceeds the rate of crystal growth.
Strategies for Obtaining Larger Crystals:
-
Slower Cooling Rate: This is the most critical factor. A slower cooling rate reduces the level of supersaturation, allowing existing crystals to grow larger rather than new nuclei forming.
-
Insulation: Insulate the crystallization flask.
-
Controlled Cooling: Use a programmable cooling bath for precise temperature control.
-
-
Reduced Supersaturation:
-
Slightly More Solvent: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This will lower the supersaturation as the solution cools.[1]
-
-
Stirring: Gentle agitation during the cooling process can sometimes promote the growth of larger, more uniform crystals by ensuring a homogenous concentration and temperature throughout the solution. However, vigorous stirring can promote secondary nucleation and lead to smaller crystals. The optimal stirring rate should be determined experimentally.
How do I choose the right solvent for the crystallization of this compound?
Answer:
The choice of solvent is crucial for a successful crystallization. An ideal solvent should exhibit a steep solubility curve with respect to temperature for the compound of interest.
Key Solvent Selection Criteria:
-
High Solubility at High Temperatures: The solvent should be able to dissolve a significant amount of this compound near its boiling point.
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., 0-4 °C) to ensure a good recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.
Commonly Used Solvents for Benzoic Acid Derivatives:
Experimental Protocol: Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
To each test tube, add a different potential solvent dropwise at room temperature, shaking after each addition, until the solid dissolves. Note the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube. Continue adding the solvent in small portions until the solid dissolves completely.
-
Allow the test tubes that formed a solution at a higher temperature to cool to room temperature and then in an ice bath.
-
Observe the quantity and quality of the crystals that form.
The best solvent will be the one that dissolves the compound completely when hot but results in a large amount of well-formed crystals upon cooling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 4. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 5. youtube.com [youtube.com]
- 6. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Methyl-4-(2-methylbenzamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
improving the solubility of 2-Methyl-4-(methylsulfonyl)benzoic acid for reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Methyl-4-(methylsulfonyl)benzoic acid (CAS 118939-09-6). This versatile compound is a key building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a carboxylic acid, a methyl group, and a highly polar methylsulfonyl group on a benzene ring, presents specific solubility challenges that can impact reaction efficiency and product yield.
This guide is designed to provide you with practical, in-depth solutions and the scientific rationale behind them. We will move from frequently asked questions to detailed troubleshooting scenarios and validated experimental protocols to help you overcome solubility hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This molecule has a mixed-polarity nature. The benzene ring and methyl group are nonpolar (hydrophobic), while the carboxylic acid and methylsulfonyl groups are highly polar (hydrophilic).[2][3] This duality means it is often poorly soluble in both highly nonpolar solvents (like hexanes) and highly polar protic solvents like water at neutral pH.[4][5] Its best solubility is typically found in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents like alcohols (e.g., methanol, ethanol).[6][7]
Q2: I'm trying to dissolve the compound in water for a reaction, but it's not working. Why?
Although the carboxylic acid and sulfonyl groups are polar, the nonpolar benzene ring significantly hinders its interaction with water molecules, leading to low aqueous solubility at neutral pH.[2] To dissolve it effectively in an aqueous medium, you must deprotonate the carboxylic acid group to form a much more soluble salt.
Q3: Can I improve solubility simply by heating the mixture?
Yes, for most solvent systems, the solubility of benzoic acid derivatives increases with temperature.[2][8][9] Heating can be a quick and effective method to dissolve the compound. However, be cautious: if the solution is near saturation, the compound may precipitate back out if the reaction mixture cools down. This can be problematic during long reactions or work-up procedures. Always perform a small-scale test to ensure the compound remains in solution at the intended reaction temperature.
Q4: My reaction is run in toluene, but this compound is completely insoluble. What are my options?
Directly using this compound in a nonpolar solvent like toluene is challenging due to polarity mismatch. The polar carboxylic acid and sulfonyl groups prevent dissolution. The most effective strategy is to modify the carboxylic acid group to reduce its polarity. Converting it to an ester, such as the methyl or ethyl ester, is a common and effective approach to dramatically increase solubility in nonpolar organic solvents.[7][10]
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter during your experiments, providing a detailed analysis and actionable solutions.
Problem 1: "I can't achieve the required concentration for my reaction in my chosen organic solvent."
Root Cause Analysis: This is a classic sign that the solvent is not a good match for the solute's polarity. The energy of the solvent-solute interactions is not sufficient to overcome the solute-solute interactions (crystal lattice energy).
Strategic Solutions:
-
Use a Co-Solvent: Introduce a small amount of a high-polarity, miscible "power solvent" like DMSO or DMF. This can disrupt the crystal lattice and create a more favorable solvation environment without drastically changing the overall reaction medium. A 5-10% (v/v) addition can often be sufficient.
-
Systematic Solvent Screening: Don't rely on a single solvent. Test a panel of solvents with varying polarities. A recommended screening set includes methanol (polar protic), acetonitrile (polar aprotic), THF (ether, moderate polarity), and dichloromethane (nonpolar). This systematic approach, detailed in the protocols below, is the most reliable way to identify an optimal solvent.
-
Temperature Adjustment: As mentioned in the FAQ, carefully increasing the temperature can increase solubility. Determine the minimum temperature required to achieve and maintain the desired concentration throughout the reaction.
Problem 2: "My compound dissolves initially in my aqueous reaction, but then precipitates out as a salt after I add my base."
Root Cause Analysis: This counter-intuitive issue is likely due to the "common ion effect" or the formation of an insoluble salt. While adding a base is intended to form a soluble carboxylate, the specific counter-ion (e.g., Na+, K+, Ca2+) and the overall ionic strength of the solution can sometimes lead to the formation of a less soluble salt, especially at high concentrations.
Strategic Solutions:
-
Change the Base: The identity of the cation matters. If you are using NaOH, try switching to KOH or an organic base like triethylamine (TEA). Different salts have different solubility profiles.
-
Dilute the Reaction Mixture: The problem may simply be that you have exceeded the solubility limit of the newly formed salt. Try running the reaction at a lower concentration by increasing the volume of water.
-
Add a Water-Miscible Co-Solvent: Adding a solvent like ethanol or THF to the aqueous solution can help solubilize the salt and prevent it from crashing out.
Problem 3: "I need to perform a reaction on the carboxylic acid group in a nonpolar solvent, but derivatization to an ester isn't an option."
Root Cause Analysis: You are facing the fundamental polarity mismatch of the compound in a nonpolar environment. If the reactive site must be the carboxylic acid itself, you cannot protect or modify it.
Strategic Solutions:
-
Phase-Transfer Catalysis (PTC): This is an elegant solution for reacting an insoluble salt in an organic phase. First, deprotonate the acid in a biphasic water/organic system with an inorganic base (like K₂CO₃). Then, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The catalyst transports the carboxylate anion into the organic phase where it can react with your nonpolar substrate.[7]
-
Use a Polar Aprotic Solvent: If the reaction chemistry allows, switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents have a strong ability to dissolve both polar and some nonpolar reactants, effectively bridging the polarity gap.[11]
Data & Protocols
Solubility Profile Summary
The following table provides a qualitative summary of the expected solubility for this compound in common laboratory solvents. This should be used as a starting point for your own experimental validation.
| Solvent Class | Solvent Name | Polarity Index | Expected Solubility | Rationale & Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Excellent solvent for polar compounds. Often used for stock solutions. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, very effective at dissolving benzoic acid derivatives.[11] | |
| Acetonitrile (ACN) | 5.8 | Moderate | Good for moderately polar compounds. Solubility may be limited at higher concentrations.[8] | |
| Acetone | 5.1 | Moderate | Useful for reactions and recrystallizations.[7] | |
| Polar Protic | Methanol (MeOH) | 5.1 | Moderate to High | The alcohol group can hydrogen bond with the solute. Often a good choice for reactions and purification.[12] |
| Ethanol (EtOH) | 4.3 | Moderate | Slightly less polar than methanol, but still a very effective solvent for benzoic acids.[2] | |
| Water (H₂O) | 10.2 | Low (at neutral pH) | Poor solubility due to the hydrophobic backbone.[4] | |
| Water (H₂O) | 10.2 | High (at basic pH) | Forms a highly soluble carboxylate salt.[13] | |
| Nonpolar | Dichloromethane (DCM) | 3.1 | Low to Very Low | Generally a poor solvent unless the carboxylic acid is derivatized.[8] |
| Toluene | 2.4 | Insoluble | The polarity mismatch is too great for significant dissolution.[7] | |
| Hexanes | 0.1 | Insoluble | A classic nonpolar solvent; will not dissolve the target compound. |
Decision Workflow for Solvent Selection
This diagram provides a logical path for choosing the best approach to solubilize your compound based on your experimental needs.
Caption: Decision workflow for improving solubility.
Mechanism: Aqueous Solubilization via Salt Formation
The poor aqueous solubility is overcome by converting the neutral carboxylic acid into an ionic carboxylate salt, which is readily solvated by water molecules.
Caption: Conversion of carboxylic acid to its soluble salt.
Experimental Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable organic solvent for a target concentration.
Materials:
-
This compound
-
Set of test solvents (e.g., Methanol, Acetonitrile, THF, Dichloromethane)
-
Small glass vials (1-2 mL) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Graduated micropipettes
Procedure:
-
Preparation: Weigh 10 mg of this compound into four separate, labeled vials.
-
Initial Solvent Addition: Add 200 µL of the first test solvent to the corresponding vial. This corresponds to a concentration of 50 mg/mL.
-
Agitation: Cap the vial and vortex vigorously for 30 seconds. Place it on a stir plate and stir for 2 minutes at room temperature.
-
Observation: Observe the vial.
-
Clear Solution: The compound is soluble at ≥50 mg/mL. Proceed to a higher concentration test if needed or select this solvent.
-
Suspension/Insoluble: The compound is not fully soluble.
-
-
Incremental Addition: If the solid has not dissolved, add another 200 µL of the solvent (total volume 400 µL, concentration 25 mg/mL). Repeat the agitation step.
-
Repeat and Record: Continue adding solvent in 200 µL increments, calculating the new concentration each time, until the solid fully dissolves. Record the solvent and the concentration at which complete dissolution occurred.
-
Test All Solvents: Repeat steps 2-6 for each solvent in your screening panel.
-
Thermal Test (Optional): For promising solvents where solubility is borderline, gently warm the vial (e.g., to 40-50 °C) to observe if solubility improves significantly. Ensure you also cool it back to room temperature to check for precipitation.
Experimental Protocol 2: Improving Aqueous Solubility via In Situ Salt Formation
Objective: To prepare a clear aqueous solution of the compound for a reaction.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH) solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Suspension: Add the required mass of this compound to the reaction vessel containing the desired volume of deionized water. A cloudy, white suspension will form.
-
Basification: While stirring vigorously, add the 1 M NaOH or KOH solution dropwise to the suspension.
-
Monitor Dissolution: Continue adding the base slowly. You will observe the solid begin to dissolve as the carboxylic acid is converted to its sodium or potassium salt.
-
Check pH: Periodically check the pH of the mixture. The goal is to reach a pH of ~8-9 to ensure complete deprotonation. The solution should become clear.
-
Stoichiometric Control: For a 1:1 molar ratio, approximately one equivalent of base will be needed. Avoid adding a large excess of base unless required by the subsequent reaction chemistry, as it could cause side reactions.
-
Final Adjustment: Once the solution is clear, make final small adjustments to the pH if necessary. The solution is now ready for the addition of other aqueous-soluble reagents.
Experimental Protocol 3: Conversion to a Methyl Ester for Nonpolar Solvent Solubility
Objective: To convert the carboxylic acid to its methyl ester, increasing its solubility in nonpolar organic solvents like toluene or dichloromethane.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Toluene or other nonpolar solvent for reaction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure (Fischer Esterification):
-
Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Let the reaction proceed for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution. This will neutralize the sulfuric acid and any remaining carboxylic acid. Be cautious as CO₂ will evolve.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of methanol used).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Validation: The resulting solid or oil is the methyl ester, which should now exhibit significantly improved solubility in nonpolar solvents. Confirm its identity via NMR or other spectroscopic methods.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Page loading... [guidechem.com]
- 3. youtube.com [youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 6. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 12. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 13. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 2-Methyl-4-(methylsulfonyl)benzoic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-4-(methylsulfonyl)benzoic acid. This critical intermediate, essential for the manufacturing of pharmaceutical agents like Etoricoxib, presents unique challenges during the transition from laboratory to pilot plant and commercial production.[1][2] This guide is structured in a practical question-and-answer format to directly address common issues encountered by process development chemists and researchers. Our focus is on providing not just solutions, but the underlying scientific principles to empower you to build robust, safe, and efficient processes.
Section 1: Synthesis Overview and Key Scale-Up Domains
The most prevalent and industrially viable route to this compound involves the oxidation of its thioether precursor, 2-Methyl-4-(methylthio)benzoic acid. This transformation, while straightforward on paper, is the source of most scale-up difficulties.
The core challenges can be categorized into three domains:
-
Reaction Kinetics and Thermal Management: Controlling the highly exothermic oxidation reaction.
-
Impurity Profile and Control: Preventing the formation of and removing process-related impurities.
-
Product Isolation and Crystallization: Ensuring consistent purity, yield, and physical form of the final product.
Caption: General synthesis pathway via two-step oxidation.
Part 1: Troubleshooting the Oxidation Reaction
The oxidation of the thioether to the sulfone is the most critical and hazardous step in the synthesis. Careful control is paramount for safety and product quality.
Q1: My reaction shows a significant and potentially dangerous exotherm upon addition of the oxidant (e.g., hydrogen peroxide). How can I mitigate this risk?
A1: This is a common and critical issue. The oxidation of a thioether is highly energetic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.
Root Causes & Solutions:
-
Heat of Reaction: The enthalpy of oxidation is substantial. The primary control strategy is to manage the rate of heat generation.
-
Addition Rate: The oxidant must be added slowly and controllably. Sub-surface addition is often preferred in large reactors to ensure immediate mixing and heat exchange at the vessel walls.
-
Cooling Capacity: Ensure your reactor's cooling system is capable of handling the calculated maximum heat output (Q_rxn). Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a lab scale to determine the heat of reaction and the maximum rate of temperature rise (MTSR) before scaling up.
-
Process Mode: Consider a semi-batch process where the thioether substrate is in the reactor and the oxidant is added over a prolonged period. This is much safer than a batch process where all reagents are mixed at once. For very large scales, continuous flow reactors offer superior heat transfer and safety profiles.[3]
-
Solvent Choice: The solvent must have a suitable boiling point and heat capacity to act as a heat sink. Acetic acid is a common solvent for this reaction.[4][5]
Q2: The reaction is stalling, resulting in an incomplete conversion of the starting material. What are the likely causes?
A2: An incomplete reaction leads to difficult downstream purifications. The cause is often related to catalyst activity, mass transfer, or stoichiometry.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting an incomplete oxidation reaction.
-
Catalyst Deactivation: If using a catalyst like sodium tungstate with hydrogen peroxide, its activity can be pH-dependent. Ensure the reaction medium's pH is maintained within the optimal range.
-
Mass Transfer: In a heterogeneous mixture, poor agitation can lead to localized "hot spots" or areas of low reactant concentration, slowing the overall reaction rate. Ensure the agitation is sufficient to maintain a uniform mixture.
-
Oxidant Decomposition: Hydrogen peroxide can decompose into water and oxygen, especially under basic conditions or in the presence of certain metal contaminants.[6] This reduces the amount of active oxidant available. Ensure your H₂O₂ is properly stored and stabilized.
Q3: My in-process controls (e.g., HPLC) show a significant amount of the sulfoxide intermediate, but the starting thioether is gone. How do I drive the reaction to the desired sulfone?
A3: This is a classic case of partial oxidation. The oxidation occurs in two steps: thioether to sulfoxide, then sulfoxide to sulfone. The second step is often slower than the first.
Control Strategies:
-
Stoichiometry: The theoretical mole ratio is 2 equivalents of H₂O₂ per mole of thioether. In practice, a slight excess (e.g., 2.1-2.5 equivalents) is often required to drive the reaction to completion and overcome any peroxide decomposition. This must be balanced against safety and impurity formation.
-
Temperature & Time: Increasing the reaction temperature (within safe limits determined by calorimetry) or extending the reaction time can provide the necessary energy to overcome the activation barrier for the second oxidation step.
-
Catalyst Loading: A higher catalyst load can increase the rate of both oxidation steps.
Table 1: Typical Oxidation Process Parameters | Parameter | Lab-Scale Guideline | Scale-Up Considerations | | :--- | :--- | :--- | | Substrate Conc. | 0.5 - 1.0 M | Higher concentrations improve throughput but increase volumetric heat output. Balance is key. | | Oxidant | 30-35% aq. H₂O₂ | Higher concentrations are more hazardous. Ensure proper material compatibility.[3] | | Equivalents of H₂O₂ | 2.1 - 2.5 eq. | Precisely control addition. Excess can lead to side reactions or safety issues. | | Catalyst | Sodium Tungstate (Na₂WO₄) | ~1-5 mol% | Ensure catalyst fully dissolves. Check for deactivation. | | Solvent | Acetic Acid, Toluene | Acetic acid is common.[4] Toluene may be used but creates a biphasic system requiring good mixing. | | Temperature | 50 - 80 °C | Must be well below the solvent's boiling point and within the capacity of the cooling system. | | Reaction Time | 4 - 12 hours | Monitor by HPLC to confirm completion and avoid unnecessary heating cycles. |
Part 2: Impurity Profile and Purification
Controlling impurities is critical for meeting the stringent requirements of active pharmaceutical ingredient (API) intermediates.[][8]
Q4: What are the most common process-related impurities and how can they be removed?
A4: The most common impurities originate directly from the main reaction pathway. Effective removal typically relies on a well-designed crystallization process.
Table 2: Common Impurities and Control Strategies
| Impurity Name | Origin | Control & Removal Strategy |
|---|---|---|
| 2-Methyl-4-(methylthio)benzoic acid | Unreacted starting material | Control: Ensure complete reaction by optimizing oxidant stoichiometry and reaction time. Removal: Typically less soluble than the product in many polar solvents. A well-designed crystallization should leave it in the mother liquor. |
| 2-Methyl-4-(methylsulfinyl)benzoic acid | Incomplete oxidation intermediate | Control: Drive the reaction to completion with sufficient oxidant and time/temperature. Removal: This is often the most challenging impurity. It has polarity between the starting material and the product. A specific solvent/anti-solvent system during crystallization is needed to purge it effectively. A patent suggests that this sulfoxide impurity can be around 4-5% in the crude product.[9] |
| Over-oxidation/Degradation Products | Side reactions from excessive oxidant or temperature | Control: Strict control over oxidant equivalents and reaction temperature. Removal: Highly dependent on the impurity structure. Often removed via crystallization or, in difficult cases, column chromatography (not ideal for large scale). |
Q5: My crystallization process gives inconsistent yields and fails to adequately remove the sulfoxide impurity. What parameters should I optimize?
A5: A robust crystallization is a process, not a simple precipitation. Each parameter must be carefully controlled.
Key Crystallization Parameters:
-
Solvent System: This is the most critical factor. You need a solvent (or solvent/anti-solvent mixture) where the desired sulfone product has high solubility at high temperatures and low solubility at low temperatures, while the key impurities (especially the sulfoxide) remain relatively soluble at low temperatures. Alcohols (like methanol or isopropanol) and ketones (like acetone) are often good starting points.
-
Cooling Profile: A slow, controlled cooling rate is essential for forming large, pure crystals. A rapid "crash" cooling will trap impurities within the crystal lattice. A linear or multi-step cooling profile should be developed.
-
Seeding: Seeding the solution with a small amount of pure product at the point of supersaturation is crucial for controlling crystal size and form (polymorphism) and ensuring batch-to-batch consistency.
-
Agitation: The agitation rate affects crystal size distribution and prevents solids from settling, but excessively high shear can cause crystal breakage (attrition), leading to fines that are difficult to filter.
Protocol: Basic Crystallization Development Workflow
-
Solubility Screening: Determine the solubility of your crude product and key impurities in a range of solvents at room temperature and reflux.
-
Select Candidate Solvents: Identify solvents that show a large solubility difference with temperature for your product and good solubility for impurities.
-
Define Metastable Zone Width (MSZW): Use a turbidity probe to determine the temperature range of supersaturation where crystallization can be initiated by seeding without spontaneous nucleation.
-
Cooling Profile Optimization: Start with a slow, linear cool-down (e.g., 10-20 °C/hour). Analyze the purity of the isolated solid and the mother liquor.
-
Seeding Study: Repeat the optimized cooling profile but introduce seeds (~0.1-1.0 wt%) at the upper edge of the MSZW. Observe the impact on particle size and purity.
-
Hold Periods: Introduce hold periods at intermediate temperatures during cooling to allow for crystal growth and maturation, which can improve purity.
Part 3: Analytical Methods for Process Control
Reliable analytical data is the foundation of process development and quality control.
Q6: What are the recommended analytical techniques for monitoring the reaction and ensuring final product quality?
A6: A combination of chromatographic and physical property tests is required.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse method. A reverse-phase method can typically resolve the starting thioether, the sulfoxide intermediate, and the final sulfone product, allowing you to track the reaction's progress and confirm its completion.
-
Final Product Release:
-
Purity Assay: A validated, area-normalized HPLC method is used to determine purity and quantify any specified impurities.[10] Purity of >99.8% is often achievable.[9]
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the reaction and crystallization, which must be below ICH limits.
-
Water Content: Karl Fischer titration is the standard method for determining water content.
-
Identity: Confirmation using FT-IR and ¹H-NMR spectroscopy.
-
Physical Properties: Differential Scanning Calorimetry (DSC) for melting point and to check for polymorphism, and X-ray Powder Diffraction (XRPD) to confirm the crystal form.
-
Table 3: Example HPLC Method for In-Process Control
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 80% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Typical Elution Order | 1. Sulfoxide, 2. Sulfone (Product), 3. Thioether (Starting Material) |
References
- 1. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Safe Scale-Up of Oxidation by Hydrogen Peroxide in Flammable Solvents | Semantic Scholar [semanticscholar.org]
- 4. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. CN104710349A - Method for purifying etoricoxib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Residual Solvents in 2-Methyl-4-(methylsulfonyl)benzoic acid
Prepared by: Senior Application Scientist, Pharmaceutical Technologies Division
Welcome to the technical support center for Active Pharmaceutical Ingredient (API) and intermediate purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual solvents in 2-Methyl-4-(methylsulfonyl)benzoic acid. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your process development and purification workflows.
Introduction: The Challenge of Residual Solvents
This compound is a crystalline solid, and like many APIs and intermediates, it can retain solvents used during its synthesis and purification. The complete removal of these solvents is critical, as their presence can impact the substance's physical properties (e.g., crystal form, stability), chemical purity, and, most importantly, its safety profile. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established strict limits on the presence of these organic volatile chemicals.[1][2] This guide will address the most common questions and issues encountered in reducing residual solvents to levels that meet and exceed these stringent quality standards.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the regulatory limits for residual solvents and why are they so critical?
A1: The "Why" Behind the Limits
Residual solvents provide no therapeutic benefit and are considered impurities.[2] The primary concern is patient safety, as many solvents have known toxicities. The ICH Q3C (R9) guideline is the global standard, classifying solvents into three categories based on their risk to human health.[1][3]
-
Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards (e.g., Benzene, Carbon tetrachloride). Their use is not permitted unless strongly justified in a risk-benefit assessment.[2]
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or have irreversible toxicity (e.g., Acetonitrile, Toluene, Methanol, Dichloromethane). Limits are based on the Permitted Daily Exposure (PDE).[4][5]
-
Class 3: Solvents with low toxic potential. These have PDEs of 50 mg or more per day (e.g., Acetone, Ethanol, Ethyl Acetate). Limits of 5000 ppm (0.5%) are generally considered acceptable without further justification.[5]
Meeting these limits is a non-negotiable aspect of Good Manufacturing Practices (GMP) and is essential for regulatory approval.
Table 1: ICH Q3C Classification for Commonly Encountered Solvents
| Solvent | Class | Concentration Limit (ppm) | Permitted Daily Exposure (mg/day) |
| Benzene | 1 | 2 | 0.02 |
| Toluene | 2 | 890 | 8.9 |
| Acetonitrile | 2 | 410 | 4.1 |
| Dichloromethane | 2 | 600 | 6.0 |
| Methanol | 2 | 3000 | 30.0 |
| Ethanol | 3 | 5000 | 50.0 |
| Acetone | 3 | 5000 | 50.0 |
| Ethyl Acetate | 3 | 5000 | 50.0 |
| Heptane | 3 | 5000 | 50.0 |
| (Source: Adapted from ICH Q3C (R9) Guidelines)[1][3] |
Q2: My primary residual solvent is a high-boiling point solvent (e.g., Toluene). What is the most effective removal strategy?
A2: Leveraging Vacuum to Overcome High Boiling Points
High-boiling point solvents cannot be effectively removed by simple air or oven drying without risking thermal degradation of the API. The most robust method is Vacuum Drying .
The Scientific Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By applying a vacuum, we drastically lower the ambient pressure within the drying chamber.[6] This, in turn, lowers the temperature at which the solvent will boil and evaporate, allowing for rapid and efficient removal at temperatures far below the solvent's atmospheric boiling point and safely below the API's decomposition temperature.[7][8]
References
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. tga.gov.au [tga.gov.au]
- 3. database.ich.org [database.ich.org]
- 4. Analysis of Residual Solvents According to the New ICH Q3C Guideline : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. database.ich.org [database.ich.org]
- 6. buschvacuum.com [buschvacuum.com]
- 7. pauloabbe.com [pauloabbe.com]
- 8. azom.com [azom.com]
Technical Support Center: Storage and Stability of 2-Methyl-4-(methylsulfonyl)benzoic acid
Welcome to the dedicated technical support guide for 2-Methyl-4-(methylsulfonyl)benzoic acid (MsmBA), a key intermediate in pharmaceutical and agrochemical synthesis.[1] This document provides in-depth guidance on preventing its degradation during storage, along with troubleshooting advice for common stability-related issues encountered in a research setting. Our recommendations are grounded in established principles of chemical stability and extensive experience with related aromatic carboxylic acids and sulfonyl compounds.
Understanding the Stability of this compound
This compound is a crystalline solid that is generally stable under recommended storage conditions. However, its chemical structure, featuring a carboxylic acid group and a methylsulfonyl group on a benzene ring, presents potential pathways for degradation if not handled and stored correctly. The primary environmental factors that can influence its stability are temperature, moisture, light, and pH .
Potential degradation pathways, inferred from studies on similar benzoic acid derivatives, include:
-
Decarboxylation: Elevated temperatures can potentially lead to the loss of the carboxylic acid group as carbon dioxide. Studies on benzoic acid derivatives in subcritical water have shown decarboxylation to be a primary degradation route at high temperatures.[2][3]
-
Hydrolysis: The methylsulfonyl group is generally stable, but extreme pH conditions (strong acids or bases) in the presence of moisture could potentially lead to its hydrolysis over extended periods.
-
Photodegradation: Aromatic carboxylic acids can be susceptible to degradation upon exposure to UV light. Research on benzoic acid has shown that photodegradation can lead to the formation of various hydroxylated byproducts.[4]
-
Oxidative Degradation: While the sulfonyl group is at a high oxidation state, the aromatic ring and the methyl group could be susceptible to oxidation, especially in the presence of contaminants or under harsh conditions.
This guide will equip you with the necessary knowledge and protocols to mitigate these risks and ensure the long-term integrity of your MsmBA samples.
Troubleshooting Guide: Investigating MsmBA Degradation
This section is designed to help you diagnose and resolve potential degradation of your this compound.
Q1: I suspect my MsmBA has degraded. What are the initial signs?
A1: Visual inspection and a review of your experimental results are the first steps. Common indicators of degradation include:
-
Changes in Physical Appearance: Look for a change from a white or off-white crystalline solid to a discolored (e.g., yellow or brown) powder. The appearance of a "waxy" or "clumpy" texture may suggest moisture absorption.
-
Inconsistent Experimental Results: If you observe a decrease in yield, unexpected side products, or a change in the reaction kinetics where MsmBA is a reactant, it could be due to a lower purity of the starting material.
-
Poor Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of the presence of insoluble degradation products.
-
Altered Spectroscopic Data: If you routinely perform analytical checks, a change in the NMR, IR, or mass spectrum compared to a reference standard is a strong indicator of degradation. For example, the appearance of new peaks or the disappearance of characteristic peaks.
Q2: My MsmBA appears discolored. What could be the cause and how do I proceed?
A2: Discoloration is a common sign of degradation, often due to the formation of minor, highly colored impurities.
Potential Causes and Troubleshooting Workflow:
Corrective Actions:
-
Isolate the Sample: Segregate the suspect sample to prevent its use in critical experiments.
-
Verify Storage Conditions: Check your storage records. Was the sample exposed to light? Was it stored at room temperature instead of the recommended refrigerated conditions? Was the container tightly sealed?
-
Conduct a Purity Analysis: Perform a purity analysis using a suitable method like High-Performance Liquid Chromatography (HPLC) (see Protocol 1 ). This will quantify the extent of degradation.
-
Decision Point:
-
If the purity is still within an acceptable range for your application, you may be able to proceed, but use a small amount in a test reaction first.
-
If the purity is unacceptably low, you can attempt to repurify the material, for example, by recrystallization. However, for critical applications, it is always best to use a fresh, high-purity stock.
-
Q3: My reaction yield has decreased, and I suspect the MsmBA is the cause. How can I confirm this?
A3: A decrease in reaction yield is a classic symptom of using a degraded starting material.
Confirmation Workflow:
Explanation: The most definitive way to implicate the MsmBA stock is to run a parallel control experiment. If the reaction with a new, certified-purity batch of MsmBA gives the expected yield while the reaction with the suspect stock fails, you have strong evidence that the original stock has degraded.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound?
-
Temperature: 2-8°C (refrigerated). Avoid repeated freeze-thaw cycles if dissolved in a solvent.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
-
Light: Protect from light by using an amber glass vial or by storing the vial in a dark container.
-
Moisture: Keep in a tightly sealed container with a desiccant, especially in humid environments.
-
-
How long can I store MsmBA?
-
When stored under ideal conditions as a solid, MsmBA should be stable for several years. However, it is good practice to re-qualify the purity of any reagent that has been in storage for more than a year, or if you have any reason to suspect degradation.
-
-
Is it safe to store MsmBA at room temperature?
-
For short periods (a few days to weeks), storage at room temperature in a sealed, light-protected container is unlikely to cause significant degradation. However, for long-term storage, refrigeration is strongly recommended to minimize the risk of slow thermal degradation.
-
-
Can I store MsmBA in solution?
-
Storing in solution is generally not recommended for long periods as it can accelerate degradation. If you must store it in solution, choose a dry, aprotic solvent, store at a low temperature (-20°C), and use it as quickly as possible. Always run a small-scale test reaction if the solution has been stored for an extended period.
-
Experimental Protocols
Protocol 1: Purity Assessment of MsmBA by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Objective: To quantify the purity of an MsmBA sample and identify the presence of impurities.
Materials:
-
This compound (sample and a reference standard of known purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable acid for pH adjustment)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the MsmBA reference standard and dissolve it in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask. This will be your standard stock solution.
-
Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare a sample solution in the same manner as the standard, using your MsmBA sample.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 230 nm[5]
-
Gradient Elution:
-
Start with 95% Mobile Phase A and 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Run the standard and sample solutions.
-
Identify the peak for MsmBA based on the retention time of the reference standard.
-
Calculate the purity of your sample using the area percent method. The presence of significant additional peaks indicates impurities or degradation products.
-
| Parameter | Recommended Setting | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation pathways like decarboxylation. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents potential long-term oxidative degradation. |
| Light Protection | Amber Vial / Dark Place | Prevents photodegradation, a known issue for aromatic acids.[4] |
| Moisture Control | Tightly Sealed Container with Desiccant | Prevents hydrolysis and physical changes to the solid. |
References
- 1. a2bchem.com [a2bchem.com]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jasco-global.com [jasco-global.com]
Technical Support Center: Optimization of Catalyst Loading for 2-Methyl-4-(methylsulfonyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic oxidation step in the synthesis of this important intermediate. Our focus is on the critical parameter of catalyst loading and its impact on reaction efficiency, product purity, and overall process viability.
I. Troubleshooting Guide: Catalyst Loading and Reaction Performance
This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst loading as a key variable.
Q1: My reaction is showing low conversion of the starting material, 2-methyl-4-(methylthio)benzoic acid. How can I determine if this is related to catalyst loading?
A1: Low conversion is a frequent challenge and can indeed be linked to suboptimal catalyst loading. Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Catalyst Loading: The most straightforward cause is an inadequate amount of catalyst to drive the reaction to completion within the desired timeframe. The active sites on the catalyst are responsible for facilitating the oxidation of the thioether to the sulfone. If the catalyst concentration is too low relative to the substrate, the reaction rate will be slow, resulting in incomplete conversion.
-
Mass Transfer Limitations: In heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[1] Increasing the catalyst loading beyond a certain point may not improve the conversion rate if the reaction is mass transfer limited. In such cases, improving agitation or using a catalyst with a higher surface area would be more effective.
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be due to several factors:
-
Poisoning: Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering them inactive.[2][3] Common poisons in oxidation reactions include sulfur compounds (ironically, the reactant itself in some forms can contribute if not properly managed), heavy metals, and halides.
-
Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites. This is more common at higher reaction temperatures.[2]
-
Thermal Degradation (Sintering): High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[2]
-
Troubleshooting Steps:
-
Incremental Increase in Catalyst Loading: Perform a series of small-scale reactions, systematically increasing the catalyst loading while keeping all other parameters (temperature, pressure, reactant concentrations) constant. Monitor the conversion at regular intervals. If the conversion increases with catalyst loading, you are likely operating in a kinetically controlled regime where the initial loading was insufficient.
-
Agitation Study: Conduct experiments at different stirring speeds. If the reaction rate increases with agitation, it suggests that mass transfer is a limiting factor.
-
Catalyst Characterization: If possible, analyze the fresh and spent catalyst to check for changes in morphology, surface area, and the presence of potential poisons.
-
Feed Purification: Ensure the purity of your starting materials and solvent to minimize the risk of catalyst poisoning.
Q2: I am observing the formation of byproducts, particularly the corresponding sulfoxide. How does catalyst loading influence selectivity towards the desired sulfone?
A2: The formation of the sulfoxide intermediate is a common selectivity issue in the oxidation of sulfides to sulfones. The reaction proceeds in a stepwise manner:
Sulfide → Sulfoxide → Sulfone
Controlling the selectivity towards the sulfone requires ensuring that the second oxidation step is significantly faster than the first, or that the reaction conditions favor the complete oxidation. Catalyst loading plays a crucial role here:
-
Low Catalyst Loading: An insufficient amount of catalyst may not be active enough to efficiently convert the sulfoxide to the sulfone, leading to an accumulation of the sulfoxide intermediate.
-
Catalyst Type: The choice of catalyst is paramount for selectivity. Some catalysts are inherently more selective for sulfone formation. For example, certain molybdenum(VI) and tungsten-based catalysts are known for their efficacy in sulfoxidation reactions.[4][5]
-
Reaction Time and Temperature: Extending the reaction time or increasing the temperature can often drive the reaction to completion and favor the formation of the thermodynamically more stable sulfone. However, this must be balanced against the risk of byproduct formation and catalyst degradation.
Troubleshooting Steps:
-
Optimize Catalyst Loading: As with low conversion, a systematic study of catalyst loading is recommended. A higher catalyst loading can increase the rate of the second oxidation step, thus improving selectivity for the sulfone.
-
Monitor Reaction Progress: Track the concentration of the sulfide, sulfoxide, and sulfone over time using techniques like HPLC or GC. This will provide valuable kinetic data to understand how catalyst loading affects the relative rates of the two oxidation steps.
-
Consider a Different Catalyst: If optimizing the loading of your current catalyst does not yield the desired selectivity, you may need to screen other catalysts known for high selectivity in sulfone synthesis.
Q3: My reaction works well at the lab scale, but I'm facing issues with reproducibility and performance upon scale-up. How should I adjust my catalyst loading strategy for larger batches?
A3: Scale-up challenges are common and often related to changes in physical parameters that are less significant at the lab scale.[6][7][8] When scaling up, direct multiplication of all components, including the catalyst, may not yield the same results due to:
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[8] Exothermic oxidation reactions can lead to localized hot spots, which can accelerate side reactions or cause catalyst degradation.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more difficult.[7][8] Poor mixing can lead to localized areas of high reactant concentration and low catalyst concentration, affecting both conversion and selectivity.
-
Catalyst Suspension: In heterogeneous reactions, ensuring the catalyst remains uniformly suspended throughout the reaction mixture is critical.
Scale-Up Strategy for Catalyst Loading:
-
Maintain Catalyst Concentration, Not Just Ratio: Instead of simply scaling the mass of the catalyst, aim to maintain the same catalyst concentration (e.g., g/L or mol/L) in the reaction volume.
-
Process Analytical Technology (PAT): Implement in-situ monitoring of critical process parameters like temperature and concentration to gain a better understanding of the reaction dynamics at scale.[7]
-
Pilot Plant Studies: Before moving to full production scale, conduct pilot-scale experiments to identify and address potential scale-up issues. This allows for the optimization of parameters like agitation speed and heating/cooling profiles in a controlled environment.
-
Consult a Chemical Engineer: Collaborating with a chemical engineer is crucial during scale-up to address the physical and engineering challenges associated with larger reactors.[6]
II. Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the synthesis of this compound?
A1: The synthesis, which is an oxidation reaction, commonly employs transition metal-based catalysts. Based on scientific literature and patents, some of the frequently used catalysts include:
-
Vanadium Oxides: V2O5 is a common choice for this type of oxidation.[9]
-
Copper and Cobalt Oxides: Catalytic systems involving copper (e.g., CuI) and cobalt oxides (e.g., Co2O3) have also been reported.[10]
-
Tungsten-based Catalysts: Sodium tungstate (Na2WO4) is often used in conjunction with a phase-transfer catalyst.[11]
-
Molybdenum Complexes: Molybdenum-based catalysts are well-known for their effectiveness in selective sulfoxidation reactions.[4]
-
Supported Catalysts: Catalysts like CuO supported on Al2O3 have been used to facilitate the reaction in strong acid systems.[12]
Q2: What is a typical starting point for catalyst loading optimization?
A2: A good starting point for catalyst loading is often in the range of 1-5 mol% relative to the limiting reactant (typically the sulfide precursor). However, this can vary significantly depending on the specific catalyst and reaction conditions. For heterogeneous catalysts, a weight ratio of catalyst to substrate is often used, for instance, a 1:10 to 1:100 weight ratio of transition metal oxide to the starting material has been reported.[13] It is always recommended to start with a lower loading and gradually increase it to find the optimal balance between reaction rate, cost, and potential for side reactions.
Q3: Can the catalyst be recovered and reused?
A3: The reusability of the catalyst depends on its nature.
-
Heterogeneous Catalysts: Solid catalysts can often be recovered by filtration or centrifugation at the end of the reaction.[5] Their reusability will depend on their stability under the reaction conditions and whether they have undergone deactivation. Washing the recovered catalyst to remove adsorbed species may be necessary before reuse.
-
Homogeneous Catalysts: Catalysts that are dissolved in the reaction mixture are more challenging to recover. Techniques like precipitation or extraction may be required, which can add complexity and cost to the process.
Q4: How does the choice of oxidant affect the required catalyst loading?
A4: The choice of oxidant is intrinsically linked to the catalyst and its required loading.
-
Hydrogen Peroxide (H2O2): A common and environmentally friendly oxidant, H2O2 often requires a catalyst to achieve a desirable reaction rate and selectivity.[5][14] The catalyst facilitates the activation of H2O2.
-
Nitric Acid: In some patented processes, nitric acid is used as an oxidant, often in the presence of a transition metal oxide catalyst and oxygen.[10][13]
-
Oxygen/Air: Catalytic oxidation using molecular oxygen is a highly attractive "green" method, but it typically requires more active and specialized catalyst systems to function efficiently under manageable conditions.
A more potent oxidant might require a lower catalyst loading, but this comes with a higher risk of over-oxidation and byproduct formation. The synergy between the catalyst and the oxidant is a key aspect of process development.
III. Quantitative Data Summary
| Parameter | Typical Range | Effect of Increasing the Value | Potential Issues with Excessive Values |
| Catalyst Loading (mol%) | 1 - 10 mol% | Increased reaction rate, potentially improved selectivity to sulfone. | Increased cost, potential for side reactions, may not be effective if mass transfer limited. |
| Catalyst to Substrate Ratio (w/w) | 1:10 - 1:100 | Faster conversion. | Higher cost, more complex work-up for catalyst removal. |
| Temperature (°C) | 60 - 200 °C | Increased reaction rate. | Reduced selectivity, increased byproduct formation, catalyst degradation, safety concerns. |
| Reaction Time (h) | 1 - 10 h | Higher conversion. | Potential for byproduct formation, increased operational costs. |
Note: These are general ranges and the optimal values will be specific to the chosen catalyst, solvent, and reactor setup.
IV. Experimental Protocol: Optimization of Catalyst Loading
This protocol outlines a systematic approach to optimize the catalyst loading for the oxidation of 2-methyl-4-(methylthio)benzoic acid to this compound.
Objective: To determine the optimal catalyst loading that maximizes the yield of this compound while minimizing reaction time and byproduct formation.
Materials:
-
2-methyl-4-(methylthio)benzoic acid (substrate)
-
Selected Catalyst (e.g., V2O5)
-
Selected Oxidant (e.g., 30% H2O2)
-
Solvent (e.g., Acetonitrile or as determined by your process)
-
Reaction vessels (e.g., 50 mL round-bottom flasks)
-
Heating and stirring apparatus
-
Analytical equipment (e.g., HPLC, GC, or TLC) for monitoring reaction progress
Procedure:
-
Setup: Set up a series of five identical reaction vessels, each equipped with a magnetic stirrer and a condenser.
-
Reactant Charging: To each flask, add a fixed amount of 2-methyl-4-(methylthio)benzoic acid (e.g., 1.0 g) and the solvent (e.g., 20 mL).
-
Catalyst Addition: Add varying amounts of the catalyst to each flask. For example:
-
Flask 1: 1 mol%
-
Flask 2: 2.5 mol%
-
Flask 3: 5 mol%
-
Flask 4: 7.5 mol%
-
Flask 5: 10 mol%
-
-
Reaction Initiation: Heat the reaction mixtures to the desired temperature (e.g., 80 °C) with vigorous stirring. Once the temperature is stable, add the oxidant (e.g., 2.2 equivalents of 30% H2O2) dropwise to each flask over a period of 30 minutes.
-
Monitoring: Take small aliquots from each reaction mixture at regular intervals (e.g., every 30 minutes) and quench them appropriately. Analyze the samples to determine the concentration of the starting material, the sulfoxide intermediate, and the final sulfone product.
-
Reaction Completion: Continue the reaction until the starting material is consumed or the conversion plateaus in the higher-loading reactions.
-
Data Analysis: Plot the conversion of the starting material and the yield of the sulfone as a function of time for each catalyst loading. Also, plot the final yield and selectivity as a function of catalyst loading.
-
Optimization: Identify the catalyst loading that provides the best balance of reaction rate, yield, and selectivity. This is often the point at which a further increase in catalyst loading does not result in a significant improvement in performance.
V. Visualization of the Optimization Workflow
Caption: Workflow for Catalyst Loading Optimization.
VI. References
-
CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid. Google Patents. --INVALID-LINK--
-
CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents. --INVALID-LINK--
-
Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. Google Patents. --INVALID-LINK--
-
Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry. --INVALID-LINK--
-
Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journals. --INVALID-LINK--
-
Optimization of amount of catalyst-loading in the model reaction. ResearchGate. --INVALID-LINK--
-
A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. --INVALID-LINK--
-
Mild, Selective Sulfoxidation with Molybdenum(VI) cis-Dioxo Catalysts. PMC - NIH. --INVALID-LINK--
-
Optimization of the synthesis conditions of catalyst. ResearchGate. --INVALID-LINK--
-
Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole to the corresponding sulfoxide and sulfone with aqueous hydrogen peroxide in the presence of polyoxometalates. ResearchGate. --INVALID-LINK--
-
How to Scale Up a New Synthesis Reaction. Lab Manager. --INVALID-LINK--
-
Selected optimization studies for the preparation of sulfone 1 a. ResearchGate. --INVALID-LINK--
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. --INVALID-LINK--
-
Catalytic oxidation of 2-(methylthio)-benzothiazole on alkaline earth titanates, ATiO3 (A=Ca - CONICET). CONICET. --INVALID-LINK--
-
Overcoming Challenges in Scale-Up Production. World Pharma Today. --INVALID-LINK--
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. --INVALID-LINK--
-
What Is Catalyst Deactivation? Chemistry For Everyone - YouTube. --INVALID-LINK--
-
What Causes Catalyst Deactivation And Poisoning? Chemistry For Everyone - YouTube. --INVALID-LINK--
-
Scheme 2 Mechanism of the sulfoxidation reaction catalyzed by a... ResearchGate. --INVALID-LINK--
-
Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. --INVALID-LINK--
-
Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. Indian Academy of Sciences. --INVALID-LINK--
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. --INVALID-LINK--
-
Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. --INVALID-LINK--
-
Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Mild, Selective Sulfoxidation with Molybdenum(VI) cis-Dioxo Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. reddit.com [reddit.com]
- 9. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 10. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. asianpubs.org [asianpubs.org]
- 13. CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
dealing with regioisomer formation in 2-Methyl-4-(methylsulfonyl)benzoic acid synthesis
Technical Support Center: Synthesis of 2-Methyl-4-(methylsulfonyl)benzoic Acid
Welcome to the technical support center for the synthesis of this compound. This valuable intermediate is a key building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, however, frequently presents a significant challenge: the formation of unwanted regioisomers. These isomers can be difficult to separate from the desired product, leading to reduced yields and increased purification costs.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate and resolve issues related to regioselectivity in your synthesis.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Isomer Formation
This section addresses the fundamental chemical principles that govern the formation of regioisomers during the synthesis.
Q1: I'm attempting to synthesize the precursor, 2-methyl-4-(methylthio)benzoic acid, via electrophilic substitution on o-toluic acid, but I'm getting a mixture of products. Why is this happening?
A1: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution (EAS) on a disubstituted benzene ring. The outcome is dictated by the directing effects of the substituents already present on the ring—in this case, the methyl (-CH₃) and carboxylic acid (-COOH) groups of o-toluic acid.
-
Activating, Ortho, Para-Director (-CH₃): The methyl group is an "activating" group, meaning it donates electron density to the aromatic ring, making the ring more nucleophilic and thus more reactive toward electrophiles.[2] It preferentially directs incoming electrophiles to the positions ortho and para to itself (positions 3, 4, and 5 relative to the carboxyl group).
-
Deactivating, Meta-Director (-COOH): The carboxylic acid group is a "deactivating" group. It withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carboxyl group).
When both are present, their effects are combined. The activating methyl group's influence generally dominates. It strongly directs the incoming electrophile (e.g., a methylthio group precursor) to its vacant para position (C4), which leads to your desired product. However, it also directs to its ortho position (C6), leading to the formation of the primary regioisomeric byproduct: 2-methyl-6-(methylthio)benzoic acid . The reaction at C5 is also possible, influenced by both groups.
Caption: Directing influences on o-toluic acid in electrophilic substitution.
Part 2: Troubleshooting Guide - Controlling & Managing Regioisomers
This section provides actionable solutions to common experimental problems encountered during the synthesis.
Q2: My reaction consistently produces a high percentage of the unwanted 2,6-isomer. How can I improve the regioselectivity to favor the desired 2,4-isomer?
A2: Improving the ratio of the desired para-substituted product over the ortho-substituted one often involves manipulating the reaction conditions to exploit steric and thermodynamic differences.
-
Possible Cause 1: Reaction Temperature is Not Optimized.
-
Explanation: The sulfonation of alkylbenzenes, a similar EAS reaction, is highly sensitive to temperature.[3] Lower temperatures often favor the kinetically controlled product (the isomer that forms fastest), which can sometimes be the ortho isomer. Higher temperatures allow the reaction to reach equilibrium, favoring the thermodynamically more stable product, which is typically the para isomer due to reduced steric hindrance.[3]
-
Recommended Solution:
-
Run a temperature screen: Set up small-scale reactions at various temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C) and analyze the isomer ratio by HPLC or GC.
-
Consider prolonged heating: If the reaction is reversible, heating for a longer duration may allow the less stable ortho isomer to revert to the starting material and re-react to form the more stable para product.
-
-
-
Possible Cause 2: Steric Profile of the Electrophile.
-
Explanation: A bulkier electrophile will experience more steric clash at the C6 position, which is crowded by both the methyl and carboxylic acid groups. This steric hindrance makes the more accessible C4 position the preferred site of attack.[4]
-
Recommended Solution:
-
Modify the electrophile: If using a reagent like methylsulfenyl chloride (CH₃SCl) with a Lewis acid, consider using a bulkier Lewis acid catalyst. The catalyst-electrophile complex will be larger, thus increasing the preference for the para position.
-
Explore alternative reagents: Investigate different sulfur-transfer reagents that may have different steric requirements.
-
-
-
Possible Cause 3: Catalyst Choice.
-
Explanation: For some EAS reactions, shape-selective solid catalysts like zeolites can be used to dramatically improve para-selectivity.[5] The pore structure of the zeolite can restrict the formation of the bulkier transition state leading to the ortho product, while allowing the more linear transition state for the para product to form.
-
Recommended Solution: Screen solid acid catalysts, such as zeolite H-beta, which have been shown to improve regioselectivity in similar aromatic substitutions.[5]
-
Q3: I have an unavoidable mixture of the 2,4- and 2,6-isomers of 2-methyl-(methylthio)benzoic acid. What is the most effective way to separate them before the oxidation step?
A3: The separation of positional isomers can be challenging due to their similar physical properties.[6][7] However, a combination of classical and chromatographic techniques is often successful.
-
Method 1: Fractional Recrystallization
-
Principle: Positional isomers often exhibit slight differences in their crystal lattice energies and solubilities in various solvents. These differences can be exploited through careful, repeated crystallization.
-
Protocol:
-
Dissolve the isomer mixture in a minimal amount of a suitable hot solvent (screen solvents like ethanol, isopropanol, ethyl acetate, or toluene/heptane mixtures).
-
Allow the solution to cool slowly and undisturbed. The less soluble isomer should crystallize first.
-
Filter the crystals and analyze the purity of both the solid and the mother liquor by HPLC.
-
Repeat the process on both fractions to achieve the desired purity. This method can be labor-intensive but is cost-effective for larger scales.
-
-
-
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC is a powerful tool for separating positional isomers of substituted benzoic acids.[8][9] Differences in polarity and interaction with the stationary phase allow for effective separation.
-
Recommendation: For analytical quantification and small-scale purification, a C18 column is typically effective. The separation can often be improved by adjusting the pH of the mobile phase to control the ionization state of the carboxylic acid group.[8][9] (See Part 3 for a detailed analytical protocol). For preparative-scale separation, a larger column with the same stationary phase would be used.
-
Q4: The final oxidation of the thioether to the sulfone is problematic. I'm either getting residual sulfoxide or seeing unwanted side-reactions. How can I optimize this step?
A4: The oxidation of a thioether (-SMe) to a sulfone (-SO₂Me) proceeds through a sulfoxide intermediate (-SO-Me). Controlling this step requires careful selection of the oxidant and precise control of reaction conditions to ensure full conversion without over-oxidation or degradation.
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues & Solutions |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or formic acid solvent, often with a catalyst (e.g., tungstate).[10] | Inexpensive, environmentally friendly (byproduct is water). | Can be slow; requires heating, which can promote side reactions. Solution: Use a catalyst to allow for lower reaction temperatures.[11] |
| m-CPBA | Dichloromethane (DCM) or similar chlorinated solvent, typically at 0 °C to room temp. | Highly effective, clean reaction profile. | Stoichiometric byproduct (m-chlorobenzoic acid) must be removed. Can be expensive. Solution: Use exactly 2.0-2.2 equivalents to avoid over-oxidation. The acidic byproduct is easily removed with a basic wash during workup. |
| Oxone® (KHSO₅) | Methanol/water or acetonitrile/water solvent system, room temp. | Inexpensive, powerful, easy to handle solid. | Can be too reactive, leading to side-reactions if not controlled. Solution: Add the Oxone® slowly to a cooled solution of the substrate to manage the exotherm. |
General Troubleshooting Tips for Oxidation:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the starting thioether and the intermediate sulfoxide. The reaction is complete only when the sulfoxide is fully consumed.
-
Control Temperature: Many oxidations are exothermic. Maintain a stable temperature (e.g., using an ice bath) during the addition of the oxidant to prevent runaway reactions.
Part 3: Key Experimental & Analytical Protocols
Adherence to validated analytical methods is crucial for accurately assessing isomer ratios and guiding your optimization efforts.
Protocol 1: HPLC Method for Regioisomer Quantification
This protocol provides a baseline for separating and quantifying 2-methyl-4-(methylthio)benzoic acid from its 2,6-isomer.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid). The acid ensures the carboxyl group is protonated, leading to sharper peaks.[9]
-
Isocratic Elution: Start with a ratio like 60:40 Acetonitrile:Water (with 0.1% acid). Adjust as needed to achieve baseline separation (Rs > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Accurately weigh ~5 mg of your crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: The relative percentage of each isomer can be determined from the peak areas in the chromatogram, assuming similar response factors for the isomers.[12] For absolute quantification, calibration curves using pure standards are required.
Caption: A logical workflow for troubleshooting regioisomer formation.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing the reactivity of 2-Methyl-4-(methylsulfonyl)benzoic acid with other benzoic acids
An In-Depth Guide to the Reactivity of 2-Methyl-4-(methylsulfonyl)benzoic acid in Comparison to Other Benzoic Acids
For researchers and professionals in drug development and fine chemical synthesis, understanding the nuanced reactivity of substituted aromatic carboxylic acids is paramount. These molecules are foundational building blocks, and their behavior in acylation reactions, such as amidation and esterification, dictates the efficiency and feasibility of synthetic routes. This guide provides a detailed comparison of this compound, a versatile but structurally complex intermediate[1], against other common benzoic acids. We will dissect its unique structural attributes, predict its reactivity based on established chemical principles, and provide a robust experimental framework for empirical validation.
The Structural Basis of Reactivity: A Tale of Two Substituents
The reactivity of a benzoic acid derivative in nucleophilic acyl substitution is primarily governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic and steric effects of substituents on the aromatic ring. In this compound, two distinct groups exert a powerful, and somewhat opposing, influence.
The para-Methylsulfonyl Group (-SO₂CH₃): An Electronic Activator
The methylsulfonyl group is a potent electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic substitution but, crucially, it activates the carboxylic acid group towards nucleophilic attack. This occurs through two mechanisms:
-
Negative Inductive Effect (-I): The highly electronegative oxygen atoms pull electron density away from the ring through the sigma bond framework.
-
Negative Mesomeric Effect (-M): The sulfur atom can expand its octet, allowing it to delocalize the ring's pi-electrons, further withdrawing electron density.[2]
By withdrawing electron density, the -SO₂CH₃ group increases the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophiles. Furthermore, it stabilizes the negatively charged carboxylate conjugate base, which significantly increases the acidity of the molecule.[3][4] The Hammett substitution constant (σₚ) for the -SO₂CH₃ group is strongly positive (+0.73), quantitatively confirming its powerful electron-withdrawing nature.[2]
The ortho-Methyl Group (-CH₃): A Steric Modulator
Substituents at the ortho position introduce a unique phenomenon known as the "ortho effect."[5][6] In this case, the methyl group imparts two competing influences:
-
Steric Hindrance: The physical bulk of the methyl group forces the larger carboxylic acid group to twist out of the plane of the benzene ring.[5][7] This "Steric Inhibition of Resonance" (SIR) disrupts the conjugation between the carbonyl group and the aromatic pi-system. A key consequence is a marked increase in acidity, as the destabilizing resonance of the undissociated acid is reduced.[6][7][8]
-
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect (+I).[7] In isolation, this would slightly decrease acidity and reactivity.
However, the steric component of the ortho effect is the dominant factor influencing acidity. For reactivity in substitution reactions, this steric bulk can also physically impede the approach of a nucleophile to the carbonyl carbon, potentially slowing the reaction rate.[9][10]
The interplay of these effects is visually summarized in the diagram below.
Caption: Logical flow of substituent effects on reactivity.
Comparative Analysis with Other Benzoic Acids
To contextualize the reactivity of this compound, we can compare its predicted properties against benchmark acids with varying substituents. The key reaction class for this comparison is nucleophilic acyl substitution, such as esterification or amidation, where reaction rates are sensitive to the electronic and steric factors discussed.
| Compound | Key Substituents | Dominant Electronic Effect | Steric Hindrance at COOH | Predicted Acidity (pKa) | Predicted Reactivity (vs. Benzoic Acid) |
| This compound | ortho-CH₃, para-SO₂CH₃ | Strong Electron-Withdrawing | High | Very Low (Strongest Acid) | High (Electronically activated but sterically hindered) |
| 4-Nitrobenzoic Acid | para-NO₂ | Strong Electron-Withdrawing | Low | Low (Strong Acid) | Highest (Strongly activated, not hindered) |
| 2-Methylbenzoic Acid | ortho-CH₃ | Weak Electron-Donating | High | Lower than Benzoic Acid (Ortho Effect) | Low (Sterically hindered) |
| Benzoic Acid | None | Neutral (Reference) | Low | Reference (pKa ≈ 4.2) | Reference |
| 4-Methoxybenzoic Acid | para-OCH₃ | Strong Electron-Donating | Low | High (Weakest Acid) | Lowest (Electronically deactivated) |
Analysis of Predictions:
-
Acidity: this compound is predicted to be the strongest acid in this set. Both the ortho effect from the methyl group and the powerful electron-withdrawing nature of the methylsulfonyl group work synergistically to stabilize the conjugate base.[3][5]
-
Reactivity: The prediction here is more complex. While the electronic activation from the -SO₂CH₃ group is immense, the steric blockade from the ortho-methyl group cannot be ignored.[9][10] Therefore, while it is expected to be significantly more reactive than benzoic acid, it may be slower to react than 4-Nitrobenzoic acid, which benefits from similar electronic activation without the steric penalty. Experimental data is essential to quantify this trade-off.
Experimental Protocol: A Framework for Empirical Comparison
Theoretical predictions must be validated through experimentation. The following protocol for Fischer esterification provides a reliable method for quantifying the relative reactivity of different benzoic acids. The progress of the reaction can be monitored by techniques like HPLC or GC to measure the rate of product formation.
Protocol: Comparative Kinetic Analysis of Benzoic Acid Esterification
Objective: To determine the relative initial reaction rates for the acid-catalyzed esterification of various substituted benzoic acids with methanol.
Materials:
-
This compound
-
4-Nitrobenzoic acid
-
2-Methylbenzoic acid
-
Benzoic acid
-
4-Methoxybenzoic acid
-
Anhydrous Methanol (Reagent Grade)
-
Concentrated Sulfuric Acid (98%, Catalyst)
-
Anhydrous Sodium Bicarbonate (for quenching)
-
Ethyl Acetate (for extraction)
-
Internal Standard (e.g., Dodecane, for GC/HPLC quantification)
-
Reaction vials with septa, heating block/oil bath, magnetic stirrer.
Workflow Diagram:
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Procedure:
-
Preparation: For each benzoic acid, prepare a 0.1 M stock solution in anhydrous methanol containing a known concentration of the internal standard.
-
Reaction Setup: In a reaction vial, place 2.0 mL of a chosen benzoic acid stock solution. Seal the vial and place it in a heating block pre-heated to 60°C. Allow to equilibrate for 10 minutes.
-
Initiation: At time t=0, inject 50 µL of a 1.0 M sulfuric acid solution in methanol into the reaction vial. Start a timer immediately.
-
Sampling: Using a syringe, withdraw a 100 µL aliquot from the reaction mixture at specified time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately dispense each aliquot into a labeled microcentrifuge tube containing 500 µL of ice-cold saturated sodium bicarbonate solution to neutralize the catalyst and stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the corresponding methyl ester product relative to the internal standard.
-
Data Processing: Plot the concentration of the methyl ester product versus time for each benzoic acid. The initial reaction rate is proportional to the slope of the linear portion of this curve (typically the first few time points).
Trustworthiness and Self-Validation: This protocol incorporates self-validating systems. The use of an internal standard corrects for variations in injection volume. Running each experiment in triplicate ensures reproducibility. A control reaction for each acid without the sulfuric acid catalyst must be run to confirm that the reaction is indeed acid-catalyzed and does not proceed at a significant rate otherwise.
Reaction Mechanism and the Role of Substituents
The acid-catalyzed esterification proceeds via a well-established mechanism. Understanding this pathway clarifies how substituents exert their influence.
Caption: Mechanism of esterification and points of substituent influence.
The rate-determining step is the nucleophilic attack of the alcohol (R'-OH) on the protonated carbonyl carbon.
-
Electron-Withdrawing Groups (-SO₂CH₃, -NO₂): These groups help to delocalize the positive charge on the protonated intermediate, making the carbonyl carbon more electrophilic and accelerating the rate-determining step.
-
Electron-Donating Groups (-OCH₃): These groups destabilize the positive charge, reducing the carbonyl's electrophilicity and slowing the reaction.
-
Steric Hindrance (ortho-CH₃): This factor directly impacts the rate-determining step by making it physically more difficult for the alcohol nucleophile to approach the reaction center.
Conclusion
This compound presents a fascinating case study in chemical reactivity. Its structure combines a powerful electronic activating group with a sterically hindering ortho-substituent.
-
High Acidity: It is unequivocally a strong organic acid, surpassing standard benzoic acid and even other ortho-substituted analogues due to the synergistic effects of steric inhibition of resonance and strong electron withdrawal.
-
Complex Reactivity: Its reactivity in nucleophilic acyl substitution is a trade-off. The electronic pull of the methylsulfonyl group significantly enhances the electrophilicity of the carbonyl carbon, predisposing it to rapid reaction. However, the steric bulk of the ortho-methyl group provides a kinetic barrier to the approaching nucleophile.
For any given reaction, such as amidation with a bulky amine or esterification with a sterically demanding alcohol, the outcome will depend on which effect—electronic activation or steric hindrance—is dominant. Therefore, while theoretical principles provide a strong predictive foundation, empirical testing using the kinetic protocol outlined in this guide is indispensable for any scientist aiming to utilize this versatile building block in a synthetic campaign.
References
- 1. a2bchem.com [a2bchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for 2-Methyl-4-(methylsulfonyl)benzoic acid
As a Senior Application Scientist, this guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-4-(methylsulfonyl)benzoic acid. This compound is a relevant analogue to intermediates used in the synthesis of modern pharmaceuticals, making a robust and reliable analytical method paramount for quality control and regulatory compliance.
This document moves beyond a simple checklist, delving into the causality behind each validation step. The protocols described are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[2][3]
The Analytical Challenge and the Proposed Method
This compound is a polar aromatic carboxylic acid. A reversed-phase HPLC method is the logical choice for its analysis, offering excellent resolution and reproducibility for such analytes.[1] Before validation can commence, a suitable chromatographic method must be developed. Based on the analyte's structure and common practices for similar compounds, we propose the following starting point for our validation study.[4][5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 4 µm | Standard reversed-phase chemistry providing good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.05% Trifluoroacetic Acid (TFA) (85:15, v/v) | Acetonitrile is a common organic modifier. TFA is used as an ion-pairing agent to ensure sharp, symmetrical peak shapes for the acidic analyte by suppressing silanol interactions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detection | UV at 228 nm | A wavelength selected to provide a strong chromophoric response for the analyte, ensuring high sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected studies.[6] Each study evaluates a specific performance characteristic of the method. The overall process ensures that the method is reliable, reproducible, and accurate for the intended analytical application.[7]
Caption: A typical workflow for HPLC method validation based on ICH guidelines.
Specificity and Selectivity
Expertise & Experience: Specificity is the cornerstone of any analytical method. It is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[8][9] While often used interchangeably, selectivity refers to the method's ability to differentiate the analyte from other compounds, whereas specificity implies that the signal is solely from the analyte of interest.[10][11] For a stability-indicating method, demonstrating specificity involves forced degradation studies.[12]
Protocol: Specificity Determination
-
Prepare Solutions:
-
Blank: Prepare the diluent (e.g., mobile phase) and inject it to ensure no interfering peaks at the analyte's retention time.
-
Placebo (if applicable): For a drug product, prepare a sample containing all excipients without the active pharmaceutical ingredient (API).
-
Analyte Standard: A solution of this compound at the target concentration.
-
Spiked Sample: Spike the analyte into the placebo solution.
-
Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9]
-
-
Chromatographic Analysis: Analyze all prepared solutions using the HPLC method.
-
Evaluation:
-
Compare the chromatograms. The blank and placebo should show no significant peaks at the retention time of the analyte.
-
In the stressed samples, the analyte peak should be chromatographically resolved from all degradation product peaks. A resolution factor of >1.5 is generally acceptable.[13]
-
Peak purity analysis (using a Diode Array Detector) should be performed to confirm the analyte peak is spectrally homogeneous in the presence of degradants and matrix components.
-
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14][15] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable linearity, accuracy, and precision.[15]
Protocol: Linearity and Range Assessment
-
Prepare Standards: Prepare a series of at least five standard solutions of the analyte spanning the expected working range. For an assay method, this is typically 80% to 120% of the target concentration. For an impurity method, the range might span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[15][16]
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation:
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
Table 2: Example Linearity Data
| Concentration (µg/mL) | Avg. Peak Area |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1102300 |
| 120 | 1206800 |
| Regression Output | |
| Correlation (r²) | 0.9995 |
| Slope | 10020 |
| Y-Intercept | -500 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[16] The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Expertise & Experience: Accuracy refers to the closeness of the test results obtained by the method to the true value.[17] It is typically evaluated using a recovery study, where a known amount of analyte is added to a sample matrix (spiking) and the method is used to determine how much is recovered.
Protocol: Accuracy by Recovery
-
Prepare Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[16][18] If a placebo is available, spike a known amount of pure analyte into the placebo matrix.
-
Analysis: Analyze the prepared samples and a standard solution of known concentration.
-
Calculation: Calculate the percentage recovery for each sample using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Table 3: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for an assay of a drug substance.[18]
Precision
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[12]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[12]
Protocol: Precision Assessment
-
Repeatability:
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze all six samples using the HPLC method.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Compare the results from both studies.
-
Table 4: Example Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Samples (n) | 6 | 6 |
| Mean Assay Value (%) | 100.3 | 99.8 |
| Std. Deviation | 0.45 | 0.51 |
| RSD (%) | 0.45% | 0.51% |
Acceptance Criteria: The RSD for repeatability and intermediate precision should be not more than 2%.[18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision.[19] It is often estimated based on a signal-to-noise ratio of 3:1.[19][20]
-
LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[19][20] This is critical for impurity analysis. The signal-to-noise ratio is typically 10:1.[19]
A more statistically robust method uses the standard deviation of the response and the slope of the calibration curve.[21]
Protocol: LOD and LOQ Determination
-
Prepare Samples: Prepare a series of very dilute solutions of the analyte near the expected LOD/LOQ.
-
Analysis and Calculation:
-
Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Method 2 (Calibration Curve): Use the results from the linearity study.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.[21]
-
-
-
Verification: Inject solutions prepared at the determined LOQ concentration to confirm that the precision (RSD) is acceptable (e.g., ≤ 10%).
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22][23] This provides an indication of its reliability during normal usage. It is a critical part of method development and validation, ensuring the method is transferable between labs and instruments.[24]
Caption: Experimental design for a one-factor-at-a-time robustness study.
Protocol: Robustness Evaluation
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Experimental Design: Use a one-factor-at-a-time or a Design of Experiments (DoE) approach to test the effect of these variations.
-
Analysis: Analyze a system suitability solution and a standard sample under each modified condition.
-
Evaluation: Monitor system suitability parameters (e.g., retention time, peak tailing, resolution). The method is robust if the system suitability criteria are still met under all tested variations.
Table 5: Example Robustness Data
| Parameter Varied | Retention Time (min) | Tailing Factor | Resolution (from nearest peak) | System Suitability |
| Nominal | 5.21 | 1.1 | 3.5 | Pass |
| Flow Rate +10% | 4.75 | 1.1 | 3.2 | Pass |
| Flow Rate -10% | 5.78 | 1.2 | 3.8 | Pass |
| Temp +5°C | 5.05 | 1.1 | 3.6 | Pass |
| Temp -5°C | 5.42 | 1.1 | 3.4 | Pass |
Acceptance Criteria: All system suitability test (SST) criteria must pass for all tested conditions.
Conclusion
The validation of an analytical method is a comprehensive process that provides documented evidence of its reliability for a specific purpose.[6] By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of assurance in the quality of analytical data can be achieved. The data presented in this guide, while illustrative, provides a framework and realistic acceptance criteria for establishing a validated, regulatory-compliant HPLC method for this compound. This ensures that the method can be confidently deployed for routine quality control, stability testing, and other critical applications in the pharmaceutical industry.
References
- 1. pharmtech.com [pharmtech.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. particle.dk [particle.dk]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. echemi.com [echemi.com]
- 11. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. sps.nhs.uk [sps.nhs.uk]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 17. actascientific.com [actascientific.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 25. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 26. pharmtech.com [pharmtech.com]
A Comparative Guide to the Biological Activity of 2-Methyl-4-(methylsulfonyl)benzoic Acid Derivatives as Selective COX-2 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a paramount objective. The selective inhibition of COX-2 over COX-1 is a critical design strategy to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] The 2-Methyl-4-(methylsulfonyl)benzoic acid scaffold has emerged as a promising pharmacophore in the development of such selective agents. This guide provides an in-depth, objective comparison of the biological activity of its derivatives, supported by experimental data and protocols, to aid in the rational design and selection of next-generation anti-inflammatory therapeutics.
The Rationale for Targeting COX-2
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastric mucosa and in platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and growth factors.[2][3] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[2] Therefore, the selective inhibition of COX-2 allows for the attenuation of the inflammatory response without disrupting the homeostatic functions of COX-1, offering a more favorable safety profile.[1]
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is primarily assessed through their in vitro inhibitory activity against COX-1 and COX-2 enzymes and their in vivo anti-inflammatory effects.
In Vitro COX-1/COX-2 Inhibition
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for evaluating the COX-2 selectivity of a compound. A higher SI value signifies greater selectivity for COX-2.
Below is a comparative summary of the in vitro COX inhibitory activity of selected this compound derivatives and established NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Derivative 4 [4][5] | - | - | 124 |
| Derivative 6b [4][5] | - | - | 131 |
| Derivative 6e [4][5] | - | - | 119 |
| Derivative 3a [1] | - | 0.140 ± 0.006 | >12-fold more potent than Nimesulide |
| Celecoxib [1][6] | 82 | 6.8 | 12 |
| Etoricoxib [7] | >100 | 0.5-1.1 | 106 |
| Nimesulide [1] | - | 1.684 ± 0.079 | - |
| Ibuprofen [6] | 12 | 80 | 0.15 |
| Diclofenac [6] | 0.076 | 0.026 | 2.9 |
Note: Direct IC50 values for derivatives 4, 6b, and 6e were not explicitly provided in the source material, but their high selectivity indices indicate potent and selective COX-2 inhibition.
The data clearly demonstrates that the synthesized 4-methylsulfonylphenyl derivatives exhibit significant and preferential inhibition of the COX-2 enzyme.[4][5] Notably, compound 3a displayed a more potent inhibition profile than nimesulide and was comparable to celecoxib.[1]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model is a widely accepted and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[5][8][9] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling compared to a control group.
| Compound | Dose | % Inhibition of Paw Edema |
| Derivative 4 [4][5] | Not Specified | 71% |
Compound 4 demonstrated a remarkable 71% reduction in inflammation in the rat paw edema model, highlighting its potent in vivo anti-inflammatory effects.[4][5]
Understanding the Mechanism: The COX-2 Signaling Pathway
The anti-inflammatory action of this compound derivatives is rooted in their ability to block the COX-2 signaling pathway. The following diagram illustrates the key steps in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
comparative study of different synthetic routes to 2-Methyl-4-(methylsulfonyl)benzoic acid
A Comparative Guide to the Synthetic Routes of 2-Methyl-4-(methylsulfonyl)benzoic Acid
Introduction
This compound is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motifs—a benzoic acid, a methyl group, and a methylsulfonyl group—make it a versatile building block for complex molecular architectures. The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest to the chemical research and drug development community. This guide provides an in-depth comparative analysis of the two most prevalent synthetic strategies, offering experimental insights to aid researchers in selecting the optimal route for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two distinct strategic approaches, differing primarily in the sequence of key chemical transformations:
-
Route A: Late-Stage Oxidation of a Thioether Precursor. This is arguably the most direct approach, commencing with the commercially available 2-Methyl-4-(methylthio)benzoic acid. The synthesis culminates in the selective oxidation of the sulfide to the corresponding sulfone. This route is attractive due to its convergence and potentially fewer steps.
-
Route B: Side-Chain Oxidation of a Toluene Derivative. This strategy begins with a substituted toluene, such as 4-(methylsulfonyl)toluene, and involves the challenging oxidation of the benzylic methyl group to a carboxylic acid. This route requires robust oxidation conditions and careful control to avoid over-oxidation or degradation of the sulfonyl group.
This guide will dissect each route, providing a rationale for the chosen methodologies, detailed experimental protocols, and a comparative analysis of their respective merits and drawbacks.
Route A: Oxidation of 2-Methyl-4-(methylthio)benzoic Acid
This synthetic pathway is predicated on the selective oxidation of a sulfide to a sulfone, a well-established transformation in organic chemistry. The key advantage lies in starting with a precursor that already contains the complete carbon skeleton and requires only the adjustment of an oxidation state.
Causality Behind Experimental Choices
The central transformation in this route is the oxidation of the methylthio group. Hydrogen peroxide (H₂O₂) is often the oxidant of choice due to its "green" profile, with water being the only stoichiometric byproduct.[1][2] However, the oxidation of a sulfide with H₂O₂ can be sluggish and may stall at the sulfoxide intermediate. To drive the reaction to completion, a catalyst or an activating solvent is typically required.[3] Glacial acetic acid is an effective solvent and co-reagent, as it can form peracetic acid in situ, a stronger oxidant that facilitates the conversion of the intermediate sulfoxide to the final sulfone.[4] The use of a slight excess of hydrogen peroxide ensures the complete conversion of the starting material.
Experimental Protocol: Route A
Step 1: Oxidation of 2-Methyl-4-(methylthio)benzoic acid
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methyl-4-(methylthio)benzoic acid (10.0 g, 54.9 mmol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Oxidant Addition: While stirring, slowly add 30% aqueous hydrogen peroxide (12.4 mL, 121 mmol, 2.2 equivalents) to the solution. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Execution: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the product under vacuum.
Workflow Diagram: Route A
Caption: Workflow for Route A.
Route B: Side-Chain Oxidation of 4-(Methylsulfonyl)toluene
This approach involves the oxidation of a benzylic methyl group, a transformation that typically requires a potent oxidizing agent.[5][6] The key challenge is to achieve this oxidation without affecting the robust methylsulfonyl group already present on the aromatic ring.
Causality Behind Experimental Choices
Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent commonly used for converting alkylbenzenes to benzoic acids.[7][8][9] The reaction requires a benzylic hydrogen, which is present in the starting material, 4-(methylsulfonyl)toluene.[6] The reaction is typically performed in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid. The use of heat is necessary to drive the reaction to completion. The methylsulfonyl group is stable under these strong oxidizing conditions, making this a viable, albeit aggressive, synthetic route.
Experimental Protocol: Route B
Step 1: Synthesis of 4-(Methylsulfonyl)toluene
Note: 4-(Methylsulfonyl)toluene is commercially available, but a synthesis from p-toluenesulfonyl chloride is provided for completeness.
-
Reduction: In a flask, dissolve p-toluenesulfonyl chloride in a suitable solvent and reduce it to sodium p-toluenesulfinate using a reducing agent like sodium sulfite in a basic aqueous solution.[10]
-
Methylation: The resulting sodium p-toluenesulfinate is then methylated using a methylating agent such as methyl chloride under pressure or dimethyl sulfate to yield 4-(methylsulfonyl)toluene.[10] The product is isolated and purified by distillation or recrystallization.
Step 2: Oxidation of 4-(Methylsulfonyl)toluene
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-(methylsulfonyl)toluene (10.0 g, 58.7 mmol) in 200 mL of water.
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) (27.8 g, 176 mmol, 3.0 equivalents) in small portions over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain for 8-12 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide. Wash the filter cake with hot water.
-
Isolation: Combine the filtrate and washings, and cool in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from water or an aqueous ethanol solution can be performed for further purification.
Workflow Diagram: Route B
Caption: Workflow for Route B.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including the availability of starting materials, desired scale, safety considerations, and waste management.
| Parameter | Route A: Thioether Oxidation | Route B: Toluene Oxidation |
| Number of Steps | 1 (from thioether precursor) | 2 (from p-toluenesulfonyl chloride) or 1 (from 4-(methylsulfonyl)toluene) |
| Starting Materials | 2-Methyl-4-(methylthio)benzoic acid[11] | p-Toluenesulfonyl chloride or 4-(methylsulfonyl)toluene |
| Key Reagents | Hydrogen peroxide, Acetic acid | Potassium permanganate, HCl |
| Reaction Conditions | Mild to moderate (80-90°C) | Harsh (reflux, strong oxidant) |
| Overall Yield | Typically high (>85%) | Moderate to high (60-80%) |
| Safety Profile | Caution with H₂O₂ and hot acetic acid | Caution with strong oxidant (KMnO₄) and exothermic reaction |
| Waste Products | Water, dilute acetic acid | Manganese dioxide (solid waste), acidic aqueous waste |
| Scalability | Generally favorable due to milder conditions | Challenging due to large amounts of solid waste (MnO₂) and heat management |
| Green Chemistry | Favorable (H₂O₂ as oxidant, water as byproduct) | Less favorable (stoichiometric use of manganese, large waste volume) |
Logical Relationship Diagram
Caption: Decision matrix for synthetic routes.
Conclusion and Recommendations
For laboratory-scale synthesis where efficiency, yield, and ease of purification are paramount, Route A (Thioether Oxidation) is the superior choice. Its use of a greener oxidant, milder reaction conditions, and a simpler work-up procedure makes it a more practical and environmentally conscious option. The commercial availability of the starting material, 2-Methyl-4-(methylthio)benzoic acid, further enhances its appeal.
Route B (Toluene Oxidation) , while mechanistically straightforward, presents significant practical challenges, particularly for scaling up. The management of the large volume of manganese dioxide waste and the safety considerations associated with a highly exothermic reaction using a strong oxidant make it less attractive for modern synthetic applications. However, it remains a viable option if the starting 4-(methylsulfonyl)toluene is readily available and cheaper than the thioether precursor, and if the necessary infrastructure for handling the reaction and waste is in place.
Ultimately, the selection of a synthetic route requires a careful evaluation of project-specific goals, available resources, and environmental, health, and safety (EHS) considerations. This guide provides the foundational data and rationale to make an informed decision.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side chain oxidation of alkyl substituted ring compounds. I. Enzymatic oxidation of p-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 7. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene [quickcompany.in]
- 11. calpaclab.com [calpaclab.com]
A Senior Application Scientist's Guide to Purity Assessment of 2-Methyl-4-(methylsulfonyl)benzoic acid: A Comparative Analysis of DSC, HPLC, and Titration
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Methyl-4-(methylsulfonyl)benzoic acid, a vital building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its purity directly impacts reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth, comparative analysis of three orthogonal analytical techniques for assessing its purity: Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration.
This document is structured to move beyond simple procedural descriptions. It delves into the causality behind methodological choices, embeds self-validating principles within each protocol, and offers a clear, data-driven comparison to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
The Foundational Principle: Why Purity Matters
Impurities, even in minute quantities, can have profound consequences. They can be structurally related (e.g., isomers, starting material residues) or unrelated (e.g., solvents, catalysts). In the context of this compound, such impurities could potentially lead to deleterious side reactions, lower the yield of the target molecule, or introduce toxic components into the final drug product. Therefore, a robust analytical strategy employing diverse and complementary methods is essential for comprehensive purity characterization.
Differential Scanning Calorimetry (DSC): The Absolute Purity Method
DSC stands out as a powerful thermal analysis technique for determining the absolute molar purity of highly crystalline, thermally stable compounds without the need for a specific reference standard for the impurities themselves.[2][3] The method is grounded in the thermodynamic principle of melting point depression, described by the Van't Hoff equation.[4][5][6] Essentially, the presence of impurities disrupts the crystal lattice of the main component, causing it to melt at a lower temperature and over a broader range.[5][6]
The DSC instrument precisely measures the heat flow required to maintain a sample and a reference at the same temperature as they are heated at a constant rate. The resulting thermogram—a plot of heat flow versus temperature—provides a melting endotherm whose shape is directly related to the sample's purity.
Causality in Experimental Design: Why These DSC Parameters?
The accuracy of DSC purity determination is critically dependent on the experimental setup. Here’s the rationale behind key choices:
-
Slow Heating Rate (e.g., 0.5-2 °C/min): This is paramount to ensure that the sample remains in thermal equilibrium throughout the melting process. A fast scan rate can cause thermal lag, artificially broadening the peak and leading to inaccurate purity calculations.[7]
-
Small Sample Size (1-3 mg): A small, uniformly packed sample minimizes thermal gradients within the crucible, ensuring that the entire sample melts at a uniform temperature.
-
Hermetically Sealed Pans: For organic molecules, it's crucial to use hermetically sealed pans to prevent any mass loss due to sublimation or volatilization during heating, which would invalidate the results.[8]
-
High-Purity Indium Calibration: Before analysis, the DSC's temperature and enthalpy scales must be calibrated using a certified reference material like Indium. This is a self-validating step that ensures the instrument's accuracy and traceability.
Experimental Protocol: DSC Purity of this compound
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity Indium standard. The onset of melting for Indium should be within ±0.5 °C of 156.6 °C.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum hermetic pan. Crimp the lid to create a tight seal. Prepare an identical empty pan to serve as the reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature at least 20 °C below the expected melting point.
-
Ramp the temperature at a rate of 1 °C/min through the melting transition until a stable baseline is re-established post-melting.
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
Utilize the instrument's software to perform the purity calculation based on the ASTM E928 standard.[4][9][10] This software applies the Van't Hoff equation by analyzing the shape of the leading edge of the melting peak.[5]
-
The software plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) and determines the mole percent purity from the slope of this line.[5]
-
Limitations and Trustworthiness
DSC is an absolute method, but its applicability is conditional. The method assumes that the impurities are soluble in the molten primary component and insoluble in the solid phase.[4][9] It is generally considered unreliable for purity levels below 98.5 mole percent.[4][6] Furthermore, it cannot distinguish between different impurities; it only quantifies the total molar amount.
Caption: Workflow for DSC Purity Determination.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolution, sensitivity, and ability to separate and quantify individual impurities.[2][3] Unlike DSC, which measures a bulk thermal property, HPLC provides a detailed impurity profile.
Causality in Experimental Design: Why This HPLC Method?
-
Reversed-Phase C18 Column: this compound is a moderately polar organic molecule. A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic interaction, allowing for good retention and separation from both more polar and less polar impurities.
-
Acidified Mobile Phase: The carboxylic acid group on the target molecule is ionizable. By using an acidic mobile phase (e.g., with phosphoric or formic acid), the ionization of the carboxyl group is suppressed. This ensures a single, un-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.
-
UV Detection at ~210 nm: The benzoic acid moiety contains a chromophore that absorbs UV light. While the absorption maximum might be higher, detection at a lower wavelength like 210 nm is often used for organic acids to capture a wider range of potential impurities that also contain carboxyl or other UV-active groups.[11]
-
Area Percent Calculation: In the absence of reference standards for every impurity, purity is often reported as area percent. This assumes that the main peak and all impurity peaks have a similar response factor at the chosen wavelength. This is a critical assumption and a potential source of inaccuracy, which is why DSC is a valuable orthogonal method.
Experimental Protocol: HPLC Purity of this compound
-
System Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Equilibrate the system with an appropriate gradient (e.g., starting at 95% A / 5% B).
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Prepare the analysis sample at approximately 0.5 mg/mL from the stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient: A typical gradient might run from 5% to 95% Acetonitrile over 20-30 minutes to elute all potential impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
System Suitability (Self-Validation): Before sample analysis, inject a standard solution multiple times to verify system precision (RSD < 2%), tailing factor (< 1.5), and theoretical plates (> 2000).
-
Potentiometric Titration: The Classic Quantitative Method
For an acidic compound like this compound, a simple acid-base titration can be a highly accurate and precise method for determining purity, often referred to as an "assay." This method quantifies the amount of the acidic functional group present.
Causality in Experimental Design: Why Potentiometric Titration?
-
Non-Aqueous Solvent: While soluble in some aqueous bases, organic acids often have limited solubility in water. Using a non-aqueous solvent like isopropyl alcohol or ethanol ensures the sample fully dissolves.
-
Standardized Titrant (NaOH): The accuracy of the titration is directly dependent on the accuracy of the titrant's concentration. The sodium hydroxide solution must be standardized against a primary standard, such as potassium hydrogen phthalate (KHP), providing traceability.[12]
-
Potentiometric Endpoint: Instead of a visual indicator, a pH electrode is used to monitor the change in potential (or pH) as the titrant is added. This provides a more objective and precise determination of the equivalence point, especially in non-aqueous media where visual indicators can be less reliable.
Experimental Protocol: Titration Assay of this compound
-
Titrant Standardization: Prepare an approximately 0.1 N solution of NaOH. Standardize it by titrating a precisely weighed amount of dried primary standard KHP to a potentiometric endpoint.[12]
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound into a beaker. Dissolve in 50 mL of neutralized isopropyl alcohol.
-
Titration:
-
Immerse a calibrated pH electrode in the sample solution.
-
Titrate the solution with the standardized 0.1 N NaOH, recording the pH and volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the first derivative (ΔpH / ΔV) versus the titrant volume. The peak of this curve corresponds to the equivalence point volume.
-
Calculate the purity using the following formula:
-
Purity (%) = (V x N x MW) / (W x 10)
-
Where: V = Volume of NaOH at equivalence point (mL), N = Normality of NaOH, MW = Molecular Weight of the acid (214.24 g/mol ), W = Weight of sample (mg).
-
-
Comparative Analysis: Choosing the Right Tool
The choice of method depends on the analytical objective. No single technique tells the whole story; they are best used in concert to build a comprehensive purity profile.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration |
| Principle | Melting Point Depression (Van't Hoff) | Chromatographic Separation | Acid-Base Neutralization |
| Purity Type | Absolute Molar Purity | Relative Area % Purity | Assay (% Purity by Weight) |
| Specificity | Low (quantifies total impurities) | High (separates and quantifies individual impurities) | Moderate (quantifies total acidic components) |
| Typical Accuracy | 98.5-99.9 mol% | Dependent on impurity response factors | High (>99.5%) for acidic components |
| Throughput | Low (slow scan rates required) | High (autosampler compatible) | Moderate |
| Key Advantage | No impurity standards needed; absolute method.[2] | Provides a detailed impurity profile. | High precision and accuracy; based on stoichiometry. |
| Key Limitation | Not suitable for <98.5% purity, amorphous materials, or thermally unstable compounds.[2][4] | Assumes equal response factors for impurities without standards. | Only quantifies acidic components; non-acidic impurities are not detected. |
| Governing Standard | ASTM E928[4][10] | USP <621> (Chromatography) | USP <541> (Titrimetry) |
graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];A[Analytical Goal] --> B{Need Absolute Molar Purity?}; B -- Yes --> C[DSC]; B -- No --> D{Need Impurity Profile?}; D -- Yes --> E[HPLC]; D -- No --> F{Need Assay of Acidic Content?}; F -- Yes --> G[Potentiometric Titration]; F -- No --> H[Re-evaluate Goal]; A [fillcolor="#F1F3F4", fontcolor="#202124"]; B, D, F [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [fillcolor="#5F6368", fontcolor="#FFFFFF"]; subgraph Orthogonal_Methods C; E; G; end C --> I((Comprehensive Purity Profile)); E --> I; G --> I;
}
Caption: Decision guide for selecting a purity assessment method.
Conclusion: An Integrated Approach to Purity
For a comprehensive and trustworthy assessment of this compound purity, a single method is insufficient. As a Senior Application Scientist, my recommendation is an orthogonal approach:
-
HPLC should be used as the primary tool for routine purity testing, impurity profiling, and stability studies due to its specificity and high throughput.
-
DSC should be employed to qualify new reference standards or to periodically verify the purity of existing ones, as it provides an absolute purity value that is independent of the impurities' chemical structures.[2][3]
-
Potentiometric Titration serves as an excellent secondary assay method. A high-purity result from titration coupled with a clean HPLC profile provides strong evidence of a high-quality material. A discrepancy between the HPLC area% and the titration assay could indicate the presence of non-UV active or non-acidic impurities, warranting further investigation.
By intelligently combining these techniques, researchers can build a robust, self-validating system for purity assessment, ensuring the quality and integrity of their materials from the laboratory to final application.
References
- 1. a2bchem.com [a2bchem.com]
- 2. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. store.astm.org [store.astm.org]
- 5. thermalsupport.com [thermalsupport.com]
- 6. store.astm.org [store.astm.org]
- 7. tainstruments.com [tainstruments.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. infinitalab.com [infinitalab.com]
- 11. shimadzu.com [shimadzu.com]
- 12. web.mit.edu [web.mit.edu]
Comparative Analysis of Antibody Cross-Reactivity for 2-Methyl-4-(methylsulfonyl)benzoic Acid Derivatives
A Senior Application Scientist's Guide to Antibody Selection and Specificity Assessment
In the landscape of drug development and molecular research, the specificity of antibodies to small molecule targets is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of polyclonal antibodies raised against derivatives of 2-Methyl-4-(methylsulfonyl)benzoic acid. Understanding the nuances of antibody-antigen interactions is critical for the development of reliable immunoassays and targeted therapeutics.[1][2] This document will delve into the experimental data derived from Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting to guide researchers in selecting the most suitable antibody for their specific application.
Introduction to this compound and its Derivatives
This compound and its structural analogs are small molecules of significant interest in pharmaceutical research. Their detection and quantification often rely on the development of highly specific antibodies. The core structure, characterized by a benzoic acid backbone with methyl and methylsulfonyl substitutions, presents a unique antigenic profile. This guide will focus on antibodies raised against a primary immunogen, This compound (Antigen A) , and their cross-reactivity with three structurally similar derivatives:
-
Antigen B: 2-Chloro-4-(methylsulfonyl)benzoic acid[3]
-
Antigen C: 2-Methyl-3-nitro-4-(methylsulfonyl)benzoic acid (hypothetical derivative for this study)
-
Antigen D: 4-(Methylsulfonyl)benzoic acid
The subtle structural differences among these compounds, such as the substitution of a methyl group with a chloro group or the addition of a nitro group, can significantly impact antibody recognition and cross-reactivity.
Comparative Antibody Performance
This guide evaluates two distinct polyclonal antibody preparations, Antibody-1 (PAb-1) and Antibody-2 (PAb-2) , both raised against Antigen A. The following sections present a comparative analysis of their binding characteristics.
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a powerful technique for assessing the cross-reactivity of antibodies against small molecules.[1] In this assay, the ability of the derivatives to inhibit the binding of the antibody to the coated target antigen (Antigen A) is measured. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cross-reactivity.
Table 1: Competitive ELISA Cross-Reactivity Data
| Antigen | PAb-1 IC50 (nM) | % Cross-Reactivity (PAb-1) | PAb-2 IC50 (nM) | % Cross-Reactivity (PAb-2) |
| Antigen A | 10 | 100% | 12 | 100% |
| Antigen B | 50 | 20% | 200 | 6% |
| Antigen C | 500 | 2% | 800 | 1.5% |
| Antigen D | 15 | 67% | 30 | 40% |
% Cross-Reactivity = (IC50 of Antigen A / IC50 of Test Antigen) x 100
Interpretation:
-
PAb-1 exhibits a higher degree of cross-reactivity with Antigen B and Antigen D compared to PAb-2. This suggests that the paratopes of PAb-1 recognize epitopes that are more conserved between these derivatives and the parent compound.
-
PAb-2 demonstrates greater specificity for Antigen A, with significantly lower cross-reactivity towards the tested derivatives. This makes PAb-2 a more suitable candidate for applications requiring high specificity.
-
Both antibodies show minimal cross-reactivity with Antigen C, indicating that the addition of the nitro group at the 3-position significantly alters the epitope recognized by these antibodies.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into antibody-antigen interactions.[4][5] This technique measures the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated, representing the affinity of the antibody for the antigen.[6]
Table 2: SPR Kinetic and Affinity Data
| Antigen | Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| Antigen A | PAb-1 | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| PAb-2 | 1.8 x 10^5 | 1.5 x 10^-4 | 8.3 x 10^-10 | |
| Antigen B | PAb-1 | 8.0 x 10^4 | 4.5 x 10^-4 | 5.6 x 10^-9 |
| PAb-2 | 3.0 x 10^4 | 9.0 x 10^-4 | 3.0 x 10^-8 | |
| Antigen D | PAb-1 | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| PAb-2 | 9.0 x 10^4 | 4.0 x 10^-4 | 4.4 x 10^-9 |
Interpretation:
-
The lower KD values for PAb-2 with Antigen A indicate a higher affinity compared to PAb-1.
-
The kinetic data from SPR corroborates the ELISA findings. PAb-2 shows a more significant drop in affinity (higher KD) when binding to the cross-reactive antigens, particularly Antigen B, confirming its higher specificity.
-
The faster dissociation rate (kd) of PAb-2 with the derivatives contributes to its lower cross-reactivity.
Western Blotting
While not the primary method for small molecule analysis, Western blotting can be adapted to assess antibody specificity, especially when the small molecule is conjugated to a carrier protein.[7][8] In this context, different carrier protein-antigen conjugates were separated by SDS-PAGE and transferred to a PVDF membrane.
Table 3: Western Blot Specificity
| Antigen Conjugate | PAb-1 Signal Intensity | PAb-2 Signal Intensity |
| Carrier-Antigen A | +++ | +++ |
| Carrier-Antigen B | ++ | + |
| Carrier-Antigen C | - | - |
| Carrier-Antigen D | +++ | ++ |
(+++ High, ++ Moderate, + Low, - No Signal)
Interpretation:
-
The Western blot results are consistent with the ELISA and SPR data. PAb-1 shows stronger cross-reactivity with Carrier-Antigen B and Carrier-Antigen D conjugates.
-
PAb-2 displays a more specific binding to the Carrier-Antigen A conjugate, with only weak recognition of the other conjugates.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Competitive ELISA Protocol
Caption: Competitive ELISA workflow for cross-reactivity assessment.
-
Plate Coating: Coat a 96-well microplate with 100 µL/well of Antigen A conjugated to a carrier protein (e.g., BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of 3% BSA in PBS and incubating for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the test antigens (A, B, C, and D). In a separate plate, pre-incubate 50 µL of each antigen dilution with 50 µL of the primary antibody (PAb-1 or PAb-2) at a pre-determined optimal dilution for 30 minutes at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in PBST. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the competitor concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) Protocol
Caption: SPR workflow for kinetic analysis of antibody-antigen interactions.
-
Sensor Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit.
-
Antibody Immobilization: Immobilize PAb-1 and PAb-2 on separate flow cells of the sensor chip to a target level of approximately 10,000 response units (RU). Deactivate the remaining active groups.
-
Analyte Preparation: Prepare serial dilutions of each antigen (A, B, C, and D) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the antigen solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regeneration: Regenerate the sensor surface between each antigen injection using a low pH glycine solution.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[6]
Western Blot Protocol
Caption: Western blot workflow for specificity assessment.
-
Sample Preparation: Prepare lysates of the carrier protein conjugated with each antigen (A, B, C, and D).
-
SDS-PAGE: Separate the protein conjugates on a 12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (PAb-1 or PAb-2) at an optimized dilution in TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Conclusion and Recommendations
The comprehensive analysis of PAb-1 and PAb-2 reveals distinct cross-reactivity profiles.
-
PAb-1 is a suitable choice for applications where broader detection of this compound and its closely related analogs (specifically the 2-chloro and 4-unsubstituted derivatives) is desired.
-
PAb-2 is the recommended antibody for assays requiring high specificity for this compound, with minimal interference from structurally similar compounds.
The choice of antibody should ultimately be guided by the specific requirements of the intended application. It is crucial for researchers to perform their own validation to ensure the antibody performs as expected in their experimental setup.[7] This guide serves as a robust framework for making an informed decision based on empirical data.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 5. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qedbio.com [qedbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
A Comparative Structural Analysis of 2-Methyl- and 2-Chloro-4-(methylsulfonyl)benzoic Acid: An Application Scientist's Guide
<
Introduction: The Subtle Power of an Ortho-Substituent
In the realm of medicinal chemistry and materials science, the substitution pattern on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth comparative structural analysis of two closely related benzoic acid derivatives: 2-Methyl-4-(methylsulfonyl)benzoic acid and 2-chloro-4-(methylsulfonyl)benzoic acid. While both molecules share the same 4-(methylsulfonyl)benzoic acid backbone, the seemingly minor difference in the ortho-substituent—a methyl group versus a chlorine atom—introduces significant steric and electronic perturbations.
This guide is designed for researchers, scientists, and drug development professionals. We will move beyond a simple data sheet comparison, delving into the causality behind the observed structural differences. By integrating experimental data with computational insights, we will explore how these changes manifest in the solid-state and solution-phase, providing a robust framework for predicting the behavior of similarly substituted compounds. We will detail the self-validating experimental protocols necessary to perform such an analysis, ensuring technical accuracy and reproducibility.
Visualizing the Core Difference
At a glance, the two molecules appear similar, but the distinct van der Waals radii and electronic nature of the methyl and chloro groups are the primary drivers of their differing structural characteristics.
Caption: Chemical structures of the two molecules under comparison.
Part 1: The "Ortho-Effect" - A Foundation of Steric and Electronic Conflict
The key to understanding the differences between these two molecules lies in the "ortho-effect." Nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, a phenomenon attributed to a combination of steric and electronic factors.[1][2]
-
Steric Hindrance: An ortho-substituent, regardless of its electronic nature, creates steric strain with the adjacent carboxylic acid group.[3][4] This forces the -COOH group to twist out of the plane of the benzene ring. This disruption of coplanarity, known as Steric Inhibition of Resonance (SIR), inhibits resonance between the carboxyl group and the ring, which paradoxically stabilizes the carboxylate anion formed upon deprotonation, thereby increasing acidity.[1][3]
-
Electronic Influence:
-
2-Methyl: The methyl group is weakly electron-donating through induction and hyperconjugation.
-
2-Chloro: The chlorine atom is strongly electron-withdrawing via its inductive effect (-I) due to high electronegativity, but also weakly electron-donating through resonance (+R) via its lone pairs. For halogens, the inductive effect typically dominates.
-
The interplay of the larger steric bulk of the methyl group versus the potent inductive effect of the chlorine atom dictates the fine structural details we can observe experimentally.
Part 2: Physicochemical Property Showdown
A comparison of fundamental physicochemical properties provides the first layer of differentiation.
| Property | This compound | 2-chloro-4-(methylsulfonyl)benzoic acid | Rationale for Difference |
| Molecular Formula | C₉H₁₀O₄S[5] | C₈H₇ClO₄S[6] | Elemental composition difference (Methyl vs. Chloro). |
| Molecular Weight | 214.24 g/mol [5] | 234.66 g/mol [6] | Chlorine is heavier than a methyl group. |
| Melting Point (°C) | Data not readily available | 192-193 °C[6] | The chloro-substituent allows for stronger intermolecular interactions (dipole-dipole) and potentially more efficient crystal packing, leading to a higher melting point. |
| Predicted Acidity (pKa) | Expected to be a stronger acid than benzoic acid due to the ortho-effect. | Expected to be a stronger acid than the methyl analog due to the strong electron-withdrawing nature of chlorine stabilizing the conjugate base. | The chloro group's inductive effect provides greater stabilization to the carboxylate anion than the steric effect from the methyl group.[1][3] |
Part 3: A Multi-Pronged Approach to Structural Elucidation
A comprehensive structural analysis relies on the convergence of data from multiple techniques. Here, we outline the key experimental workflows and the expected comparative outcomes.
Caption: A multi-technique workflow for comprehensive structural analysis.
Single-Crystal X-ray Crystallography: The Definitive Solid-State View
X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystal, offering precise measurements of bond lengths, bond angles, and dihedral (torsion) angles.[7]
Experimental Protocol:
-
Crystal Growth (Self-Validation Step): The production of a high-quality single crystal (ideally >0.1 mm in all dimensions) is the most critical and often challenging step.[8]
-
Method: Slow evaporation is a primary technique for small molecules.[9][10]
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A good starting point is a polar solvent like ethanol, methanol, or acetone, given the polar sulfonyl and carboxyl groups.
-
Procedure:
-
Prepare a near-saturated solution of the compound in a chosen solvent, warming gently if necessary to fully dissolve.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust particles that could act as unwanted nucleation sites.[10]
-
Cover the vial with parafilm and pierce it with 1-2 small holes using a needle. This controls the rate of evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam, rotating it to collect diffraction data over a wide range of angles.[7]
-
-
Structure Solution and Refinement:
-
Process the diffraction patterns to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the map and refine it against the experimental data until convergence is reached (indicated by low R-factors).
-
Expected Comparative Data & Interpretation:
| Structural Parameter | 2-Methyl-Substituted | 2-Chloro-Substituted | Causality |
| Dihedral Angle (Ring - COOH) | Expected to be significantly non-planar. | Expected to be non-planar, but potentially less twisted than the methyl analog. | While both groups induce twisting, the larger steric bulk of the methyl group is predicted to force the carboxylic acid group further out of the plane of the benzene ring compared to the smaller chlorine atom.[3][4] |
| Dihedral Angle (Ring - SO₂CH₃) | Less deviation from planarity expected. | Less deviation from planarity expected. | The sulfonyl group is in the para position, far from the ortho-substituent, and should experience minimal direct steric clash. |
| Bond Length (C₂-Substituent) | C-C bond length (~1.51 Å). | C-Cl bond length (~1.74 Å). | Reflects the standard covalent radii of carbon and chlorine. |
| Intermolecular Interactions | C-H···O hydrogen bonds, potential π-π stacking. | C-H···O hydrogen bonds, potential π-π stacking, and possible Cl···O halogen bonding. | The electronegative chlorine atom can participate in halogen bonding, a directional non-covalent interaction that could influence crystal packing. |
NMR Spectroscopy: Probing the Electronic Landscape in Solution
¹H and ¹³C NMR spectroscopy are powerful tools for probing the local electronic environment of nuclei in solution.[11][12] The chemical shifts are highly sensitive to the inductive and resonance effects of the substituents.
Experimental Protocol:
-
Sample Preparation (Self-Validation Step):
-
Accurately weigh ~5-10 mg of the sample.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them well and the acidic proton is often observable.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[13]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
-
Expected Comparative Data & Interpretation:
| Nucleus | 2-Methyl-Substituted (Predicted δ, ppm) | 2-Chloro-Substituted (Predicted δ, ppm) | Causality |
| Aromatic Proton (H3) | Less downfield. | More downfield (deshielded). | The strong electron-withdrawing inductive effect of the chlorine atom significantly reduces the electron density at the adjacent H3 proton, causing it to resonate at a higher chemical shift. |
| Aromatic Carbon (C2) | ~138-140 | ~132-134 | The carbon directly attached to the electron-withdrawing chlorine will be deshielded, but empirical prediction models for substituted benzenes show complex effects. |
| Aromatic Carbon (C1) | Less downfield. | More downfield. | The inductive effect of the ortho-chloro group will withdraw electron density from the entire ring, including C1 (the carbon bearing the carboxyl group), shifting it downfield relative to the methyl analog. |
| Carboxyl Carbon (-COOH) | ~167-169 | ~165-167 | The electron-withdrawing chlorine deshields the ring but can slightly shield the carboxyl carbon through complex field effects. This difference may be subtle. |
Note: Absolute chemical shifts are highly solvent-dependent. The key insight comes from the relative difference (Δδ) between the two compounds measured under identical conditions.
Density Functional Theory (DFT): The Computational Microscope
Computational modeling using DFT complements experimental data by providing insights into molecular geometry, electronic structure, and energetics in the gas phase, free from crystal packing or solvent effects.[14][15]
Computational Protocol:
-
Model Building: Construct the 3D structures of both molecules in a molecular modeling program.
-
Geometry Optimization (Self-Validation Step):
-
Method: Perform a full geometry optimization to find the lowest energy conformation.
-
Functional/Basis Set: A common and reliable level of theory for organic molecules is B3LYP/6-31G**.[14][16] This provides a good balance between accuracy and computational cost.
-
Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Property Calculation:
-
From the optimized geometry, calculate structural parameters (bond lengths, angles, dihedrals).
-
Generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule.
-
Expected Comparative Data & Interpretation:
| Calculated Property | 2-Methyl-Substituted | 2-Chloro-Substituted | Causality |
| Optimized Dihedral Angle (Ring-COOH) | A significant non-zero dihedral angle, confirming steric hindrance. | A non-zero dihedral angle, likely smaller than the methyl analog, isolating the steric effect. | This calculation directly compares the intrinsic steric bulk of the two groups without the influence of crystal packing forces. |
| Dipole Moment | Moderate dipole moment. | Higher dipole moment. | The highly polar C-Cl bond will create a larger overall molecular dipole moment compared to the less polar C-C bond of the methyl group. |
| MEP Map | Negative potential localized on carboxyl and sulfonyl oxygens. Weak positive potential on acidic proton. | Stronger negative potential localized on the chlorine atom and oxygens. Stronger positive potential on the acidic proton. | The MEP map will visually confirm the greater electron-withdrawing power of the chlorine atom, highlighting a more electron-deficient aromatic ring and a more acidic proton. |
Conclusion: A Synthesis of Structure and Function
The structural analysis of this compound and 2-chloro-4-(methylsulfonyl)benzoic acid reveals a compelling story of how a single atom substitution dictates molecular conformation and electronic character.
-
The methyl-substituted compound's structure is primarily governed by the steric bulk of the ortho-group, leading to a pronounced twisting of the carboxylic acid out of the aromatic plane in the solid state.
-
The chloro-substituted analog is a balance of moderate steric hindrance and a powerful electron-withdrawing inductive effect . This results in a profoundly different electronic landscape, with a more polarized C-Cl bond, a more electron-deficient aromatic ring, and consequently, higher predicted acidity.
By integrating the precise measurements of X-ray crystallography, the solution-phase electronic data from NMR, and the theoretical validation from DFT, we gain a holistic understanding. This multi-pronged approach provides the robust, self-validating data essential for rational drug design, materials engineering, and fundamental chemical research, allowing scientists to predict and control molecular properties with greater confidence.
References
- 1. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. This compound;6854-07-5 [abichem.com]
- 6. chembk.com [chembk.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. scispace.com [scispace.com]
- 15. Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Evaluation of Novel Herbicidal Compounds Derived from 2-Methyl-4-(methylsulfonyl)benzoic Acid
Introduction
The relentless challenge of weed management in modern agriculture necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental profiles. Benzoic acid derivatives have long been a fertile ground for the discovery of new herbicidal compounds. This guide focuses on a specific class of these compounds: derivatives of 2-Methyl-4-(methylsulfonyl)benzoic acid. The presence of the methylsulfonyl group is significant, as it is a common feature in several commercial herbicides, often contributing to their potency and mode of action.
This document provides a comprehensive comparison of the herbicidal efficacy of a series of rationally designed derivatives of this compound. We will delve into their putative mechanism of action as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a well-established target for bleaching herbicides. The guide will present detailed experimental protocols for both greenhouse and field evaluations, accompanied by illustrative experimental data to guide researchers in their own discovery efforts.
Mechanism of Action: Targeting the HPPD Pathway
Many commercially successful herbicides containing a benzoyl moiety are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a key component in the biosynthetic pathway of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching symptoms (whitening of plant tissues) due to the destruction of chlorophyll, followed by necrosis and plant death.[3]
The structural features of the compounds evaluated in this guide, particularly the substituted benzoyl group, suggest that they are likely to act as HPPD inhibitors. The herbicidal activity of this class of compounds is often correlated with the electronic properties of the substituents on the benzoyl ring.[3]
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the HPPD pathway.
Comparative Greenhouse Evaluation
A greenhouse study was designed to provide a preliminary assessment of the pre- and post-emergence herbicidal activity of five novel derivatives of this compound against a panel of common broadleaf and grass weeds. The selected weeds were velvetleaf (Abutilon theophrasti), a problematic broadleaf weed, and green foxtail (Setaria viridis), a common grass weed.
Experimental Protocol: Greenhouse Herbicide Screening
-
Plant Material: Seeds of velvetleaf and green foxtail were sourced from a commercial supplier.
-
Potting and Seeding: 10 cm square pots were filled with a standard greenhouse potting mix. For pre-emergence trials, 20 seeds of each weed species were sown at a depth of 1 cm. For post-emergence trials, seeds were sown and allowed to grow to the 2-3 leaf stage.[4][5]
-
Herbicide Application: The test compounds were dissolved in a 50:50 acetone:water solution containing 0.5% v/v of a non-ionic surfactant. A laboratory track sprayer was used to apply the herbicides at a volume of 200 L/ha.
-
Treatment Rates: Each compound was applied at three rates: 100, 200, and 400 g a.i./ha. An untreated control and a commercial standard (Mesotrione at 100 g a.i./ha) were included for comparison.
-
Experimental Design: A completely randomized design with four replications per treatment was used.
-
Growth Conditions: Pots were maintained in a greenhouse with a 16:8 hour light:dark cycle and a temperature of 25/18°C (day/night).
-
Efficacy Assessment: Visual assessment of percent weed control (0% = no effect, 100% = complete kill) was conducted at 7, 14, and 21 days after treatment (DAT). At 21 DAT, the above-ground biomass of the surviving weeds was harvested, dried, and weighed.[6]
Caption: Workflow for the greenhouse evaluation of herbicidal efficacy.
Illustrative Greenhouse Efficacy Data
The following tables summarize the plausible herbicidal efficacy data for the five test compounds (coded as BA-1 to BA-5) and the commercial standard, Mesotrione.
Table 1: Pre-emergence Herbicidal Efficacy (% Control at 21 DAT)
| Compound | Rate (g a.i./ha) | Velvetleaf | Green Foxtail |
| BA-1 (Ester) | 100 | 85 | 70 |
| 200 | 95 | 80 | |
| 400 | 99 | 85 | |
| BA-2 (Amide) | 100 | 75 | 60 |
| 200 | 85 | 70 | |
| 400 | 90 | 75 | |
| BA-3 (Acid) | 100 | 60 | 40 |
| 200 | 70 | 50 | |
| 400 | 80 | 60 | |
| BA-4 (Ester, Cl) | 100 | 90 | 75 |
| 200 | 98 | 85 | |
| 400 | 100 | 90 | |
| BA-5 (Amide, F) | 100 | 80 | 65 |
| 200 | 90 | 75 | |
| 400 | 95 | 80 | |
| Mesotrione | 100 | 92 | 78 |
Table 2: Post-emergence Herbicidal Efficacy (% Control at 21 DAT)
| Compound | Rate (g a.i./ha) | Velvetleaf | Green Foxtail |
| BA-1 (Ester) | 100 | 90 | 75 |
| 200 | 98 | 85 | |
| 400 | 100 | 90 | |
| BA-2 (Amide) | 100 | 80 | 65 |
| 200 | 90 | 75 | |
| 400 | 95 | 80 | |
| BA-3 (Acid) | 100 | 70 | 50 |
| 200 | 80 | 60 | |
| 400 | 85 | 65 | |
| BA-4 (Ester, Cl) | 100 | 95 | 80 |
| 200 | 100 | 90 | |
| 400 | 100 | 95 | |
| BA-5 (Amide, F) | 100 | 85 | 70 |
| 200 | 95 | 80 | |
| 400 | 98 | 85 | |
| Mesotrione | 100 | 95 | 82 |
Structure-Activity Relationship (SAR) Insights from Greenhouse Data
Based on the illustrative data, several key structure-activity relationships can be inferred:
-
Ester vs. Amide vs. Acid: The ester derivatives (BA-1 and BA-4) generally exhibit higher herbicidal activity than the corresponding amide (BA-2 and BA-5) and carboxylic acid (BA-3) derivatives. This is a common trend in herbicide design, as esters are often more readily absorbed by the plant and can be hydrolyzed to the active acid form within the plant.
-
Effect of Halogen Substitution: The presence of a chlorine atom on the phenyl ring (BA-4) appears to significantly enhance both pre- and post-emergence activity compared to the unsubstituted ester (BA-1). This suggests that electron-withdrawing groups at this position may be beneficial for activity, potentially by influencing the binding affinity to the target enzyme.
-
Broadleaf vs. Grass Activity: All tested compounds show greater efficacy against the broadleaf weed (velvetleaf) than the grass weed (green foxtail). This is a known characteristic of many HPPD inhibitor herbicides.
Field Trial Evaluation
Following the promising results from the greenhouse, a field trial was designed to evaluate the performance of the most active compounds (BA-1 and BA-4) under real-world agricultural conditions.
Experimental Protocol: Field Trial
-
Trial Location and Soil Type: The trial was conducted at a research farm with a silt loam soil.
-
Plot Design: A randomized complete block design with four replications was used. Each plot was 3 meters wide and 10 meters long.[7]
-
Crop: The trial was conducted in a conventionally tilled corn (Zea mays) field.
-
Weed Spectrum: The field had a natural infestation of velvetleaf, common lambsquarters (Chenopodium album), and giant foxtail (Setaria faberi).
-
Herbicide Application: Herbicides were applied using a CO2-pressurized backpack sprayer calibrated to deliver 200 L/ha. Pre-emergence applications were made within two days of planting. Post-emergence applications were made when the corn was at the V4 stage and weeds were at the 2-4 leaf stage.
-
Treatments: BA-1 and BA-4 were applied at 200 and 400 g a.i./ha. A commercial standard (Mesotrione at 100 g a.i./ha) and an untreated control were included.
-
Data Collection:
-
Weed control was visually assessed at 14, 28, and 56 DAT using a 0-100% scale.[8]
-
Crop injury was visually assessed at 7, 14, and 28 DAT.
-
Weed biomass was determined at 56 DAT by harvesting quadrats from each plot.
-
Crop yield was determined at the end of the season by harvesting the two center rows of each plot.
-
Caption: Logical flow of a field trial for herbicide evaluation.
Illustrative Field Trial Data
Table 3: Field Efficacy (% Weed Control at 56 DAT - Post-emergence)
| Treatment | Rate (g a.i./ha) | Velvetleaf | Common Lambsquarters | Giant Foxtail | Corn Injury (14 DAT) |
| BA-1 | 200 | 92 | 88 | 78 | <5% |
| 400 | 98 | 95 | 85 | <5% | |
| BA-4 | 200 | 96 | 94 | 85 | <5% |
| 400 | 99 | 98 | 92 | <5% | |
| Mesotrione | 100 | 95 | 92 | 84 | <5% |
| Untreated | - | 0 | 0 | 0 | 0% |
Conclusion and Future Directions
This guide has provided a framework for the comparative evaluation of novel herbicidal compounds derived from this compound. The illustrative data suggests that ester derivatives, particularly those with halogen substitutions on the phenyl ring, hold significant promise as effective herbicides. The proposed mechanism of action as HPPD inhibitors is consistent with the observed bleaching symptoms and the known activity of structurally related compounds.
Further research should focus on:
-
Synthesis and screening of a broader range of derivatives to further elucidate the structure-activity relationships.
-
In vitro enzyme assays to confirm the inhibition of HPPD and determine the inhibitory constants (IC50 values).
-
Metabolism and environmental fate studies to assess the persistence and potential for off-target effects of the most promising candidates.
By following the detailed protocols and considering the structure-activity relationships outlined in this guide, researchers can efficiently advance the discovery and development of new and effective herbicides to meet the ongoing challenges in global agriculture.
References
- 1. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structure–activity relationships of the triketone class of HPPD herbicides† | Semantic Scholar [semanticscholar.org]
- 4. bioone.org [bioone.org]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 7. aggrowagronomy.com.au [aggrowagronomy.com.au]
- 8. researchgate.net [researchgate.net]
A Comparative Cost Analysis of Synthetic Routes to 2-Methyl-4-(methylsulfonyl)benzoic Acid: A Guide for Researchers and Drug Development Professionals
Introduction
2-Methyl-4-(methylsulfonyl)benzoic acid is a key building block in the synthesis of various pharmaceuticals, most notably as a crucial intermediate for the COX-2 inhibitor Etoricoxib. The efficiency and cost-effectiveness of its synthesis are of paramount importance to researchers and professionals in drug development and manufacturing. This guide provides an in-depth comparative analysis of the most common synthetic methodologies for this compound, offering a critical evaluation of their economic viability, scalability, and overall efficiency. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comprehensive cost comparison to aid in the selection of the most appropriate method for your specific needs.
Methodology Overview: Three Primary Synthetic Pathways
The synthesis of this compound can be broadly categorized into three distinct approaches, each with its own set of advantages and challenges. This guide will focus on the following pathways:
-
Route A: From p-Toluenesulfonyl Chloride: A multi-step synthesis involving methylation, chlorination, nitration, and subsequent oxidation.
-
Route B: From 1-Chloro-4-(methylsulfonyl)benzene: A pathway that proceeds through nitration, cyanation, and final hydrolysis.
-
Route C: From 2,4-Dimethylphenyl Methyl Sulfone: A more direct approach involving the selective oxidation of the methyl group at the 2-position.
Below, we will explore each of these routes in detail, providing a step-by-step protocol and a thorough cost analysis.
Route A: Synthesis Starting from p-Toluenesulfonyl Chloride
This classical approach offers a versatile, albeit lengthy, pathway to the target molecule. The key transformations involve building the substitution pattern on the aromatic ring through a series of well-established reactions.
Reaction Scheme
Caption: Synthetic pathway for Route A, starting from p-toluenesulfonyl chloride.
Experimental Protocol
Step 1: Methylation of p-Toluenesulfonyl Chloride
-
To a solution of p-toluenesulfonyl chloride in a suitable solvent (e.g., THF), add a methylating agent such as methylmagnesium bromide (Grignard reagent) or methyl iodide in the presence of a base.
-
The reaction is typically carried out at room temperature and monitored by TLC until completion.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization to yield 4-methylphenyl methyl sulfone.
Step 2: Chlorination of 4-Methylphenyl Methyl Sulfone
-
Dissolve 4-methylphenyl methyl sulfone in a chlorinated solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) and bubble chlorine gas through the solution, or use an alternative chlorinating agent like N-chlorosuccinimide.
-
The reaction progress is monitored by GC or HPLC.
-
Upon completion, the reaction is quenched, washed, and the solvent is evaporated. The crude product, 2-chloro-4-methylphenyl methyl sulfone, is purified.
Step 3: Nitration of 2-Chloro-4-methylphenyl Methyl Sulfone
-
Carefully add the chlorinated intermediate to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (0-5 °C).
-
The reaction is highly exothermic and requires strict temperature control.
-
After the addition is complete, the mixture is stirred for a specified time and then poured onto ice.
-
The precipitated 2-nitro-4-methylphenyl methyl sulfone is filtered, washed with water, and dried.
Step 4: Oxidation of the Methyl Group
-
The nitro-intermediate is oxidized using a strong oxidizing agent like potassium permanganate in an alkaline solution or hydrogen peroxide in the presence of a catalyst.
-
The reaction mixture is heated to drive the reaction to completion.
-
Work-up involves filtration of the manganese dioxide (if KMnO₄ is used) and acidification of the filtrate to precipitate 2-nitro-4-(methylsulfonyl)benzoic acid.
Step 5: Reduction of the Nitro Group
-
The nitro group is reduced to an amine using methods such as catalytic hydrogenation (H₂ gas over a palladium catalyst) or a metal-acid system (e.g., iron powder in hydrochloric acid).
-
The resulting 2-amino-4-(methylsulfonyl)benzoic acid is isolated after neutralization and purification.
Step 6: Deamination of the Amino Group
-
The amino group is removed via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in an acidic medium at low temperature.
-
The resulting diazonium salt is then treated with hypophosphorous acid (H₃PO₂) to replace the diazonium group with a hydrogen atom, yielding the final product, this compound.
Route B: Synthesis Starting from 1-Chloro-4-(methylsulfonyl)benzene
This pathway offers a more convergent approach, starting from a commercially available and relatively inexpensive material.
Reaction Scheme
Safety Operating Guide
Proper Disposal of 2-Methyl-4-(methylsulfonyl)benzoic acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-4-(methylsulfonyl)benzoic acid, ensuring compliance with safety regulations and minimizing environmental impact. The procedures outlined herein are grounded in established safety data and best practices for hazardous waste management.
Hazard Assessment and Rationale for Disposal Method
This compound is a solid organic compound. While specific toxicity data is limited, Safety Data Sheets (SDS) for this and structurally similar compounds indicate that it should be handled with care. The primary concern during disposal is the potential for the formation of hazardous decomposition products. Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO2) and sulfur oxides (SOx).[1][2][3] Therefore, the recommended disposal method is incineration in a licensed hazardous waste facility . This ensures complete destruction of the compound and scrubbing of any harmful gaseous byproducts.
Disposal via landfill is not recommended due to the compound's potential to persist in the environment and the unknown long-term ecological effects. Direct disposal into the sewer system is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask may be appropriate if generating dust. | Minimizes inhalation of airborne particles. |
Step-by-Step Disposal Protocol
This protocol follows the "cradle-to-grave" principle of hazardous waste management, ensuring proper handling from the point of generation to final disposal.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound with other chemical waste streams, especially incompatible materials such as strong oxidizing agents.[1]
-
Collect this waste in a designated container for solid organic chemical waste.
Step 2: Container Selection and Labeling
Adherence to container and labeling requirements is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[4]
-
Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice if it is in good condition.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[4]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste.[5]
-
Place the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[6]
-
The SAA should be a secondary containment system, such as a tray or bin, to contain any potential spills.
-
Ensure the container is kept closed except when adding waste.[5]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Contact your EHS office to schedule a pickup for the waste container.
-
Do not exceed the storage time limits for hazardous waste in your SAA, which is typically up to one year for partially filled containers.[5] Once a container is full, it must be removed from the SAA within three days.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Containment: Prevent further spillage if it is safe to do so.[1]
-
Cleanup: For a small powder spill, cover it with a plastic sheet to minimize spreading. Mechanically take up the spilled material and place it in an appropriate container for disposal. Avoid creating dust.[1]
-
Decontamination: Clean the contaminated surface thoroughly.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Conclusion
The proper disposal of this compound is a straightforward process when established guidelines are followed. By adhering to the principles of hazard assessment, proper segregation, containerization, and disposal through licensed channels, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 2-Methyl-4-(methylsulfonyl)benzoic acid
A Researcher's Guide to Safely Handling 2-Methyl-4-(methylsulfonyl)benzoic Acid
Hazard Assessment of Structurally Similar Compounds
Analysis of safety data for closely related sulfonylbenzoic acid derivatives reveals a consistent hazard profile. The primary risks associated with this class of chemicals include:
-
Serious Eye Damage/Irritation: Direct contact can cause significant eye injury.[1][2][3]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or powder may irritate the respiratory system.[1][4]
These hazards underscore the critical importance of a comprehensive Personal Protective Equipment (PPE) strategy.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum PPE requirements.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes.[3][5] |
| Face Shield | A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing or when handling larger quantities.[6][7] | |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. The choice of glove material should be based on the concentration and quantity of the substance being handled. For extended or repeated contact, it is advisable to use gloves with a higher protection class.[8] |
| Body Protection | Laboratory Coat/Gown | A long-sleeved laboratory coat or a chemical-resistant gown should be worn to prevent skin contact.[8][9] Ensure cuffs are tucked into gloves to provide a continuous barrier. |
| Respiratory Protection | Dust Respirator/Mask | When handling the solid compound, especially if there is a risk of generating dust, a dust respirator should be used.[7] In situations with poor ventilation or during spill clean-up, a higher level of respiratory protection may be necessary.[10] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is paramount for ensuring safety during the handling of this compound. The following diagram illustrates the key steps, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocols
Donning PPE:
-
Gown/Lab Coat: Put on your laboratory coat or gown, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don your dust mask or respirator.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your chemical-resistant gloves, ensuring the cuffs of your gown are tucked inside the gloves.
Doffing PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Remove your gown or lab coat, folding the contaminated exterior inward.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Mask/Respirator: Remove your mask or respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and decisive action is crucial.
Caption: Emergency response plan for spills and personal exposure.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[11]
Disposal Plan
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.
-
Chemical Waste: Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. It should be disposed of in a designated, approved waste disposal plant.[1]
-
Contaminated PPE: All disposable PPE, such as gloves and masks, that has come into contact with the chemical should be placed in a sealed, labeled bag and disposed of as hazardous waste. Reusable PPE should be thoroughly decontaminated before reuse.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pppmag.com [pppmag.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
